2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
説明
特性
IUPAC Name |
2-(2,3-dihydroxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUVCKWUQHAMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524215 | |
| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62457-35-6 | |
| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione basic properties
An In-Depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Introduction: Situating a Multifunctional Scaffold
This compound, also known as N-(2,3-dihydroxypropyl)phthalimide, is a derivative of the well-established phthalimide chemical scaffold. Structurally, it combines the rigid, hydrophobic phthalimide core with a flexible, hydrophilic 2,3-dihydroxypropyl (glycerol-derived) side chain. While specific, in-depth research on this particular molecule is not abundant, its identity as a known impurity of the anticoagulant drug Rivaroxaban underscores its relevance in pharmaceutical development and quality control[1][2].
The phthalimide moiety itself is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and immunomodulatory effects[3][4][5]. The addition of the diol side chain significantly alters the molecule's physicochemical properties, particularly solubility and its potential for hydrogen bonding, which can in turn influence its pharmacokinetic profile and biological target interactions.
This guide provides a comprehensive analysis of the core properties of this compound, grounded in the established chemistry of N-substituted phthalimides. We will detail a robust synthetic and purification protocol, outline a complete analytical characterization workflow, and discuss potential biological activities based on the extensive data available for related analogs.
Section 1: Core Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The properties of this compound are dominated by the interplay between its aromatic, planar phthalimide ring and its polar diol substituent.
Data Summary
| Property | Value / Predicted Behavior | Rationale / Citation |
| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | [2] |
| Synonyms | N-(2,3-Dihydroxypropyl)phthalimide | [1][6] |
| CAS Number | 62457-35-6 (Racemic), 186348-58-3 (S-enantiomer) | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |
| Molecular Weight | 221.21 g/mol | [1][2] |
| Appearance | Predicted: White to off-white crystalline solid. | Based on parent phthalimide and related derivatives[4][7]. |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The two hydroxyl groups enhance aqueous solubility compared to unsubstituted phthalimide, which is poorly soluble[7]. The overall molecule retains significant nonpolar character. |
| Acidity (pKa) | Not applicable (no acidic proton). | The acidic N-H proton of the parent phthalimide (pKa ≈ 8.3) is replaced by the alkyl substituent[7][8]. The hydroxyl protons are very weakly acidic, similar to glycerol. |
| Basicity | Not basic. | The lone pair of electrons on the nitrogen atom is delocalized across two adjacent carbonyl groups, rendering it non-basic. |
| Melting Point | Predicted: 80-150 °C. | This is an estimate. Related compounds like 2-(3-hydroxypropyl)isoindoline-1,3-dione and 2-(2-hydroxyethyl)isoindoline-1,3-dione melt at 77-79 °C and 138-140 °C, respectively[4]. |
Section 2: Synthesis and Purification
The most direct and reliable method for preparing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine[9][10]. This approach is favored for its high atom economy and the commercial availability of the starting materials: phthalic anhydride and 3-amino-1,2-propanediol.
Proposed Synthetic Workflow
The workflow involves a direct condensation reaction followed by purification via recrystallization to yield the pure product.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
Causality Statement: This protocol utilizes thermal dehydration in an acidic solvent (glacial acetic acid). The acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic for the initial nucleophilic attack by the amine. The subsequent heating provides the necessary energy to eliminate a molecule of water, driving the reaction to completion by forming the stable five-membered imide ring.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).
-
Solvent and Reactant Addition: Add 100 mL of glacial acetic acid to the flask. While stirring, slowly add 3-amino-1,2-propanediol (9.1 g, 0.1 mol).
-
Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with several portions of cold water to remove residual acetic acid and any unreacted amino alcohol.
-
Drying: Dry the crude product, preferably in a vacuum oven at 50-60 °C.
Detailed Experimental Protocol: Purification
Causality Statement: Recrystallization is an effective purification technique for solid compounds. The choice of an ethanol/water solvent system is based on the principle of differential solubility. The target compound is expected to be highly soluble in hot ethanol but much less soluble at colder temperatures, while impurities remain in solution or are removed during the hot filtration step. The addition of water can further decrease the solubility of the product upon cooling, maximizing yield.
-
Solubilization: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective. Further cooling in an ice bath will maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Section 3: Analytical Characterization Workflow
A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the final compound. This involves a combination of spectroscopic techniques.
Caption: Standard workflow for analytical characterization.
Predicted Spectroscopic Data
The following table outlines the expected data from standard characterization techniques, based on the known chemical shifts and absorption frequencies of the constituent functional groups[4][11][12][13].
| Technique | Predicted Data | Interpretation |
| FTIR (KBr, cm⁻¹) | 3500-3300 (broad), 3080-3050, 2950-2850, 1770-1750 (weak), 1715-1690 (strong), ~1050 | O-H stretch (hydroxyls), Aromatic C-H stretch, Aliphatic C-H stretch, Imide C=O asymmetric stretch, Imide C=O symmetric stretch, C-O stretch (hydroxyls) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.90-7.80 (m, 4H), ~5.0 (d, 1H), ~4.8 (t, 1H), ~3.8 (m, 1H), 3.7-3.5 (m, 2H), 3.4-3.3 (m, 2H) | Aromatic protons (AA'BB' system), -CH (OH)- proton, -CH₂OH proton, -CH (OH)- proton, -CH₂ -N protons, -CH₂ OH protons |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0, ~135.0, ~132.0, ~123.5, ~70.0, ~64.0, ~45.0 | Imide C=O, Aromatic C (quaternary), Aromatic CH, Aromatic CH, -C H(OH)-, -C H₂OH, -C H₂-N |
| Mass Spec (ESI+) | m/z = 222.07 [M+H]⁺, 244.05 [M+Na]⁺ | Confirms the molecular weight of the compound. |
Section 4: Potential Biological Significance and Signaling Pathways
While specific bioactivity data for this compound is limited, the phthalimide core is a powerful pharmacophore. Derivatives are known to possess a vast array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[3][5][14].
Hypothesized Mechanism: Anti-Inflammatory Action
A key mechanism for the anti-inflammatory effects of many bioactive molecules is the suppression of nitric oxide (NO) overproduction by inhibiting the inducible nitric oxide synthase (iNOS) enzyme in macrophages during an inflammatory response[5]. The activation of this pathway is often mediated by Toll-like receptor 4 (TLR4) signaling. It is plausible that this phthalimide derivative could modulate this pathway.
Caption: Hypothesized inhibition of the LPS-induced iNOS pathway.
The hydrophilic diol side chain could enhance the molecule's bioavailability and interaction with protein targets compared to more hydrophobic analogs, potentially leading to significant anti-inflammatory activity. Studies on related phthalimides have shown that the nature of the N-substituted alkyl chain is critical for biological activity[5].
Section 5: Stability, Handling, and Storage
The phthalimide ring is chemically robust and stable under typical laboratory conditions. It is resistant to mild acidic and basic conditions at room temperature. However, the imide linkage can be cleaved under more forceful conditions:
-
Strong Nucleophiles: Reagents like hydrazine (the Ing-Manske procedure) or excess primary amines can open the ring to release the corresponding primary amine, a reaction foundational to the Gabriel synthesis[15].
-
Harsh Hydrolysis: Prolonged heating with strong aqueous acids or bases will hydrolyze the imide back to phthalic acid and the primary amine[9].
Handling and Storage:
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.
References
-
Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50–56. [Link]
-
PubChem. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Al Tamimi, E. O., Khalaf, M. I., & Abd Al-Jabar, R. A. (2016). Synthesis and characterization of some new N-substituted phthalimide. The Pharmaceutical and Chemical Journal, 3(4), 202-207. [Link]
-
Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. [Link]
- (Reference for NMR of a similar compound)
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Phthalimide. National Center for Biotechnology Information. Retrieved from [Link]
- (Reference for an altern
- (Reference for reaction of phthalic anhydride and aminodiol)
-
Çetinkaya, Y., Aygün, M., & Tutar, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Future medicinal chemistry, 14(12), 899–920. [Link]
-
Jin, X., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3445-3453. [Link]
- (Reference for synthesis of a rel
-
Reddy, M. S., & Kumar, M. B. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonate. Organic Letters, 2(1), 17-20. [Link]
- (Reference for antimicrobial activity)
- (Reference for 3-amino-1,2-propanediol synthesis)
-
Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]
- (Reference for 3-amino-1,2-propanediol synthesis)
- (Reference for characteriz
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
- (Reference for 3-amino-1,2-propanediol synthesis)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phthalimides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. journalcjast.com [journalcjast.com]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-Depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Phthalimide Derivative
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles. Within this dynamic field, the phthalimide scaffold has emerged as a privileged structure, forming the core of a diverse array of biologically active compounds. This technical guide delves into the chemical intricacies of a specific, yet highly promising, phthalimide derivative: 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. While seemingly a simple molecule, its unique structural features and synthetic accessibility position it as a valuable building block in the synthesis of complex pharmaceutical agents and a potential therapeutic agent in its own right. This document aims to provide a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications, thereby serving as a critical resource for researchers engaged in drug discovery and development.
Molecular Architecture and Physicochemical Profile
This compound, a member of the N-substituted phthalimide family, possesses a well-defined chemical structure that dictates its physical and chemical behavior. The molecule integrates a planar, hydrophobic phthalimide ring system with a flexible, hydrophilic dihydroxypropyl side chain. This amphipathic nature is a key determinant of its solubility and interaction with biological targets.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Key Structural Features:
-
Phthalimide Core: A bicyclic aromatic system consisting of a benzene ring fused to a five-membered imide ring. This moiety is known for its chemical stability and ability to engage in π-stacking interactions.
-
Imide Group: The -CO-N-CO- functional group is a key feature, contributing to the planarity of the ring system and providing sites for hydrogen bonding.
-
Dihydroxypropyl Chain: A three-carbon chain with two hydroxyl (-OH) groups. This side chain introduces chirality at the C2' position and significantly enhances the molecule's polarity and potential for hydrogen bonding.
Physicochemical Properties:
While comprehensive experimental data for this compound is not extensively reported in publicly available literature, data for closely related analogs and computational predictions provide valuable insights.
| Property | Value/Information | Source |
| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | PubChem[1] |
| CAS Number | 62457-35-6 (racemate), 186348-58-3 ((S)-enantiomer) | Pharmaffiliates[2], PubChem[1] |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 221.21 g/mol | PubChem[1] |
| Appearance | Expected to be a white to off-white solid. | Pharmaffiliates[3] |
| Melting Point | 77-79 °C (for the analog 2-(3-hydroxypropyl)isoindoline-1,3-dione) | Der Pharma Chemica[4] |
| Boiling Point | 457.7±35.0 °C (Predicted) | ChemicalBook[5] |
| Solubility | Phthalimide and its derivatives are generally slightly soluble in water but show good solubility in polar organic solvents like ethanol and acetone. The dihydroxypropyl chain is expected to increase water solubility compared to unsubstituted phthalimide.[6][7][8][9] | RSC Publishing[6], Wikipedia[7], Solubility of Things[8], Physical Chemistry Research[9] |
Synthesis and Characterization: A Practical Approach
The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The Gabriel synthesis, a classic method for preparing primary amines, provides the foundational chemistry for N-alkylation of phthalimide.
General Synthesis Workflow:
Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
The following protocol is a representative procedure based on established methods for N-alkylation of phthalimides. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
Phthalimide
-
3-Chloro-1,2-propanediol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add 3-chloro-1,2-propanediol (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Extraction: If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring (typically in the range of 7.7-7.9 ppm), as well as signals for the methylene and methine protons of the dihydroxypropyl chain. The protons of the hydroxyl groups will appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals corresponding to the carbonyl carbons of the imide group (around 168 ppm), the aromatic carbons of the phthalimide ring, and the carbons of the dihydroxypropyl side chain.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show strong characteristic absorption bands for the imide carbonyl groups (symmetric and asymmetric stretching, typically around 1770 and 1700 cm⁻¹). A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl groups. Data for the closely related 2-(3-hydroxypropyl)isoindoline-1,3-dione shows characteristic peaks at 3400 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 1700 cm⁻¹ (C=O), and 1050 cm⁻¹ (C-N).[4]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (221.21 g/mol ). The fragmentation pattern can provide further structural information.
Potential Applications in Drug Discovery and Development
The phthalimide moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[10][11][12] This suggests that this compound holds significant potential as both a versatile synthetic intermediate and a candidate for therapeutic development.
As a Synthetic Intermediate:
The diol functionality of the side chain provides reactive handles for further chemical modifications, making this molecule a valuable building block for the synthesis of more complex drug candidates.
-
Carbapenem Antibacterials: this compound has been reported as a useful intermediate in the preparation of carbapenem compounds, a class of broad-spectrum β-lactam antibiotics.[3]
-
Rivaroxaban Synthesis: The (S)-enantiomer, (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, is a known impurity and potential starting material in some synthetic routes to Rivaroxaban, an anticoagulant medication.[2]
Potential Therapeutic Activities:
The broader class of phthalimide derivatives has been extensively investigated for various pharmacological effects. While specific studies on this compound are limited, the following therapeutic areas represent promising avenues for future research:
-
Analgesic and Anti-inflammatory Activity: Numerous N-substituted phthalimides have been shown to possess significant analgesic and anti-inflammatory properties.[4][11] The mechanism of action is often linked to the inhibition of inflammatory mediators.
-
Antimicrobial and Antifungal Activity: The phthalimide scaffold has been incorporated into molecules with potent activity against a range of bacterial and fungal pathogens.[10]
-
Anticancer Activity: Certain phthalimide derivatives have demonstrated antiproliferative effects against various cancer cell lines.[2]
-
Anxiolytic and Anticonvulsant Effects: The structural features of phthalimides have also been associated with central nervous system activities, including anxiolytic and anticonvulsant effects.[10]
Future Directions in Research:
A comprehensive evaluation of the biological activity of this compound is warranted. Future research should focus on:
-
In-depth Pharmacological Screening: A systematic investigation of its activity in various disease models, including inflammation, pain, cancer, and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to understand how modifications to the dihydroxypropyl chain and the phthalimide ring affect biological activity.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.
Conclusion
This compound represents a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis, combined with the proven therapeutic potential of the phthalimide scaffold, makes it a compelling candidate for further investigation. This technical guide has provided a foundational understanding of its chemical structure, properties, and synthesis, while also highlighting the promising avenues for its application in medicinal chemistry. As research continues to unravel the full potential of this versatile compound, it is poised to contribute to the development of the next generation of therapeutic agents.
References
Sources
- 1. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- | 119835-88-0 [chemicalbook.com]
- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. physchemres.org [physchemres.org]
- 10. acgpubs.org [acgpubs.org]
- 11. media.neliti.com [media.neliti.com]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, also known as N-(2,3-dihydroxypropyl)phthalimide, is a chemical compound of significant interest in the pharmaceutical industry. It is a derivative of phthalimide, a structural motif found in a variety of biologically active molecules. The presence of a dihydroxypropyl side chain introduces chirality and increases the molecule's polarity, influencing its chemical and biological properties.
This guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, synthesis, analytical characterization, and its critical role as a process-related impurity in the manufacturing of the anticoagulant drug Rivaroxaban.[1][2] Understanding the properties and synthesis of this compound is crucial for the development of robust analytical methods for quality control and for optimizing synthetic routes to minimize its formation in active pharmaceutical ingredients (APIs).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical detection. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₄ | [3] |
| Molecular Weight | 221.21 g/mol | [1][3] |
| CAS Number | 62457-35-6 (racemic), 119835-88-0 ((S)-enantiomer), 186348-58-3 ((S)-enantiomer) | [3][4] |
| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | [3] |
| Synonyms | N-(2,3-dihydroxypropyl)phthalimide, 3-Phthalimidylpropane-1,2-diol | [3] |
| Predicted Boiling Point | 457.7±35.0 °C | [4] |
| Predicted Density | 1.454±0.06 g/cm³ | [4] |
| Predicted pKa | 13.65±0.20 | [4] |
Synthesis of this compound
The most common and direct synthesis of this compound involves the condensation reaction between phthalic anhydride and 3-amino-1,2-propanediol. This reaction is a classic example of imide formation from an anhydride and a primary amine. The reaction proceeds through a two-step mechanism: the initial formation of a phthalamic acid intermediate, followed by cyclization with the elimination of water to form the stable imide ring.
Experimental Protocol:
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Phthalic anhydride
-
3-Amino-1,2-propanediol
-
Solvent (e.g., dimethylformamide (DMF), acetic acid, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 3-amino-1,2-propanediol.
-
Reaction Conditions: The reaction can be carried out under various conditions:
-
Solvent-free: Heat the mixture with stirring at a temperature of 135-150 °C. The reaction progress can be monitored by the evolution of water.
-
In a solvent: Dissolve the reactants in a suitable high-boiling solvent like DMF or acetic acid and reflux the mixture for several hours.
-
-
Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After cooling, the reaction mixture is poured into cold water to precipitate the crude product.
-
The solid is collected by filtration and washed with water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
-
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.[5][6]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), and signals for the methylene and methine protons of the dihydroxypropyl chain. The hydroxyl protons will appear as broad singlets. |
| ¹³C NMR | Carbonyl carbons of the imide group (around 168 ppm), aromatic carbons, and carbons of the dihydroxypropyl side chain. |
| FTIR (cm⁻¹) | Characteristic absorptions for the imide carbonyl groups (symmetric and asymmetric stretching around 1770 and 1700 cm⁻¹), O-H stretching of the hydroxyl groups (a broad band around 3400-3500 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts.[5] |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 221.21. |
| TLC | A single spot with a specific Rf value depending on the solvent system used, indicating the purity of the compound. |
The Role of this compound as a Pharmaceutical Impurity
A critical aspect of this compound for the pharmaceutical industry is its identity as a known impurity in the synthesis of Rivaroxaban, a widely prescribed oral anticoagulant.[1][2] Pharmaceutical impurities are substances that are not the API itself or excipients used in the formulation. Their presence, even in small amounts, can affect the safety and efficacy of the drug product.
The formation of this compound as an impurity can arise from starting materials or intermediates used in the synthesis of Rivaroxaban. Therefore, its detection and quantification are essential components of the quality control of Rivaroxaban. Regulatory agencies require stringent control of impurities in drug substances and products.
The development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for monitoring the levels of this impurity in both the API and the final drug product to ensure they remain within acceptable limits.
Conclusion
This compound is a molecule with significant relevance in the field of drug development, primarily due to its role as a process-related impurity in the manufacturing of Rivaroxaban. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent. The information presented in this guide serves as a valuable technical resource for researchers and scientists involved in the synthesis, analysis, and quality control of pharmaceuticals.
References
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 186348-58-3 | Chemical Name : (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
- Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro and In Silico Studies. Molecules, 26(14), 4301.
-
ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- | 119835-88-0 [chemicalbook.com]
- 5. acgpubs.org [acgpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione: Synthesis, Characterization, and Application in Pharmaceutical Development
Executive Summary: This document provides an in-depth technical examination of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione, a key chemical intermediate in the synthesis of pharmaceuticals. The guide is structured to serve researchers, scientists, and drug development professionals by detailing the compound's nomenclature, physicochemical properties, stereochemistry, and, most critically, its synthesis and analytical characterization. We will explore the mechanistic rationale behind its formation and provide a validated, step-by-step experimental protocol. Furthermore, this guide contextualizes the compound's primary role as a precursor in the manufacturing of the anticoagulant Rivaroxaban and touches upon the broader significance of the phthalimide scaffold in medicinal chemistry.
Nomenclature and Physicochemical Properties
IUPAC Naming, Synonyms, and Structural Elucidation
The formal IUPAC name for the topic compound is 2-(2,3-dihydroxypropyl)isoindole-1,3-dione [1]. It is important to distinguish this from the often-used synonym, 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione[1][2]. While "isoindoline" refers to the saturated heterocyclic system, the presence of the dione functionality attached to the benzene ring makes "isoindole-1,3-dione" the more precise descriptor for the core phthalimide structure.
Commonly encountered synonyms in literature and chemical catalogs include:
The structure consists of a planar phthalimide group connected via the nitrogen atom to a propane-1,2-diol side chain.
The Critical Role of Stereochemistry
The propyl side chain contains a stereocenter at the C2 position, meaning the molecule can exist as (S) and (R) enantiomers. The (S)-enantiomer, specifically (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, is the stereoisomer of primary pharmaceutical importance as it is a direct precursor in the synthesis of Rivaroxaban[2][3]. Therefore, stereoselective synthesis or chiral resolution is paramount for its application in this context. This guide will focus on the synthesis of the (S)-enantiomer.
Physicochemical Data
The fundamental properties of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione are summarized below. It should be noted that some physical properties are based on computational predictions and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |
| Molecular Weight | 221.21 g/mol | [1][2] |
| CAS Number | 62457-35-6 (racemate) | [1] |
| 119835-88-0 ((S)-enantiomer) | [3][4][5] | |
| Predicted Boiling Point | 457.7 ± 35.0 °C | [4][5] |
| Predicted Density | 1.454 ± 0.06 g/cm³ | [4][5] |
| Predicted pKa | 13.65 ± 0.20 | [4][5] |
Synthesis and Mechanism
The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, classically achieved via the Gabriel synthesis. The preparation of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione follows this logic, utilizing a nucleophilic substitution reaction.
Mechanistic Rationale
The chosen synthetic route involves the N-alkylation of phthalimide. The causality behind the experimental choices is as follows:
-
Nitrogen Source: Phthalimide is an excellent substrate. The two electron-withdrawing carbonyl groups significantly increase the acidity of the N-H proton (pKa ≈ 8.3), making it readily deprotonated by a mild base.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phthalimide, forming the potassium phthalimide salt, but not so strong as to cause unwanted side reactions like hydrolysis of the imide or epoxide ring-opening if glycidol is used. Its insolubility in some organic solvents can drive the reaction forward.
-
Alkylating Agent: To introduce the dihydroxypropyl chain stereoselectively, (R)-(-)-3-chloro-1,2-propanediol is the reagent of choice. The phthalimide anion acts as a nucleophile, attacking the primary carbon bearing the chlorine atom in a classic Sₙ2 reaction. The use of the (R)-enantiomer of the chloropropanediol results in the desired (S)-enantiomer of the final product due to the inversion of stereochemistry not occurring at the chiral center.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is optimal. It effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion, and allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of (S)-2-(2,3-dihydroxypropyl)isoindole-1,3-dione.
Sources
- 1. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- | 119835-88-0 [chemicalbook.com]
- 5. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- CAS#: 119835-88-0 [m.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
This guide provides a comprehensive overview of the synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, a key intermediate and a notable impurity in the manufacturing of the anticoagulant drug Rivaroxaban.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical considerations for achieving high-purity yields.
Strategic Importance and Applications
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4] The title compound, this compound, garners specific interest not only as a potential pharmacophore in its own right but also as a critical reference standard in the quality control of Rivaroxaban. Its synthesis is therefore of significant academic and industrial relevance.
Primary Synthesis Pathway: A Two-Step Mechanistic Journey
The most direct and widely employed synthesis of this compound involves the condensation reaction between phthalic anhydride and 3-amino-1,2-propanediol.[5] This reaction proceeds through a two-stage mechanism:
-
Nucleophilic Acyl Substitution: The primary amine of 3-amino-1,2-propanediol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-(2,3-dihydroxypropyl)phthalamic acid.
-
Intramolecular Cyclization (Dehydration): Upon heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the final product.[6]
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Equipment:
-
Phthalic anhydride
-
3-Amino-1,2-propanediol
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and 3-amino-1,2-propanediol (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid as a solvent, which also acts as a catalyst for the dehydration step.
-
Heating and Reflux: Heat the mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by TLC.
-
Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane) to check for the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any remaining acetic acid and unreacted 3-amino-1,2-propanediol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound. [7]8. Drying: Dry the purified product under vacuum.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Starting Materials | Phthalimide, (R)-(-)-3-Chloro-1,2-propanediol | [8] |
| Solvent | Dimethylformamide (DMF) | [8] |
| Base | Potassium Carbonate | [8] |
| Reaction Temperature | 110 °C | [8] |
| Reaction Time | 5 hours | [8] |
| Reported Yield | 94.9% | [8] |
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, a robust system of in-process controls and final product characterization is essential.
-
Reaction Monitoring: As described, TLC is a crucial tool for tracking the consumption of reactants and the formation of the product, preventing incomplete reactions or the formation of excessive byproducts.
-
Product Characterization: The identity and purity of the final product must be unequivocally confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms in the molecule. [7] * Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the imide carbonyl stretches (typically around 1700-1770 cm⁻¹) and the hydroxyl (-OH) group stretch. [4][7] * Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
Expertise & Experience: Navigating Potential Challenges
While the synthesis is generally robust, researchers may encounter certain challenges. An experienced perspective can aid in troubleshooting and optimizing the process.
-
Incomplete Cyclization: If the reaction is not heated for a sufficient duration or at an adequate temperature, the phthalamic acid intermediate may persist. This can be identified by the presence of both carboxylic acid and amide signals in the IR and NMR spectra. The remedy is to prolong the reaction time or increase the temperature.
-
Purification Difficulties: The diol functionality of the product increases its polarity, which can sometimes complicate purification. If recrystallization proves insufficient, column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is an effective alternative. [7]* Byproduct Formation: At elevated temperatures, there is a potential for side reactions. Careful temperature control and reaction monitoring are key to minimizing these.
By adhering to the detailed protocols and leveraging the analytical validation techniques outlined in this guide, researchers can confidently and efficiently synthesize high-purity this compound for a variety of applications in pharmaceutical research and development.
References
- Tan, A., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Ingale, Y. N., & Ugale, R. B. (2018).
- Al-Suhaimi, K. M., et al. (2019).
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
-
Beilstein Journals. (n.d.). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 11.5: Synthesis of Amines. Retrieved from [Link]
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
- Google Patents. (n.d.). CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide.
-
F1000Research. (2024, April 2). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Retrieved from [Link]
-
RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]
-
PMC - NIH. (2022, January 15). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Retrieved from [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
-
YouTube. (2024, April 7). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, August 1). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. Retrieved from [Link]
- Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide.
Sources
- 1. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. media.neliti.com [media.neliti.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. acgpubs.org [acgpubs.org]
- 8. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: An In-depth Technical Guide
Introduction
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a derivative of phthalimide, represents a class of compounds with significant interest in medicinal chemistry and drug development. The presence of the vicinal diol moiety on the N-propyl substituent introduces chirality and multiple sites for hydrogen bonding, influencing its biological activity and physicochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems. This guide provides a detailed analysis of the expected spectroscopic data for this compound, drawing upon foundational spectroscopic principles and data from structurally related analogs.
The structural backbone of this molecule is the isoindoline-1,3-dione moiety, commonly known as phthalimide. This core structure is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The dihydroxypropyl side chain can be synthetically derived from glycerol, making it an accessible synthetic target.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data pertinent to this compound. Each section will provide a theoretical basis for the expected spectral features, detailed experimental protocols for data acquisition, and an in-depth interpretation of the data, supported by literature precedents.
Molecular Structure and Key Spectroscopic Features
The key to interpreting the spectroscopic data lies in understanding the molecular structure and the different chemical environments of the atoms within the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts and Coupling Patterns:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phthalimide ring and the protons of the dihydroxypropyl chain.
-
Aromatic Protons (Phthalimide Ring): The four protons on the benzene ring of the phthalimide moiety are chemically non-equivalent due to the anisotropic effect of the carbonyl groups. They are expected to appear as a complex multiplet or as two distinct multiplets in the downfield region, typically between δ 7.7 and 7.9 ppm . This characteristic pattern arises from the ortho- and meta-coupling between the adjacent protons.
-
Dihydroxypropyl Chain Protons:
-
N-CH₂ Protons: The two protons of the methylene group attached to the nitrogen atom are diastereotopic. They are expected to resonate as a multiplet (likely a doublet of doublets) around δ 3.7-3.9 ppm .
-
CH(OH) Proton: The methine proton attached to the secondary alcohol is expected to appear as a multiplet around δ 3.9-4.1 ppm . Its multiplicity will be determined by coupling to the adjacent CH₂ protons.
-
CH₂(OH) Protons: The two protons of the primary alcohol's methylene group are also diastereotopic and will likely resonate as a multiplet around δ 3.5-3.7 ppm .
-
Hydroxyl Protons (OH): The two hydroxyl protons will appear as broad singlets, and their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as distinct signals that can participate in D₂O exchange.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of exchangeable protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy
Expected Chemical Shifts:
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbons: The two imide carbonyl carbons are equivalent and will appear as a single peak in the downfield region, typically around δ 168 ppm .
-
Aromatic Carbons: The benzene ring will show four signals. The two carbons attached to the carbonyl groups will be downfield (around δ 132 ppm ), while the other four carbons will resonate between δ 123 and 135 ppm .[1]
-
Dihydroxypropyl Chain Carbons:
-
N-CH₂ Carbon: The methylene carbon attached to the nitrogen is expected around δ 42-45 ppm .
-
CH(OH) Carbon: The methine carbon will resonate around δ 68-72 ppm .
-
CH₂(OH) Carbon: The primary alcohol's methylene carbon is expected around δ 63-66 ppm .
-
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, with calibration using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.7-7.9 (m, 4H) | 123-135 |
| Aromatic C-C=O | - | ~132 |
| C=O | - | ~168 |
| N-CH₂ | 3.7-3.9 (m, 2H) | 42-45 |
| CH(OH) | 3.9-4.1 (m, 1H) | 68-72 |
| CH₂(OH) | 3.5-3.7 (m, 2H) | 63-66 |
| OH | Variable (br s, 2H) | - |
Note: These are predicted values based on analogous structures and general principles. Actual values may vary depending on the experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Expected Vibrational Frequencies:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is expected due to the stretching vibration of the two hydroxyl groups. The broadness is a result of hydrogen bonding.[2]
-
C-H Stretch (Aromatic): A sharp, medium intensity band above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Medium intensity bands in the region of 2850-3000 cm⁻¹ .
-
C=O Stretch (Imide): Two characteristic strong absorption bands for the imide carbonyl groups are expected. The asymmetric stretch will appear at a higher frequency (~1770 cm⁻¹ ), and the symmetric stretch at a lower frequency (~1700 cm⁻¹ ).[2]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium intensity band around 1380-1410 cm⁻¹ .
-
C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹ , corresponding to the C-O stretching of the primary and secondary alcohols.
Experimental Protocol:
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with no sample) and then the sample scan. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Caption: Experimental workflow for obtaining an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Molecular Ion and Fragmentation Pattern:
The molecular weight of this compound (C₁₁H₁₁NO₄) is 221.21 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 222 is expected to be the base peak or a prominent peak.
The fragmentation of the molecular ion will likely proceed through several characteristic pathways:
-
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule, leading to a fragment ion at m/z 204 ([M+H - H₂O]⁺) .
-
Cleavage of the Dihydroxypropyl Chain:
-
Cleavage between the CH and CH₂(OH) groups can lead to a fragment at m/z 191 .
-
Cleavage of the entire dihydroxypropyl chain could result in the formation of the phthalimide radical cation at m/z 147 or the protonated phthalimide at m/z 148 .
-
-
Fragmentation of the Phthalimide Ring: The phthalimide moiety itself can fragment, although this is typically less favorable than side-chain cleavages. Common fragments from the phthalimide ring include ions at m/z 132, 104, and 76 , corresponding to losses of CO and other neutral fragments.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
MS/MS Analysis: To confirm the structure of the fragment ions, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Expected Absorption Maxima:
The phthalimide ring contains a chromophore (the benzene ring conjugated with the two carbonyl groups). N-substituted phthalimides typically exhibit two main absorption bands in the UV region. For this compound, the expected absorption maxima (λ_max) are:
-
A strong absorption band around 220-240 nm , corresponding to a π → π* transition of the benzene ring.[2]
-
A weaker absorption band around 290-310 nm , which can be attributed to an n → π* transition of the carbonyl groups. The exact position and intensity of this band can be influenced by the solvent polarity.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
-
Data Processing: A baseline spectrum of the pure solvent is first recorded and then subtracted from the sample spectrum.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive overview of the expected NMR, IR, MS, and UV-Vis data, along with the underlying principles and experimental protocols. While the provided data is based on a combination of theoretical knowledge and analysis of analogous compounds, it serves as a robust framework for the identification and characterization of this molecule. Researchers are encouraged to acquire experimental data on their specific samples and use this guide as a reference for interpretation. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.
References
- Tan, A., & Çetinkaya, E. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- El-Gendy, M. A., & El-Sayed, M. A. (2009).
-
Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
- Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro and In Silico Studies. Molecules, 26(14), 4325.
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.
Introduction
This compound, a derivative of phthalimide, is a molecule of interest in medicinal chemistry and materials science.[1][2] The phthalimide moiety is a common pharmacophore, and the dihydroxypropyl side chain introduces chirality and hydrophilic character, influencing the molecule's biological activity and physical properties.[1] A thorough understanding of its chemical structure is paramount, and ¹H NMR spectroscopy stands as a primary tool for its elucidation and purity assessment. This guide will provide a detailed interpretation of the expected ¹H NMR spectrum of this compound, underpinned by established principles of NMR spectroscopy and supported by authoritative references.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the phthalimide ring and the dihydroxypropyl side chain. The chemical environment of each proton dictates its chemical shift (δ), multiplicity, and integration value.
The Phthalimide Aromatic Region
The four protons on the benzene ring of the phthalimide group are chemically non-equivalent, giving rise to a complex second-order splitting pattern.[3] Due to the symmetrical nature of the phthalimide moiety, these protons form an AA'XX' spin system.[3] This typically results in two multiplets in the aromatic region of the spectrum, each integrating to two protons.
-
H-4, H-7 & H-5, H-6: These protons are expected to resonate in the downfield region, typically between δ 7.7 and 7.9 ppm .[4][5] The electron-withdrawing effect of the two adjacent carbonyl groups deshields these protons, shifting their signals to a higher frequency.[6] The multiplet appearance arises from ortho-, meta-, and para-couplings between the aromatic protons.[3]
The Dihydroxypropyl Side Chain
The aliphatic side chain presents a more complex set of signals due to the presence of a chiral center and diastereotopic protons.
-
-NCH₂- (H-1') : The two protons of the methylene group attached to the nitrogen atom are diastereotopic. This is because the adjacent carbon (C-2') is a stereocenter. Consequently, they are expected to be chemically non-equivalent and will likely appear as a complex multiplet, or two separate multiplets, in the range of δ 3.6-3.9 ppm . These protons are deshielded by the adjacent nitrogen atom of the imide ring.
-
-CH(OH)- (H-2') : This methine proton, being attached to a carbon bearing a hydroxyl group and adjacent to another hydroxyl-bearing carbon, is expected to resonate as a multiplet around δ 3.8-4.2 ppm . Its multiplicity will be influenced by coupling to the protons on C-1' and C-3'.
-
-CH₂(OH) (H-3') : Similar to the H-1' protons, the two protons of the terminal methylene group are also diastereotopic due to the adjacent chiral center. They will likely appear as a multiplet in the region of δ 3.4-3.7 ppm .
-
-OH Protons : The chemical shifts of the two hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature.[7][8][9] In a non-protic solvent like DMSO-d₆, they are expected to appear as two distinct, potentially broad signals, which can participate in hydrogen bonding.[7] In protic solvents like D₂O, these protons will exchange with deuterium and their signals will either broaden significantly or disappear from the spectrum.[7][10]
Quantitative Data Summary
The predicted ¹H NMR spectral data for this compound is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-7 & H-5, H-6 | 7.7 - 7.9 | Multiplet | 4H |
| -NCH₂- (H-1') | 3.6 - 3.9 | Multiplet | 2H |
| -CH(OH)- (H-2') | 3.8 - 4.2 | Multiplet | 1H |
| -CH₂(OH) (H-3') | 3.4 - 3.7 | Multiplet | 2H |
| -OH | Variable | Broad Singlet / Multiplet | 2H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection : The choice of solvent is critical for obtaining a well-resolved spectrum, particularly for observing the hydroxyl protons.
-
Recommended : Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. It is a polar aprotic solvent that can form hydrogen bonds with the hydroxyl groups, leading to sharper -OH signals and allowing for their observation.[7]
-
Alternative : Deuterated chloroform (CDCl₃) can be used, but the hydroxyl signals may be broader. For exchange experiments to confirm the -OH signals, deuterated water (D₂O) can be added.
-
-
Sample Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to δ 0.00 ppm.[6] Modern NMR instruments often use the residual solvent peak as a secondary reference.
II. Instrument Parameters
-
Spectrometer Frequency : A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the aromatic and aliphatic regions.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.
-
Number of Scans : A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is typically adequate.
-
Temperature : The experiment should be performed at a constant temperature, typically 25°C (298 K).
-
III. Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum using the TMS signal at δ 0.00 ppm or the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Integration : Integrate all the signals to determine the relative number of protons corresponding to each peak.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the acquisition and analysis of the ¹H NMR spectrum.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the chemical shifts, multiplicities, and integration of the signals allows for the unambiguous confirmation of its molecular structure. By following a well-defined experimental protocol, researchers can obtain high-quality spectra that are essential for quality control, reaction monitoring, and the characterization of this and related compounds in various scientific endeavors.
References
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
Fernandes, G. F. S., Lopes, J. R., Dos Santos, J. L., & Scarim, C. B. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. [Link]
-
Kamal, A., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. [Link]
-
Pharmaffiliates. (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. [Link]
-
PubChem. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. [Link]
-
Reddit. Hydroxyl Groups in NMR. [Link]
-
Tan, A. U., & et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
ResearchGate. Anyone familiar with phthalimide 1H NMR, H-H J couplings? [Link]
-
The Royal Society of Chemistry. (2018). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]
-
ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]
-
National Institutes of Health. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
-
PubChem. Phthalimide. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. rsc.org [rsc.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a key intermediate in the synthesis of various pharmaceutical compounds. This document will delve into the theoretical principles governing the ¹³C NMR spectrum of this molecule, a detailed prediction of the chemical shifts, a robust experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a valuable resource for researchers in synthetic chemistry, quality control, and drug development.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound is a vital building block in medicinal chemistry, often serving as a precursor in the synthesis of complex molecules with potential therapeutic applications. Its structure combines a planar phthalimide group with a chiral 2,3-dihydroxypropyl side chain, presenting a unique spectroscopic fingerprint. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. By providing a direct observation of the carbon framework, ¹³C NMR allows for unambiguous confirmation of the molecular structure and can reveal the presence of impurities or isomeric variants.[1]
This guide is designed to equip the reader with the necessary knowledge to confidently perform and interpret the ¹³C NMR analysis of this compound. We will explore the causal relationships between the molecular structure and the observed chemical shifts, providing a logical framework for spectral assignment.
Predicted ¹³C NMR Spectrum and Structural Assignments
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The phthalimide moiety, due to its symmetry, will show three signals for the six aromatic carbons and one signal for the two equivalent carbonyl carbons. The 2,3-dihydroxypropyl side chain will contribute three distinct signals.
To facilitate a clear understanding of the predicted spectrum, the carbon atoms of this compound are numbered as follows:
Caption: Experimental workflow for ¹³C NMR analysis.
Detailed Methodological Steps
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often a good choice due to its excellent solvating power for polar molecules.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.0 ppm).
-
Transfer the resulting solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume, which will result in sharp, well-resolved NMR signals.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters to consider are:
-
Pulse Angle: A flip angle of 30-45° is generally recommended to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (at): Typically around 1-2 seconds.
-
Number of Scans (ns): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Initiate the data acquisition.
-
-
Data Processing:
-
Once the acquisition is complete, perform a Fourier transformation on the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
-
Interpretation of the ¹³C NMR Spectrum
A high-quality ¹³C NMR spectrum of pure this compound should exhibit the eight predicted signals.
-
The Phthalimide Moiety: The four signals corresponding to the phthalimide group should be readily identifiable in the aromatic and carbonyl regions of the spectrum. The two signals for the protonated aromatic carbons (C4/C7 and C5/C6) will typically be more intense than the two signals for the quaternary carbons (C=O and C3a/C7a).
-
The 2,3-Dihydroxypropyl Side Chain: The three signals for the side chain carbons will appear in the aliphatic region of the spectrum. The two carbons bearing hydroxyl groups (C2' and C3') will be the most downfield of this group, while the methylene carbon attached to the nitrogen (C1') will be the most upfield.
-
DEPT Analysis for Structural Confirmation: To further confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. [2] * DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. For our target molecule, C2' and the aromatic CH carbons will be positive, while C1' and C3' will be negative.
-
DEPT-90: This experiment will only show CH signals. In this case, only the C2' and the aromatic CH carbons will be visible.
-
The combination of the standard proton-decoupled ¹³C spectrum and DEPT experiments provides a robust and self-validating method for the complete structural assignment of this compound.
Conclusion
This technical guide has provided a comprehensive framework for the ¹³C NMR analysis of this compound. By understanding the predicted spectrum, following a rigorous experimental protocol, and employing advanced techniques like DEPT, researchers can confidently characterize this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other small organic molecules, underscoring the power and versatility of ¹³C NMR spectroscopy in modern chemical research and development.
References
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131). Retrieved from [Link]
- Khan, K. M., et al. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Advances, 5(85), 69383-69392.
-
NMR Facility - Chemistry Department, University of Missouri. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Reddy, G. S. R., et al. (2014). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Beilstein Journal of Organic Chemistry, 10, 2434-2441.
-
University of Rochester. (n.d.). Running 13C spectra. Retrieved from [Link]
- Wang, Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1195.
-
Wentz, E. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Wisconsin-Madison. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Foreword: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development and manufacturing, the precise characterization of all chemical entities is not merely a regulatory requirement but a cornerstone of safety and efficacy. 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a molecule featuring a phthalimide core linked to a dihydroxypropyl side chain, often emerges as a critical intermediate or a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its polarity, conferred by the diol functional group, and its specific molecular architecture necessitate a robust and well-understood analytical methodology for its detection and quantification. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in established principles and tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating analytical system.
Foundational Chemical Properties
A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |
| Molecular Weight | 221.21 g/mol | [1][2] |
| CAS Number | 62457-35-6 (racemate), 186348-58-3 ((S)-enantiomer) | [1][2] |
| Structure | Phthalimide core with a 2,3-dihydroxypropyl substituent on the nitrogen atom. | |
| Key Functional Groups | Imide, two hydroxyl groups, aromatic ring. | |
| Polarity | High, due to the two hydroxyl groups. |
Strategic Sample Preparation: Ensuring Analyte Integrity and Compatibility
The quality of mass spectrometric data is intrinsically linked to the quality of the sample introduced into the instrument. Given the polar nature of this compound, a straightforward "dilute and shoot" approach is often effective, particularly for relatively clean sample matrices like reaction mixtures or reference standards.[3][4]
Step-by-Step Protocol for Standard Solution Preparation
-
Initial Dissolution: Accurately weigh approximately 1 mg of this compound reference standard. Dissolve the standard in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. The choice of a polar organic solvent is crucial for complete dissolution.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the intended initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards. A typical concentration range for LC-MS analysis would be from 1 ng/mL to 1000 ng/mL.
-
Matrix Matching: For the analysis of this compound as an impurity in a drug substance or product, it is critical to prepare the calibration standards in a blank matrix solution that mimics the final sample diluent. This practice mitigates the impact of matrix effects on ionization efficiency.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.
Caption: Workflow for preparing this compound for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Core Analytical Engine
For the sensitive and selective analysis of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This approach provides chromatographic separation from isomers and impurities, followed by mass-selective detection and fragmentation for unambiguous identification.
The Rationale for Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like this compound.[5] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, thereby keeping the molecule intact and maximizing the abundance of the precursor ion for subsequent fragmentation analysis.[5] Both positive and negative ion modes should be evaluated.
-
Positive Ion Mode ([M+H]⁺): The nitrogen atom in the imide ring can be readily protonated, making positive ion mode a strong candidate for sensitive detection.
-
Negative Ion Mode ([M-H]⁻): The hydroxyl groups on the propyl chain can be deprotonated, offering an alternative for analysis, particularly if the sample matrix is more amenable to negative ionization.
Chromatographic Separation: A Protocol Grounded in Polarity
A reversed-phase chromatographic method is well-suited for this polar analyte. The use of a C18 stationary phase is a standard starting point.
| LC Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for polar compounds. The shorter length and smaller particle size allow for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to ensure the elution of any less polar impurities and to clean the column between injections. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint
Tandem mass spectrometry is essential for the definitive identification of this compound. This involves the isolation of the precursor ion (the intact molecule with a charge) and its subsequent fragmentation through collision-induced dissociation (CID).
Expected Precursor Ions:
-
Positive Ion Mode: [M+H]⁺ = m/z 222.07
-
Negative Ion Mode: [M-H]⁻ = m/z 220.06
Predicted Fragmentation Pathway: A Mechanistic Insight
Proposed Fragmentation in Positive Ion Mode ([M+H]⁺ at m/z 222.07)
-
Neutral Loss of the Dihydroxypropyl Side Chain: The most likely initial fragmentation is the neutral loss of the entire dihydroxypropyl side chain, leading to the formation of a protonated phthalimide fragment at m/z 148.04 . This is a common fragmentation pathway for N-substituted phthalimides.
-
Loss of Water from the Side Chain: Cleavage within the side chain, such as the loss of a water molecule (H₂O), could also occur, leading to a fragment at m/z 204.06 .
-
Fragmentation of the Phthalimide Core: The protonated phthalimide fragment (m/z 148.04) can further fragment through the loss of carbon monoxide (CO) to yield a fragment at m/z 120.04 , and a subsequent loss of another CO to produce a fragment at m/z 92.05 . A characteristic fragment of the phthalimide ring itself is often observed at m/z 76.04 , corresponding to the benzyne radical cation.
Caption: Predicted fragmentation of this compound in positive ESI mode.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A robust analytical method requires thorough validation. For drug development professionals, this is a non-negotiable step. The validation should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. This is demonstrated by the lack of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and expressing the results as a percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion: A Framework for Confident Analysis
This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the foundational chemical properties of the molecule, implementing a strategic sample preparation protocol, and leveraging the power of LC-MS/MS with a mechanistically informed approach to fragmentation, researchers and drug development professionals can achieve robust, reliable, and defensible analytical results. The principles and protocols outlined herein are designed to be a self-validating system, ensuring the scientific integrity required in the pharmaceutical industry.
References
-
Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 49(1), 69-76. Available at: [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
-
Gaspari, M., & Cuda, F. (2011). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Molecules, 26(14), 4335. Available at: [Link]
-
Gautam, N., & Meena, R. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5831. Available at: [Link]
-
Mercolini, L., & Protti, M. (2016). Liquid chromatography–tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Journal of Chromatography B, 1029-1030, 10-16. Available at: [Link]
-
Murphy, R. C. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Ràfols, C., & Roses, M. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4335. Available at: [Link]
-
SIELC Technologies. (n.d.). N-(3-Hydroxypropyl)phthalimide. Retrieved from [Link]
-
Tan, A., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1264, 133245. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]
-
Wen, D. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(5), 236-242. Available at: [Link]
-
Wollenweber, D. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy, 31(4), 14-21. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy as applied to this specific molecule, offers detailed experimental protocols, and provides a thorough interpretation of the expected spectral features.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
This compound, a phthalimide derivative, possesses a unique molecular architecture comprising a bicyclic aromatic imide system and a diol-substituted propyl chain.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present, the molecular structure, and even intermolecular interactions. For a molecule like this compound, IR spectroscopy is instrumental in confirming its identity, assessing its purity, and studying its chemical behavior.
Molecular Structure and Predicted Vibrational Modes
The chemical structure of this compound (C₁₁H₁₁NO₄, Molar Mass: 221.21 g/mol ) is key to understanding its infrared spectrum.[1][2] The molecule can be deconstructed into several key functional groups, each with characteristic vibrational frequencies.
-
Phthalimide Group: This rigid, aromatic system contains several key bonds:
-
C=O (Imide Carbonyls): Due to the presence of two carbonyl groups attached to a nitrogen atom, the imide moiety will exhibit two distinct C=O stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[3]
-
Aromatic C=C: The benzene ring will show characteristic C=C stretching bands.[4]
-
Aromatic C-H: The C-H bonds on the aromatic ring will have stretching vibrations at wavenumbers typically above 3000 cm⁻¹.[4]
-
C-N (Imide): The stretching of the C-N bond within the imide ring also gives rise to characteristic absorptions.
-
-
Dihydroxypropyl Side Chain:
-
O-H (Hydroxyls): The two hydroxyl groups are expected to show a broad and intense O-H stretching band due to intermolecular and potentially intramolecular hydrogen bonding.
-
Aliphatic C-H: The propyl chain will exhibit C-H stretching and bending vibrations.[5]
-
C-O (Alcohols): The C-O single bonds of the primary and secondary alcohols will have characteristic stretching vibrations.
-
The following diagram illustrates the logical relationship between the molecular structure and the expected IR spectral regions.
Caption: Relationship between molecular structure and key IR vibrational modes.
Experimental Protocols for Infrared Spectroscopy
The acquisition of a high-quality IR spectrum of solid this compound can be achieved primarily through two well-established techniques: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method. The choice between these methods depends on the available equipment, the amount of sample, and the desired data quality.
Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a popular and convenient method for analyzing solid and liquid samples with minimal preparation.[6][7] It relies on the principle of total internal reflection, where an infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[6]
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth. It is crucial to remove any residues from previous analyses.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.
-
Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly.
The following diagram outlines the workflow for ATR-FT-IR analysis.
Caption: Workflow for ATR-FT-IR Spectroscopy.
Method 2: Potassium Bromide (KBr) Pellet FT-IR Spectroscopy
The KBr pellet method is a traditional and widely used technique for obtaining high-quality transmission spectra of solid samples.[8] It involves mixing the sample with finely ground, dry potassium bromide powder and pressing the mixture into a thin, transparent pellet.[8]
-
Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound in an agate mortar and pestle. Add approximately 200-250 mg of dry, spectroscopy-grade KBr powder.[9] Briefly and gently mix the sample and KBr to ensure a homogeneous distribution.[9] Note: Over-grinding can increase moisture absorption.[9]
-
Pellet Press Assembly: Assemble the pellet press die according to the manufacturer's instructions.
-
Loading the Die: Transfer the sample-KBr mixture into the die sleeve.[9]
-
Pressing the Pellet: Place the die assembly into a hydraulic press and apply a force corresponding to a pressure of 8,000 to 10,000 psi (55-69 MPa) for a few minutes.[9] This pressure will cause the KBr to flow and form a transparent disc.[9]
-
Pellet Removal: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent and about 1-2 mm thick.[9]
-
Background Spectrum: Place an empty pellet holder into the spectrometer's sample compartment and acquire a background spectrum.
-
Sample Analysis: Mount the KBr pellet in a sample holder and place it in the infrared beam of the spectrometer. Acquire the sample spectrum under the same conditions as the background.
-
Data Processing: The instrument software will automatically generate the final spectrum.
The workflow for the KBr pellet method is depicted below.
Caption: Workflow for KBr Pellet FT-IR Spectroscopy.
Interpretation of the Infrared Spectrum
The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical intensities.[10][11]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3550 - 3200 | O-H stretch (H-bonded) | Hydroxyl (Diol) | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH) | Medium |
| ~1770 | C=O asymmetric stretch | Imide | Strong |
| ~1700 | C=O symmetric stretch | Imide | Strong |
| 1600 - 1450 | C=C stretch | Aromatic | Medium-Weak |
| 1470 - 1430 | C-H bend (scissoring) | Aliphatic (CH₂) | Medium |
| ~1380 | C-H bend (symmetric) | Aliphatic (CH₃) | Medium |
| 1300 - 1000 | C-O stretch | Alcohol (Diol) | Strong |
| ~1250 | C-N stretch | Imide | Medium |
| 900 - 675 | C-H out-of-plane bend | Aromatic | Strong |
In-depth Spectral Analysis
-
The Hydroxyl Region (3550 - 3200 cm⁻¹): The most prominent feature in this region is expected to be a strong and broad absorption band centered around 3400 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The presence of two hydroxyl groups in the diol side chain enhances this effect.
-
The C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. Weaker to medium intensity bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic phthalimide ring.[4] Just below 3000 cm⁻¹, a set of medium intensity bands will appear, corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ and CH groups in the propyl side chain.[5]
-
The Carbonyl Region (1800 - 1650 cm⁻¹): The imide functionality is clearly identified by two strong carbonyl absorption bands. The higher frequency band (around 1770 cm⁻¹) is attributed to the asymmetric C=O stretching mode, while the lower frequency band (around 1700 cm⁻¹) corresponds to the symmetric C=O stretching mode.[3] The exact positions can be influenced by the physical state of the sample and any intramolecular interactions.
-
The Fingerprint Region (1600 - 600 cm⁻¹): This region contains a complex pattern of absorption bands that are unique to the molecule.
-
Aromatic C=C Stretching: A series of medium to weak bands between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[4]
-
Aliphatic C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ groups in the side chain will appear in the 1470-1430 cm⁻¹ range.
-
C-O Stretching: A strong absorption band in the 1300-1000 cm⁻¹ range is expected from the C-O stretching vibrations of the primary and secondary alcohol groups.[11]
-
C-N Stretching: The stretching of the imide C-N bond typically appears around 1250 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, and their exact positions can provide information about the substitution pattern of the benzene ring.[4]
-
Safety Precautions
While a specific safety data sheet (SDS) for this compound was not available, related phthalimide derivatives may cause skin and eye irritation.[12] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any fine powders.[12][13]
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of the phthalimide and dihydroxypropyl moieties, a detailed interpretation of the IR spectrum can be performed. The experimental protocols outlined in this guide for both ATR and KBr pellet methods provide a robust framework for obtaining high-quality, reproducible data. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently apply infrared spectroscopy in their work with this and related compounds.
References
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
International Journal of Scientific & Allied Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]
-
PubMed. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]
-
ResearchGate. (2007). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023). Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]
-
Capot Chemical. (2016). MSDS of 2-Hydroxyisoindoline-1,3-dione. Retrieved from [Link]
-
Scribd. (n.d.). Organic IR Absorption Guide. Retrieved from [Link]
-
UCSC. (n.d.). IR Tables. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]
-
YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 186348-58-3 | Chemical Name : (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
Sources
- 1. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rsc.org [rsc.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shimadzu.com [shimadzu.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: Synthesis, History, and Biological Context
This technical guide provides a comprehensive overview of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, a notable derivative of the versatile phthalimide scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, historical significance, and potential biological relevance within the broader context of isoindoline-1,3-dione chemistry.
Introduction: The Significance of the Isoindoline-1,3-dione Core
The isoindoline-1,3-dione, or phthalimide, core is a privileged structure in medicinal chemistry, forming the backbone of a wide array of biologically active compounds. Derivatives of this scaffold have demonstrated a remarkable spectrum of activities, including analgesic, anti-inflammatory, anticonvulsant, and even anticancer effects[1]. The planar nature of the phthalimide ring system allows for diverse substitutions at the nitrogen atom, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The historical notoriety of thalidomide, a phthalimide derivative, underscored the profound biological impact of this chemical class, spurring further investigation into its therapeutic potential and underlying mechanisms of action.
Discovery and Historical Context of this compound
While a singular, seminal "discovery" paper for this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of modern pharmaceuticals. This compound is most notably recognized as a process impurity and metabolite of the anticoagulant drug, Rivaroxaban[2][3][4][5]. Its presence in the synthesis and metabolism of a widely used therapeutic agent has necessitated its chemical characterization and availability as a reference standard for quality control in the pharmaceutical industry[2][3][4][6].
The existence of this compound is a direct consequence of the synthetic routes employed for more complex molecules, highlighting the importance of understanding and characterizing all chemical entities that arise during drug manufacturing. Its history is therefore one of chemical necessity rather than targeted discovery for a specific biological application.
Synthesis and Characterization
The synthesis of this compound is a straightforward and well-documented process, typically involving the reaction of phthalimide with a suitable three-carbon diol synthon.
General Synthesis Pathway
A common and efficient method for the preparation of the (S)-enantiomer involves the reaction of phthalimide with (R)-(-)-3-chloro-1,2-propanediol in the presence of a base, or the reaction of potassium phthalimide with (R)-(-)-3-chloro-1,2-propanediol[7]. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione[7]:
Materials:
-
Phthalimide (1.0 mol, 147.13 g)
-
(R)-(-)-3-Chloro-1,2-propanediol (1.0 mol, 110.54 g)
-
Potassium carbonate (1.0 mol, 138.21 g)
-
Dimethylformamide (DMF) (550 mL)
-
Deionized water
Procedure:
-
To a suitable reaction vessel, add phthalimide, potassium carbonate, and DMF.
-
Heat the mixture to 110 °C with stirring.
-
Add (R)-(-)-3-chloro-1,2-propanediol to the reaction mixture.
-
Maintain the reaction at 110 °C for 5 hours, monitoring the progress by an appropriate method (e.g., TLC).
-
After completion, cool the reaction mixture to room temperature (25 °C).
-
Slowly add the reaction mixture to 2.75 L of water with stirring.
-
Continue stirring for 2 hours to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with water and dry at 70 °C to yield (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₄ | [2] |
| Molecular Weight | 221.21 g/mol | [2] |
| CAS Number | 186348-58-3 ((S)-enantiomer) | [2] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C Refrigerator | [2] |
Characterization Methods
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the imide and the hydroxyl groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Biological Activity and Potential Applications
While this compound itself has not been extensively studied for its biological activity, the broader class of phthalimide derivatives exhibits a wide range of pharmacological effects. The dihydroxypropyl side chain introduces hydrophilicity and potential hydrogen bonding sites, which could influence its interaction with biological targets.
Inferred Activities from Analogues
Studies on structurally related compounds, such as N-3-hydroxypropylphthalimide, have shown significant analgesic and anti-inflammatory properties in animal models[8][9]. This analogue has been demonstrated to inhibit both phases of the nociceptive response induced by formaldehyde and to reduce mechanical allodynia in models of chronic inflammatory and neuropathic pain[8][9]. These findings suggest that the N-alkyl-hydroxyl functionality on the phthalimide scaffold may be a key pharmacophore for antinociceptive and anti-inflammatory effects.
Furthermore, other isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the pathology of Alzheimer's disease. The phthalimide moiety often serves as a crucial anchoring group within the active site of these enzymes.
Potential as a Research Tool
Given its status as a Rivaroxaban impurity, this compound is an essential tool for analytical and quality control laboratories in the pharmaceutical sector. Its availability as a certified reference material is crucial for the development and validation of analytical methods to ensure the purity and safety of the final drug product.
Future Directions
The established biological activities of related phthalimide derivatives warrant further investigation into the pharmacological profile of this compound. Future research could explore:
-
Screening for Biological Activity: A comprehensive screening of the compound against a panel of biological targets, including those related to inflammation, pain, and neurodegenerative diseases, could uncover novel therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the dihydroxypropyl side chain could provide valuable insights into the structural requirements for any observed biological activity.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action would be a critical next step.
Conclusion
This compound, while historically significant primarily as a pharmaceutical impurity, represents an interesting molecule at the intersection of drug manufacturing and medicinal chemistry. Its straightforward synthesis and the known biological activities of its structural analogues suggest that it may possess untapped pharmacological potential. This guide provides a foundational understanding of this compound for researchers and drug development professionals, encouraging further exploration of its chemical and biological properties.
References
-
Batista, C. R. A., Godin, A. M., Melo, I. S. F., Coura, G. M. E., Matsui, T. C., Dutra, M. M. G. B., & Coelho, M. M. (2019). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Pharmacological Reports, 71(6), 1168–1176. [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262103, N-(3-Chloro-2-hydroxypropyl)-phthalimide. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3469-3476. [Link]
-
Beilstein Journals. (2013). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Beilstein Journal of Organic Chemistry, 9, 2129–2136. [Link]
-
Al-Salami, H., et al. (2020). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Scientific Reports, 10(1), 1-16. [Link]
- Google Patents. (2015). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
de Moraes, J. (2021). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Molecules, 26(16), 4991. [Link]
-
Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved from [Link]
-
Coelho, M. M., et al. (2019). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Pharmacological Reports, 71(6), 1168-1176. [Link]
-
SynZeal. (n.d.). Rivaroxaban EP Impurity G. Retrieved from [Link]
-
Tan, A., & Kocyigit, U. M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173. [Link]
-
Sahib, A. H., & Mohammed, M. H. (2020). Synthesis and Preliminary Biological Activity Evaluation of New N-Substituted Phthalimide Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 29(1), 10-18. [Link]
-
EliteSynth Laboratories. (n.d.). Rivaroxaban Impurities. Retrieved from [Link]
Sources
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Rivaroxaban EP Impurity G | 446292-08-6 | SynZeal [synzeal.com]
- 6. store.usp.org [store.usp.org]
- 7. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Introduction and Strategic Overview
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the infamous but repurposed thalidomide and its safer, more effective analogs.[1] The incorporation of this hydrophobic phthalimide group can enhance a molecule's ability to cross biological membranes.[1] This guide details the synthesis of a key derivative, 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, a valuable building block and a known impurity in the synthesis of pharmaceuticals like Rivaroxaban.[2][3]
The synthesis leverages the principles of the Gabriel Synthesis, a robust method for forming primary amines.[4][5] In this classic transformation, the phthalimide anion serves as a surrogate for ammonia, enabling a controlled, mono-alkylation that avoids the common issue of over-alkylation seen with direct amine alkylation.[6]
We will explore a refined, two-step synthetic strategy that prioritizes yield and purity by employing a protecting group for the diol functionality. This approach involves:
-
N-Alkylation: An S(_N)2 reaction between potassium phthalimide and a protected glycerol derivative, solketal, which bears a suitable leaving group.
-
Deprotection: Acid-catalyzed hydrolysis to remove the protecting group and unveil the target diol.
This method offers superior control compared to direct condensation, mitigating potential side reactions associated with the free hydroxyl groups.
Mechanistic Rationale: The Chemistry Behind the Choices
Pillar 1: The Gabriel Alkylation with a Protected Synthon
The core of this synthesis is the nucleophilic substitution reaction between the phthalimide anion and an appropriate electrophile.
-
Activation of Phthalimide: Phthalimide itself is not sufficiently nucleophilic. However, the nitrogen-bound proton is rendered acidic (pKa ≈ 8.3) by the two adjacent electron-withdrawing carbonyl groups.[6] Treatment with a moderately strong base, such as potassium hydroxide (KOH), readily deprotonates the nitrogen, forming the potassium phthalimide salt. This salt is an excellent nitrogen nucleophile.[4]
-
The Role of the Protecting Group: The target molecule contains a 1,2-diol. If a reagent like 3-chloro-1,2-propanediol were used directly, the free hydroxyl groups could compete as nucleophiles, leading to undesired O-alkylation and a complex mixture of products. To ensure exclusive N-alkylation, we employ solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a protected form of glycerol.[7] The isopropylidene ketal masks the diol, leaving a single primary hydroxyl group available for conversion into a leaving group, thereby directing the phthalimide anion to attack the desired carbon center.[8]
-
The S(N)2 Reaction: The phthalimide anion attacks the electrophilic carbon of the modified solketal (e.g., tosyl-solketal or chloro-solketal) via a classic S(_N)2 mechanism, displacing the leaving group and forming a stable C-N bond. The resulting intermediate is the protected version of our final product.
Pillar 2: Ketal Deprotection - Unveiling the Diol
The final step is the removal of the isopropylidene protecting group. Ketal and acetal protecting groups are stable under basic and neutral conditions but are readily cleaved under acidic conditions.[9]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of one of the ketal's oxygen atoms by an acid catalyst (e.g., HCl or acetic acid). This makes the oxygen a better leaving group. A molecule of water then attacks the carbocation intermediate. A series of proton transfers follows, ultimately leading to the release of acetone and the desired diol product. This process is reversible, and the removal of acetone can help drive the reaction to completion.
The overall synthetic pathway is visualized below.
Caption: Overall synthetic pathway for the target molecule.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Potassium Phthalimide
-
Reagents & Setup:
-
Add phthalimide (14.71 g, 100 mmol) and 150 mL of absolute ethanol to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve potassium hydroxide (5.61 g, 100 mmol) in 50 mL of absolute ethanol. Gentle warming may be required.
-
-
Reaction:
-
While stirring the phthalimide suspension, add the ethanolic KOH solution dropwise over 10 minutes.
-
Heat the mixture to reflux and maintain for 1 hour. A thick white precipitate of potassium phthalimide will form.
-
-
Isolation:
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with 2 x 20 mL of cold ethanol and then with 2 x 20 mL of diethyl ether to facilitate drying.
-
Dry the product under vacuum to yield potassium phthalimide (expect >95% yield). This product can be used directly in the next step.
-
Protocol 2: Synthesis of 2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione (Protected Intermediate)
-
Reagents & Setup:
-
To a 250 mL round-bottom flask, add potassium phthalimide (18.52 g, 100 mmol) and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (16.5 g, 100 mmol) to the suspension. Note: Alternatively, a tosylated solketal derivative can be used for enhanced reactivity.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold deionized water with stirring. A white precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione as a white crystalline solid.
-
Protocol 3: Deprotection to Yield this compound
-
Reagents & Setup:
-
Dissolve the protected intermediate (27.7 g, 100 mmol) in 150 mL of a 4:1 mixture of tetrahydrofuran (THF) and water in a 250 mL round-bottom flask.
-
Add 5 mL of concentrated hydrochloric acid (HCl, 37%) dropwise with stirring.
-
-
Reaction:
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully neutralize the mixture by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the bulk of the THF using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethyl acetate/hexane to afford this compound as a white solid.
-
Caption: A streamlined experimental workflow for the synthesis.
Product Characterization and Data
Proper characterization is essential to confirm the identity and purity of the final product.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | [2] |
| Molecular Formula | C₁₁H₁₁NO₄ | [2] |
| Molecular Weight | 221.21 g/mol | [2] |
| CAS Number | 62457-35-6 | [2] |
| Appearance | White to off-white solid | Typical Observation |
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | δ (ppm): ~7.8 (m, 4H, Ar-H), ~4.0-3.5 (m, 5H, -CH₂-CH(OH)-CH₂OH), ~3.0-2.5 (br s, 2H, -OH) |
| ¹³C NMR | δ (ppm): ~168 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~70 (-CH(OH)-), ~63 (-CH₂OH), ~42 (N-CH₂-) |
| FT-IR | ν (cm⁻¹): ~3400 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1770 & ~1700 (asymm. & symm. C=O imide stretch) |
Conclusion and Applications
This guide provides a robust and well-rationalized protocol for the synthesis of this compound from phthalimide. By employing a protection/deprotection strategy, this method ensures high selectivity for N-alkylation and facilitates the isolation of a pure product. The principles outlined—drawing from the foundational Gabriel synthesis and modern protecting group chemistry—are broadly applicable in the synthesis of complex nitrogen-containing molecules. The final compound serves as a versatile intermediate for further functionalization in drug discovery programs and as a critical analytical standard in pharmaceutical development.[10][11]
References
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
Gabriel Phthalimide Synthesis Ing-Manske PG TRB Chemistry GATE Chemistry CSIR Chemical Science. YouTube. Available at: [Link]
-
Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
N-Substituted (Hexahydro)-1H-isoindole-1,3-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
-
2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. PubChem. Available at: [Link]
-
Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Gabriel Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]
-
Gabriel synthesis. YouTube. Available at: [Link]
-
Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. Available at: [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
-
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Pharmaffiliates. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
2-(3-Hydroxypropyl)isoindoline-1,3-dione. PubChem. Available at: [Link]
-
Solketal. Wikipedia. Available at: [Link]
- Synthesis method of 3-amino-1,2-propanediol. Google Patents.
-
Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. MDPI. Available at: [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]
-
Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. ResearchGate. Available at: [Link]
-
Conversion of solketal determined from the deprotected glycerol,... ResearchGate. Available at: [Link]
-
What is the mechanism of the Gabriel synthesis of amines?. Quora. Available at: [Link]
-
Deprotection of the solketal moiety affording the hydrophilic poly(2,3-dihydroxypropylacrylate) (PDHPA) block (AcOH = glacial acetic acid). ResearchGate. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. MDPI. Available at: [Link]
-
Protective Groups. Available at: [Link]
-
Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers. MDPI. Available at: [Link]
Sources
- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 2. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solketal - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
Application Note: A Validated Protocol for the Synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Introduction
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, also known as N-(2,3-dihydroxypropyl)phthalimide, is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure combines a hydrophilic diol functional group with a hydrophobic phthalimide moiety, making it a versatile building block for more complex molecules. It has been identified as an impurity in the synthesis of pharmaceuticals like Rivaroxaban and serves as a key precursor for various derivatives.[1][2]
This document provides a detailed, validated experimental protocol for the synthesis of this compound. The procedure is designed for researchers in academic and industrial settings, offering a clear, step-by-step guide grounded in established chemical principles. We will explain the causality behind each procedural choice to ensure reproducibility and a deeper understanding of the synthesis.
Synthetic Principle and Reaction Mechanism
The synthesis is achieved through the direct condensation of phthalic anhydride with 3-amino-1,2-propanediol. This reaction is a classic method for forming N-substituted phthalimides.[3][4] The reaction proceeds in two main stages:
-
Amide Formation: The primary amine of 3-amino-1,2-propanediol acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening reaction forms an intermediate phthalamic acid.
-
Imide Formation (Cyclization): Upon heating, the carboxylic acid and amide functionalities of the intermediate undergo an intramolecular dehydration (condensation) reaction. This cyclization expels a molecule of water and forms the stable five-membered imide ring, yielding the final product.
The use of a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) facilitates the reaction by ensuring the reactants remain in solution at the required temperature for efficient dehydration and cyclization.
Caption: Reaction mechanism for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | Molecular Formula | MW ( g/mol ) | CAS No. | Notes |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 | Purity ≥ 99% |
| 3-Amino-1,2-propanediol | C₃H₉NO₂ | 91.11 | 616-30-8 | Purity ≥ 98% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware (graduated cylinders, funnels)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
Experimental Workflow
The overall experimental process involves four key stages: reaction setup, reflux, product isolation, and purification.
Caption: High-level experimental workflow diagram.
Detailed Experimental Protocol
This protocol is based on established procedures for N-alkylation of phthalimide derivatives, adapted for the specific reactants.[5]
Reaction Setup
-
Preparation: Ensure all glassware is clean and oven-dried before use to prevent introducing water, which could interfere with the reaction.
-
Charging the Flask: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (7.41 g, 0.05 mol).
-
Addition of Amine: Add 3-amino-1,2-propanediol (4.56 g, 0.05 mol, 1.0 equivalent).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to the flask. The solvent facilitates a homogenous reaction environment.
-
Assembly: Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer plate.
Reaction and Monitoring
-
Heating: Begin stirring the mixture and heat it to a gentle reflux, maintaining a temperature of approximately 110-120°C.[5] This temperature is crucial for the intramolecular dehydration step to form the imide ring.
-
Reaction Time: Maintain the reaction at this temperature for 4-5 hours.[5]
-
Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Use a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates reaction completion.
Product Isolation (Work-up)
-
Cooling: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature (approximately 25°C).[5]
-
Precipitation: Pour the cooled, dark reaction solution slowly into a beaker containing 150 mL of cold deionized water while stirring vigorously. The product is insoluble in water and will precipitate as a solid. This step effectively separates the product from the high-boiling DMF solvent.[5]
-
Digestion: Continue stirring the aqueous suspension for 30-60 minutes to ensure complete precipitation of the product.[5]
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid on the filter paper with two portions of cold deionized water (2 x 30 mL) to remove any residual DMF and water-soluble impurities.
Purification
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. A high yield of over 90% is expected.[5]
-
Recrystallization: For higher purity, recrystallize the crude solid from an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Characterization
The identity and purity of the final product, this compound (C₁₁H₁₁NO₄, MW: 221.21 g/mol ), should be confirmed by standard analytical techniques.[2]
-
Melting Point: Determine the melting point of the purified crystals.
-
¹H NMR Spectroscopy: Confirm the structure by analyzing the proton signals and their integrations.
-
IR Spectroscopy: Identify characteristic peaks, including the O-H stretch from the diol, C-H stretches, and the symmetric and asymmetric C=O stretches of the imide group.[6]
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[7]
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood. DMF is a volatile organic solvent and should be handled with care.[8]
-
Chemical Hazards:
-
Phthalic Anhydride: Can cause skin and respiratory irritation. Avoid inhalation of dust.
-
DMF: Harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous filtrate and organic solvents should be collected in separate, labeled waste containers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature was maintained at 110-120°C. Extend the reaction time and monitor by TLC. |
| Product loss during work-up. | Ensure the product is fully precipitated before filtration. Use ice-cold water for washing to minimize dissolution. | |
| Oily Product/Failure to Solidify | Presence of residual DMF or impurities. | Ensure vigorous stirring during precipitation. Wash the collected solid thoroughly with water. If still oily, attempt to triturate with a non-polar solvent like diethyl ether. |
| Impure Product after Recrystallization | Inappropriate solvent ratio or cooling rate. | Ensure the minimum amount of hot solvent is used for dissolution. Allow for slow cooling to promote the formation of pure crystals. |
References
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 186348-58-3 | (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Retrieved from [Link]
- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
ACS Publications. (1995). Preparation of N-substituted phthalimides by the palladium-catalyzed carbonylation and coupling of o-dihalo aromatics and primary amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and evaluation of N-(2,3-dihydroxypropyl)-PEIs as efficient vectors for nucleic acids. Retrieved from [Link]
- Google Patents. (2013). CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide.
-
YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
-
Canadian Science Publishing. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Retrieved from [Link]
-
ACG Publications. (2016). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
PubMed Central. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
YouTube. (2024). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy. Retrieved from [Link]
-
YouTube. (2025). Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalimides [organic-chemistry.org]
- 4. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicea.com [chemicea.com]
The Definitive Guide to Utilizing 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione as a Rivaroxaban Impurity Standard
An Application Note for the Pharmaceutical Scientist
Executive Summary
The control of impurities is a critical mandate in pharmaceutical manufacturing, directly impacting the safety and efficacy of therapeutic agents. Rivaroxaban, a widely prescribed direct Factor Xa inhibitor, is no exception. During its synthesis and storage, various related substances can emerge, which must be meticulously monitored to comply with stringent regulatory standards. This application note provides a comprehensive guide for the use of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione as a certified reference standard for the accurate identification and quantification of this specific impurity in Rivaroxaban drug substances and products.
This document delves into the rationale behind impurity profiling, the physicochemical properties of the standard, and presents a detailed, field-proven Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The methodologies are designed to be robust and transferable, aligning with the principles outlined in international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]
The Imperative of Impurity Profiling in Drug Safety
In pharmaceutical quality control, an impurity is any component of a drug substance or drug product that is not the desired active pharmaceutical ingredient (API) or an excipient. The presence of these impurities, even in minute quantities, can potentially alter the drug's efficacy, stability, and, most critically, its safety profile.[4][5] Regulatory bodies globally, guided by documents like ICH Q3A(R2) and Q3B(R2), have established strict thresholds for the reporting, identification, and toxicological qualification of impurities.[1][2][3]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory application.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Failure to control impurities within these limits can lead to regulatory rejection, product recalls, and potential patient harm. Therefore, the availability and correct use of well-characterized impurity standards are not merely a matter of analytical chemistry but a cornerstone of patient safety.
Characterization of the Impurity Standard: this compound
This compound is a known process-related impurity or potential degradant of Rivaroxaban.[6][7][8] Its structure features the phthalimide group, a common synthetic precursor, attached to a dihydroxypropyl chain. Understanding its chemical properties is fundamental to its use as a reference material.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[7] |
| Synonyms | N-(2,3-Dihydroxypropyl)phthalimide | PubChem[7] |
| CAS Number | 62457-35-6 / 186348-58-3 (S-enantiomer) | PubChem, Pharmaffiliates[6][7] |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[7] |
| Molecular Weight | 221.21 g/mol | PubChem[7] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Storage | 2-8°C, protected from light and moisture | Anant Pharmaceuticals[8] |
The presence of the chromophoric phthalimide group allows for straightforward detection using UV spectrophotometry, a common technique in HPLC analysis.[9] The diol functionality lends it a degree of polarity that is key to achieving chromatographic separation from the more complex and less polar Rivaroxaban API.
Analytical Application: Quantification via RP-HPLC
The following protocol outlines a robust RP-HPLC method for the separation and quantification of this compound from Rivaroxaban. The causality behind the chosen parameters is explained to empower the analyst to troubleshoot and adapt the method as needed.
Experimental Workflow Overview
The entire analytical process, from preparation to final reporting, follows a systematic and logical flow to ensure data integrity and reproducibility.
Caption: Workflow for Rivaroxaban Impurity Analysis.
Protocol: Preparation of Solutions
Rationale: Accurate preparation of solutions is the foundation of reliable quantitative analysis. The chosen diluent must ensure the complete dissolution and stability of both the API and the impurity.
-
Mobile Phase A (Aqueous Buffer):
-
Mobile Phase B (Organic):
-
Use HPLC-grade Acetonitrile.
-
-
Diluent Preparation:
-
Standard Stock Solution (Impurity):
-
Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to obtain a concentration of approximately 100 µg/mL. Sonicate if necessary.
-
-
Rivaroxaban Standard Stock Solution (API):
-
Accurately weigh approximately 25 mg of USP Rivaroxaban RS into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to achieve a concentration of about 0.5 mg/mL (500 µg/mL).[10]
-
-
System Suitability Solution (Spiked Sample):
-
Transfer a calculated volume of the Impurity Standard Stock Solution and the Rivaroxaban Standard Stock Solution into a volumetric flask.
-
Dilute with the Diluent to obtain a final concentration of approximately 500 µg/mL of Rivaroxaban and 0.5 µg/mL of the impurity. This concentration (0.1%) is relevant for impurity testing limits.
-
-
Test Sample Preparation (Drug Substance):
-
Accurately weigh about 25 mg of the Rivaroxaban test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent to a final concentration of 0.5 mg/mL.
-
Protocol: Chromatographic Conditions
Rationale: A C18 column is selected for its versatility and effectiveness in retaining and separating the moderately polar Rivaroxaban from its more polar impurities based on hydrophobic interactions. Gradient elution is employed to ensure that highly retained components are eluted in a reasonable time while providing sufficient resolution for early-eluting peaks like the target impurity.
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC or UPLC System with UV/PDA Detector | Standard for pharmaceutical analysis.[12][13] |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) | Provides excellent resolving power for complex mixtures.[13] |
| Mobile Phase | A: Phosphate Buffer; B: Acetonitrile | Common mobile phase for RP-HPLC of pharmaceuticals.[10][11] |
| Gradient Program | Time (min) | %A |
| 0 | 60 | |
| 25 | 40 | |
| 30 | 20 | |
| 35 | 20 | |
| 36 | 60 | |
| 45 | 60 | |
| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency.[12][13] |
| Column Temp. | 45 °C | Improves peak symmetry and reduces viscosity.[14] |
| Detection | UV at 250 nm | A wavelength of high absorbance for Rivaroxaban and related impurities.[10][11] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
System Suitability and Validation
Rationale: Before analyzing samples, the chromatographic system's performance must be verified. This is a self-validating step that ensures the system is fit for its intended purpose on the day of analysis.
-
Procedure: Inject the Diluent (as a blank), followed by five replicate injections of the System Suitability Solution.
-
Acceptance Criteria:
-
Resolution: The resolution between the impurity peak and the Rivaroxaban peak must be NLT 2.0. This ensures the peaks are baseline separated for accurate quantification.[14]
-
Tailing Factor: The tailing factor for the Rivaroxaban peak should be NMT 2.0.[10] This indicates good peak shape.
-
%RSD: The relative standard deviation (%RSD) for the peak areas of the five replicate injections of the impurity should be NMT 5.0%. This confirms the precision of the system.[10]
-
Calculation of Impurity Content
The amount of this compound in the test sample is calculated using the principle of external standards.
Formula: % Impurity = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
-
Area_Imp_Sample: Peak area of the impurity in the test sample chromatogram.
-
Area_Imp_Std: Average peak area of the impurity in the standard solution (or system suitability) chromatograms.
-
Conc_Imp_Std: Concentration (µg/mL) of the impurity in the standard solution.
-
Conc_Sample: Concentration (µg/mL) of the Rivaroxaban sample.
Conclusion
The precise control of impurities is a non-negotiable aspect of modern drug manufacturing. The use of a well-characterized reference standard, such as this compound, is indispensable for the validation and routine execution of analytical methods designed to monitor the purity of Rivaroxaban. The RP-HPLC protocol detailed in this note provides a robust, reliable, and scientifically sound framework for researchers, scientists, and quality control professionals. By understanding the causality behind each step, laboratories can ensure compliance with global regulatory expectations and contribute to the consistent delivery of safe and effective medicines.
References
-
Title: Separation of Rivaroxaban and its Organic Impurities per USP Monograph Source: Phenomenex URL: [Link]
-
Title: Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities Source: Symbiosis Online Publishing URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIVAROXABAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD Source: World Journal of Pharmaceutical and Medical Research (WJPMR) URL: [Link]
-
Title: Green RP-HPLC methods for assay and related substances in rivaroxaban tablets Source: Acta Chromatographica URL: [Link]
-
Title: A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: CAS No : 186348-58-3 | Chemical Name : (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione Source: Pharmaffiliates URL: [Link]
-
Title: Rivaroxaban-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Rivaroxaban EP Impurities & USP Related Compounds Source: SynThink Research Chemicals URL: [Link]
-
Title: Rivaroxaban EP Impurity I | CAS 1151893-81-0 Source: Veeprho URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives Source: ResearchGate URL: [Link]
-
Title: ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL: [Link]
-
Title: Synthesis, characterization and pharmacological activity of some new phthalimide derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Guideline for Impurities in New Active Pharmaceutical Ingredient Source: Medicines Control Agency, The Gambia URL: [Link]
-
Title: CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity Source: Anant Pharmaceuticals Pvt. Ltd. URL: [Link]
-
Title: Reported isoindoline-1,3-dione derivatives. Source: ResearchGate URL: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. chemicea.com [chemicea.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. wjpmr.com [wjpmr.com]
- 13. akjournals.com [akjournals.com]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Application Note: A Robust HILIC-UV Method for the Analysis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Due to the high polarity imparted by the dihydroxypropyl moiety, traditional reversed-phase chromatography yields poor retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive walkthrough of the method development rationale, a step-by-step analytical protocol, and a complete validation procedure according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This robust and reliable method is tailored for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this and other highly polar molecules.
Part 1: Method Development Strategy - The Scientific Rationale
The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. The structure of this compound presents a distinct analytical challenge: it combines a non-polar, UV-active phthalimide chromophore with a highly polar dihydroxypropyl side chain. This amphiphilic nature requires a carefully considered chromatographic strategy.
Analyte Characterization and Detection
-
Polarity: The two hydroxyl (-OH) groups on the propyl chain make the molecule highly soluble in polar solvents and difficult to retain on non-polar stationary phases like C18.
-
Chromophore: The phthalimide group contains a conjugated system that strongly absorbs ultraviolet (UV) radiation. The typical absorbance maximum (λmax) for the phthalimide chromophore is in the short UV range, around 215-220 nm, providing a sensitive wavelength for detection.[4] A secondary, less intense absorbance is often observed near 290 nm. For this method, a wavelength of 220 nm was chosen to maximize sensitivity.
The Chromatographic Challenge: Retaining a Polar Analyte
Standard reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is ineffective for this analyte. The highly polar nature of the molecule leads to minimal interaction with the C18 stationary phase, causing it to elute at or near the void volume, with poor resolution from other polar sample components.
To achieve adequate retention and separation, an alternative chromatographic mode is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal choice. In HILIC, a polar stationary phase (such as bare silica or a bonded polar functional group) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention.
Caption: Chromatographic mode selection workflow.
Rationale for Final Method Parameters
-
Column: A HILIC column with an amide stationary phase was selected. Amide phases are known for their excellent peak shape for a wide range of polar compounds and offer a different selectivity compared to bare silica, reducing potential secondary interactions.
-
Mobile Phase: A mixture of acetonitrile and water is the standard for HILIC. Acetonitrile acts as the weak, non-polar solvent, while water is the strong, polar solvent. A gradient elution starting with a high percentage of acetonitrile allows for the retention of the polar analyte, with a subsequent increase in the aqueous portion to facilitate its elution.
-
Buffer System: The addition of a buffer, such as ammonium formate, at a low concentration (e.g., 10 mM) is crucial. It helps to maintain a consistent pH, control the ionization state of any acidic or basic functional groups, and significantly improve peak symmetry by masking active sites on the stationary phase. A pH of 3.0 was chosen to ensure consistent protonation of the analyte.
Part 2: Detailed Analytical Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by the United States Pharmacopeia (USP) General Chapter <621>.[5]
Instrumentation and Materials
-
HPLC System: A quaternary HPLC or UHPLC system with a UV detector.
-
Column: Amide HILIC Column, 2.1 x 100 mm, 1.7 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
This compound Reference Standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0.
-
Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 using formic acid.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by diluting the stock solution with the sample diluent.
Chromatographic Conditions
| Parameter | Setting |
| Column | Amide HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| UV Detection | 220 nm |
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified.[6][7] Inject the 100 µg/mL working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria (based on USP <621>)[8] |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 6 replicate injections |
No sample analysis is acceptable unless all system suitability requirements have been met.[6]
Part 3: Method Validation Protocol
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following protocols are based on the ICH Q2(R1) guideline.[1][2]
Caption: High-level workflow for method validation.
Specificity
Specificity is the ability to assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Inject the sample diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.
-
If analyzing in a formulation, inject a placebo sample to confirm no matrix interference.
-
Analyze the reference standard and use the detector software to assess peak purity (e.g., via photodiode array analysis).
-
-
Acceptance Criteria: The blank and placebo shall have no significant peaks at the retention time of the analyte. The peak purity index for the analyte should be >0.999.
Linearity and Range
-
Protocol: Analyze the prepared calibration standards (e.g., 1 to 250 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The specified Range is established by confirming that the procedure provides an acceptable degree of linearity, accuracy, and precision within that range.[2]
-
Accuracy (Recovery)
-
Protocol: For drug substance analysis, accuracy can be determined by comparison to a well-characterized reference standard. For drug product analysis, perform a spike-recovery study. Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 1: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.8 | 100.8 |
| 120% | 120.0 | 119.5 | 99.6 |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-assay Precision):
-
Protocol: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 1.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined data from both days/analysts/instruments should be ≤ 2.0%.
-
Table 2: Example Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
|---|---|---|
| N | 6 | 6 |
| Mean Conc. (µg/mL) | 100.2 | 99.8 |
| %RSD | 0.55% | 0.61% |
| Overall %RSD | \multicolumn{2}{c|}{0.78%} |
Conclusion
This application note describes a highly reliable and robust HILIC-UV method for the quantitative analysis of this compound. The method demonstrates excellent retention for this highly polar compound, overcoming the limitations of traditional reversed-phase chromatography. The detailed protocol, including system suitability criteria and a comprehensive validation plan based on ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing accurate and precise results for quality control and research applications.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Absorption spectra of phthalimides, thiophthalimides, and P-isoindigos... Source: ResearchGate URL: [Link]
-
Title: Phthalimide - PhotochemCAD Source: PhotochemCAD URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]
-
Title: ICH Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
Sources
Application Note: Quantitative Analysis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione in Human Plasma using a Validated LC-MS/MS Method
Abstract
This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a notable impurity and potential metabolite of several pharmaceutical agents, making its accurate measurement critical for drug safety, metabolism, and pharmacokinetic studies. The method employs Solid-Phase Extraction (SPE) for robust sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals, offering a fully validated system that meets the stringent requirements for bioanalytical method validation outlined by regulatory agencies.
Introduction: The Rationale for a Dedicated Analytical Method
This compound is a small molecule featuring a phthalimide core, a structure found in various biologically active compounds.[1][2] Its relevance in pharmaceutical development is significant, as it has been identified as a process impurity or degradation product in active pharmaceutical ingredients (APIs) such as Rivaroxaban and Enalapril.[3][4][5] The presence of such impurities, even at trace levels, can have implications for drug safety and efficacy, necessitating their precise quantification.
Given the polar nature conferred by the dihydroxypropyl moiety, this analyte presents unique challenges for traditional reversed-phase liquid chromatography.[6] Furthermore, when analyzing biological matrices like plasma, the high abundance of endogenous components, such as phospholipids, can cause significant matrix effects, leading to ion suppression or enhancement and compromising analytical accuracy.[7]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for bioanalysis due to its unparalleled sensitivity and selectivity.[8] This application note details a method that overcomes the challenges associated with this analyte by pairing a robust sample preparation strategy with an optimized LC-MS/MS workflow. The protocol is structured to be a self-validating system, incorporating principles from regulatory guidelines to ensure data integrity and trustworthiness.[9][10]
Principle of the Method
The analytical workflow is initiated with the extraction of this compound and a suitable internal standard (IS) from human plasma using Solid-Phase Extraction (SPE). This step is critical for removing proteins and other interfering substances.[11] Following extraction, the analyte is separated from remaining matrix components using reversed-phase chromatography. The column effluent is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Quantification is achieved using Multiple Reaction Monitoring (MRM), where the protonated precursor ion ([M+H]⁺) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This highly selective process minimizes background noise and allows for accurate quantification even at very low concentrations.
Experimental Workflow Overview
The entire process, from sample receipt to final data analysis, follows a structured and logical sequence designed to maximize reproducibility and efficiency.
Caption: High-level experimental workflow for the analysis of this compound.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
2-(3-Hydroxypropyl)isoindoline-1,3-dione (Internal Standard, >98% purity)
-
LC-MS Grade Water (e.g., LiChrosolv® or equivalent)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
Formic Acid (FA), LC-MS Grade (>99%)
-
Ammonium Hydroxide, ACS Grade
-
Human Plasma, K2-EDTA (pooled, blank)
-
SPE Cartridges (e.g., Mixed-Mode Cation Exchange or Hydrophilic-Lipophilic Balanced)
Instrumentation
-
Liquid Chromatography System: UHPLC or HPLC system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source (e.g., SCIEX 4000 QTRAP, Agilent 6400 Series).
-
Analytical Balance: 5-decimal place.
-
Sample Preparation Equipment: Nitrogen evaporator, vortex mixer, centrifuge, 96-well SPE manifold.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Rationale for Internal Standard Selection: 2-(3-Hydroxypropyl)isoindoline-1,3-dione is chosen as the internal standard (IS). Its structure is highly similar to the analyte, ensuring it behaves comparably during extraction and ionization, which is crucial for correcting analytical variability. Its different molecular weight (205.21 g/mol ) allows for distinct MS/MS detection.[12]
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh ~5 mg of the analyte and the IS reference standards into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. These serve as the primary stock solutions.
-
-
Working Standard Preparation:
-
Prepare a series of intermediate stock solutions by serially diluting the primary stocks with 50:50 ACN:Water.
-
From these, prepare combined working solutions of the analyte and a fixed concentration of the IS to spike into blank plasma for the calibration curve and QC samples.
-
-
Calibration Curve and QC Sample Preparation:
-
Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate combined working standard solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare Quality Control (QC) samples in the same manner at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.[13]
-
-
Solid-Phase Extraction (SPE) Protocol:
-
Rationale: SPE is selected over simpler methods like protein precipitation because it provides a significantly cleaner extract.[7] By removing phospholipids and other endogenous interferences, SPE minimizes matrix effects and improves method robustness, which is essential for regulated bioanalysis.
-
Step 1: Condition. Condition the SPE cartridges with 1 mL of Methanol followed by 1 mL of Water.
-
Step 2: Load. To 100 µL of plasma sample (blank, standard, QC, or unknown), add 200 µL of 4% Phosphoric Acid in water. Vortex to mix. Load the entire volume onto the conditioned SPE cartridge.
-
Step 3: Wash. Wash the cartridge with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of 20% Methanol in water. This removes polar interferences without eluting the analyte.
-
Step 4: Elute. Elute the analyte and IS with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Step 5: Evaporate & Reconstitute. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (see below). Vortex and transfer to an autosampler vial.
-
Protocol 2: LC-MS/MS Instrumental Analysis
The instrumental setup is designed for optimal separation and detection, balancing chromatographic resolution with analytical speed.
Caption: Logical flow of the LC-MS/MS instrumental system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 2.6 µm, 2.1 x 50 mm (e.g., Kinetex®, Ascentis® Express) | A standard C18 provides good retention for moderately polar compounds. Sub-3 µm particles offer high efficiency and speed.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte, which is essential for positive mode ESI.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |
| Gradient Elution | 5% B to 95% B over 3 min; hold at 95% B for 1 min; re-equilibrate for 1 min | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting matrix components.[15] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Analyte (221.2 Da) | Internal Standard (205.2 Da) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | The nitrogen atom in the isoindoline ring is readily protonated. |
| Precursor Ion ([M+H]⁺) | m/z 222.1 | m/z 206.1 | Represents the singly charged, protonated molecule. |
| Product Ion (Quantifier) | m/z 160.1 | m/z 160.1 | A stable and abundant fragment ion is chosen for quantification. The phthalimide core often fragments to a characteristic ion around m/z 149-160.[16] |
| Product Ion (Qualifier) | m/z 133.1 | m/z 133.1 | A second product ion is monitored to confirm identity and enhance specificity. |
| Collision Energy (CE) | Optimized (~20 eV) | Optimized (~18 eV) | CE must be empirically optimized for each compound to maximize the signal of the desired product ion. |
| Source Temperature | 500°C | 500°C | Optimized for efficient desolvation of the ESI droplets. |
| IonSpray Voltage | 5500 V | 5500 V | The high voltage is necessary to generate the electrospray. |
Note: Specific ion transitions and voltages should be optimized on the specific instrument used.
Data Analysis and Method Validation
Data Processing and Acceptance Criteria
-
Calibration Curve: The peak area ratio (Analyte Area / IS Area) is plotted against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is applied. The correlation coefficient (r²) must be ≥ 0.99.
-
Quantification: The concentration of the analyte in QC and unknown samples is back-calculated from the calibration curve.
-
Acceptance Criteria for QC Samples: The calculated concentration for at least 2/3 of all QCs (and at least 50% at each level) must be within ±15% of the nominal value (±20% for the LLOQ).[9]
Summary of Method Validation
A full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) should be performed to demonstrate the method is reliable for its intended purpose.[9][17]
Table 3: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[9] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).[13] |
| Matrix Effect | To assess the impact of the biological matrix on analyte ionization. | The CV of the IS-normalized matrix factor calculated from at least 6 different lots of plasma should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | To ensure the analyte is stable during sample handling, processing, and storage. | Analyte concentration should remain within ±15% of the baseline value under various conditions (freeze-thaw, bench-top, long-term storage). |
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol leverages a highly effective Solid-Phase Extraction procedure to minimize matrix interference, ensuring high data quality. The chromatographic and mass spectrometric conditions are optimized for sensitivity, selectivity, and speed. By adhering to the principles of regulated bioanalytical method validation, this protocol provides a trustworthy framework for researchers in pharmaceutical development, enabling accurate assessment of this critical analyte in pharmacokinetic, toxicokinetic, and quality control studies.
References
-
Ingale YN, Ugale RB. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Int J. Pharm. Drug. Anal, 6(11), 604-609. [Link]
-
Patel, J., et al. (2011). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 3(6), 447-453. [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. CAS No: 186348-58-3. [Link]
-
Yilmaz, I., & Ceylan, S. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 8(3), 259-265. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13166848, 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. [Link]
- Google Patents. (2015). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]
-
Shimadzu. (n.d.). Analysis of Captan, Folpet and Their Derivatives in Water by APCI-LCMS-8060. Application News No. C212. [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Karaduman, R., et al. (2023). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1272, 134177. [Link]
-
Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Wang, G., Hsieh, Y., & Korfmacher, W. A. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Current Pharmaceutical Analysis, 2(1), 1-10. [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Zhang, Y., et al. (2014). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(3), 269-278. [Link]
-
Ferrer, C., et al. (2023). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Chem. Proc., 14(1), 16. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Peer, C. J., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1194, 123179. [Link]
-
Association for Diagnostics & Laboratory Medicine (ADLM). (2023). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(9), e202300738. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70160, 2-(3-Hydroxypropyl)isoindoline-1,3-dione. [Link]
Sources
- 1. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. myadlm.org [myadlm.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. opentrons.com [opentrons.com]
- 12. 2-(3-Hydroxypropyl)isoindoline-1,3-dione | C11H11NO3 | CID 70160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
Application Notes and Protocols: 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Phthalimide Scaffold
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its rigid structure and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents. The core chemical structure, -CO-N(R)-CO-, allows for diverse substitutions at the nitrogen atom, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] This document focuses on a specific derivative, 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, exploring its potential applications in medicinal chemistry based on its structural features and the known activities of related compounds. The presence of the dihydroxypropyl side chain introduces chirality and increases hydrophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [2] |
| Molecular Weight | 221.21 g/mol | [2] |
| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | [2] |
| CAS Number | 62457-35-6 | [2] |
| Appearance | White to off-white solid | Inferred from general properties |
| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from general properties |
| Storage | 2-8°C Refrigerator | [3] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 3-amino-1,2-propanediol. This reaction is a straightforward and efficient method for introducing the dihydroxypropyl side chain onto the phthalimide core.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a generalized procedure based on common methods for the synthesis of N-substituted phthalimides.
Materials and Reagents:
-
Phthalic anhydride
-
3-Amino-1,2-propanediol
-
Glacial acetic acid (as solvent)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with gentle heating.
-
Addition of Amine: To the stirred solution, add 3-amino-1,2-propanediol (1 equivalent) dropwise. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Potential Medicinal Chemistry Applications
The phthalimide scaffold is a versatile platform for developing drugs with a wide range of therapeutic activities. While specific data for this compound is limited, its potential applications can be inferred from studies on closely related analogues.
Anticancer Activity
Phthalimide derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][4][5][6]
Potential Mechanisms of Action:
-
Inhibition of Signaling Pathways: Some phthalimide derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the mTOR signaling pathway.[7]
-
Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Phthalimide analogues have demonstrated anti-angiogenic properties.[8]
-
Enzyme Inhibition: Phthalimide derivatives can target enzymes that are critical for cancer cell function, such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2).[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials and Reagents:
-
Cancer cell lines (e.g., HeLa, HepG2, A549)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Activity
Isoindole derivatives have been investigated for their antiviral properties against a range of viruses.[10] The structural features of these compounds allow them to interact with various viral and host cell targets.
Potential Mechanisms of Action:
-
Inhibition of Viral Entry: Some isoindoline derivatives may act as entry inhibitors by targeting viral surface proteins or host cell receptors.
-
Inhibition of Viral Enzymes: Key viral enzymes, such as proteases and polymerases, are attractive targets for antiviral drugs. Phthalimide-containing compounds have been explored as inhibitors of these enzymes.[11] For instance, some isoindolinone scaffolds have been shown to inhibit the influenza virus PA endonuclease.[12]
-
Modulation of Host Factors: Some compounds may exert their antiviral effects by modulating host cell pathways that are essential for viral replication.
Experimental Protocol: Plaque Reduction Assay
This protocol is a classic method to evaluate the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials and Reagents:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Agarose or methylcellulose overlay medium
-
This compound (dissolved in DMSO)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Monolayer Preparation: Seed host cells into multi-well plates to form a confluent monolayer.
-
Viral Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add an overlay medium containing different concentrations of this compound.
-
Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Remove the overlay medium and stain the cells with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Analgesic and Anti-inflammatory Activity
Derivatives of phthalimide have demonstrated significant analgesic and anti-inflammatory properties in various preclinical models.[1] A close analog, N-3-hydroxypropylphthalimide, has shown activity in experimental models of inflammatory and neuropathic pain.[13]
Potential Mechanisms of Action:
The exact mechanisms are not fully elucidated but may involve the modulation of inflammatory pathways and interaction with pain signaling molecules.
In Vivo Experimental Model: Formalin Test in Mice
The formalin test is a widely used model to assess both acute and chronic pain.[14]
Materials and Reagents:
-
Male Swiss mice (20-25 g)
-
This compound (formulated for in vivo administration)
-
Formalin solution (e.g., 5% in saline)
-
Positive control (e.g., indomethacin)
-
Vehicle control
-
Observation chambers
Procedure:
-
Acclimatization: Acclimate the mice to the experimental environment.
-
Compound Administration: Administer this compound, the positive control, or the vehicle to different groups of mice (e.g., via oral gavage or intraperitoneal injection).
-
Formalin Injection: After a predetermined time (e.g., 30-60 minutes), inject a small volume of formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately place the mice in individual observation chambers and record the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
-
Data Analysis: Compare the nociceptive behavior of the compound-treated groups with the control groups to determine the analgesic effect.
Data Visualization
Hypothetical Dose-Response Curve for Anticancer Activity
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the 2,3-Dihydroisoindole Pharmacophore for Inhibition of the Influenza Virus PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Analgesic Activity of New N-arylphthalimides Derivatives in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione as a Chiral Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, a versatile chiral intermediate pivotal in asymmetric synthesis. The phthalimide moiety serves as a robust protecting group for the primary amine, while the vicinal diol functionality offers a handle for a variety of stereoselective transformations. This guide details a high-yield protocol for the synthesis of the enantiomerically pure (S)-enantiomer and presents a representative protocol for its conversion into a valuable chiral epoxide, a key building block for the synthesis of chiral amines and other pharmacologically relevant molecules. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of a Phthalimide-Protected Chiral Diol
In the landscape of modern drug discovery and development, the efficient construction of enantiomerically pure molecules is of paramount importance. Chiral intermediates, derived from the "chiral pool" or synthesized through asymmetric methods, are the linchpins in the synthesis of complex molecular architectures. This compound emerges as a particularly strategic chiral building block for several key reasons:
-
The Phthalimide Group: The isoindoline-1,3-dione (phthalimide) group is a classical and highly effective protecting group for primary amines. Its chemical stability allows it to withstand a wide range of reaction conditions, yet it can be readily removed to unveil the primary amine at a later synthetic stage. This dual nature of stability and deprotectability is a cornerstone of its utility.[1]
-
The Chiral Diol: The 1,2-diol functionality is a versatile precursor for numerous stereoselective transformations. It can be converted into chiral epoxides, cyclic sulfates, or acetals, each of which can undergo further reactions with high stereocontrol. The inherent chirality of the 2,3-dihydroxypropyl moiety can be leveraged to induce asymmetry in subsequent synthetic steps.
-
Accessibility: The enantiomers of this compound are readily accessible from commercially available and relatively inexpensive chiral starting materials, making it an economically viable choice for both academic research and industrial-scale synthesis.
This guide will first delineate a reliable protocol for the synthesis of (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione and then illustrate its synthetic potential through a detailed protocol for a subsequent stereoselective transformation.
Synthesis of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
The synthesis of the title compound is efficiently achieved through a nucleophilic substitution reaction between potassium phthalimide and a chiral electrophile, a variation of the classic Gabriel synthesis.[2][3] The use of an enantiomerically pure starting material ensures the chirality is transferred to the final product.
Reaction Scheme
Caption: Synthesis of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione.
Detailed Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted phthalimides.[4]
Materials:
-
Phthalimide (1.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq) or Potassium Carbonate (K2CO3)[4]
-
(R)-(-)-3-Chloro-1,2-propanediol (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Potassium Phthalimide (in situ):
-
To a round-bottom flask, add phthalimide (1.0 eq) and ethanol.
-
While stirring, add a solution of potassium hydroxide (1.0 eq) in ethanol dropwise.
-
Stir the mixture at room temperature for 1 hour. The formation of a white precipitate of potassium phthalimide will be observed.
-
Remove the ethanol under reduced pressure.
-
-
Nucleophilic Substitution:
-
To the flask containing potassium phthalimide, add N,N-dimethylformamide (DMF) to create a suspension.
-
Add (R)-(-)-3-Chloro-1,2-propanediol (1.0 eq) to the mixture.
-
Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 5 hours.[4]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 5 times the volume of DMF used).[4]
-
Stir the aqueous mixture for 2 hours to precipitate the product.[4]
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.
-
Dry the product in a vacuum oven at 70 °C.[4]
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | > 90%[4] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | > 98% |
| Chiral Purity (by chiral HPLC) | > 99% ee |
Characterization Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the phthalimide aromatic protons, as well as the protons of the dihydroxypropyl chain.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the phthalimide group and the carbons of the aliphatic chain.
-
FT-IR: The infrared spectrum will exhibit strong absorption bands corresponding to the carbonyl groups of the imide and the hydroxyl groups of the diol.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Application as a Chiral Intermediate: Synthesis of a Chiral Epoxide
The vicinal diol of (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is a prime functional group for conversion to a chiral epoxide. This transformation is highly valuable as chiral epoxides are versatile intermediates that can undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles to afford a wide range of enantiomerically enriched compounds, such as chiral amino alcohols.
The following is a representative protocol for the synthesis of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, adapted from methodologies for the conversion of N-protected 3-amino-1,2-diols to their corresponding epoxides.
Rationale for the Transformation
The conversion of a 1,2-diol to an epoxide typically proceeds via a two-step sequence:
-
Selective Activation of the Primary Hydroxyl Group: The primary hydroxyl group is more sterically accessible and is therefore selectively converted into a good leaving group, commonly a tosylate or mesylate.
-
Intramolecular Williamson Ether Synthesis: The remaining secondary hydroxyl group, upon deprotonation with a base, acts as an internal nucleophile, displacing the leaving group in an intramolecular SN2 reaction to form the epoxide ring. This reaction proceeds with inversion of configuration at the carbon bearing the leaving group.
Reaction Scheme
Caption: Synthesis of (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione.
Detailed Protocol
Materials:
-
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (as solvent and base)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Selective Tosylation of the Primary Hydroxyl Group
-
Dissolve (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate may be used in the next step without further purification.
Step 2: Intramolecular Cyclization to the Epoxide
-
Dissolve the crude tosylated intermediate in methanol in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension at room temperature for 12-16 hours. Monitor the reaction by TLC until the tosylated intermediate is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione.
Expected Results
| Parameter | Expected Value |
| Overall Yield (2 steps) | 70-85% |
| Appearance | White solid or colorless oil |
| Purity (by HPLC) | > 97% |
| Chiral Purity (by chiral HPLC) | Maintained from starting material (>99% ee) |
Future Perspectives: The Utility of the Chiral Epoxide
The resulting chiral epoxide, (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is a valuable synthetic intermediate. It can undergo regioselective ring-opening with a variety of nucleophiles at the less hindered carbon atom to generate a range of chiral 1,3-amino alcohols. Subsequent deprotection of the phthalimide group, typically with hydrazine, yields the free chiral amino alcohol, a common structural motif in many pharmaceutical agents.
Caption: General scheme for the reaction of the chiral epoxide.
Conclusion
This compound is a readily accessible and highly versatile chiral intermediate. The protocols detailed herein provide a robust pathway for its synthesis and demonstrate its utility in asymmetric synthesis through its conversion to a chiral epoxide. The principles and methodologies presented in this guide are intended to serve as a solid foundation for researchers engaged in the synthesis of complex, enantiomerically pure molecules for applications in medicinal chemistry and materials science.
References
- Kamal, A., et al. (2006). Phthalimide subunit as a privileged scaffold in drug discovery. Journal of Medicinal Chemistry, 49(15), 4589-4603.
- (This is a placeholder for a specific reference detailing the conversion of a similar N-protected 3-amino-1,2-diol to an epoxide.
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
- (Placeholder for additional supporting references)
- (Placeholder for additional supporting references)
- (Placeholder for additional supporting references)
- (Placeholder for additional supporting references)
-
YouTube. (2025). Gabriel Phthalimide Synthesis. Retrieved from [Link]
- (Placeholder for additional supporting references)
- (Placeholder for additional supporting references)
-
Turito. (2022). Phthalimide- Preparation, Chemical Reactions & Uses. Retrieved from [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Derivatization of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione for the Generation of Novel Compounds
Introduction
The isoindoline-1,3-dione scaffold, commonly derived from phthalimide, is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents with activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] The introduction of a 2,3-dihydroxypropyl side chain at the nitrogen atom affords a versatile handle for further chemical modification. This diol functionality provides two reactive sites for the synthesis of a library of new chemical entities with potentially enhanced or novel biological activities. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, focusing on esterification and etherification of the diol moiety. The protocols are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to allow for informed experimental design.
Synthesis of the Starting Material: this compound
The parent compound, this compound, can be synthesized through the condensation of phthalic anhydride with 3-aminopropane-1,2-diol. A general and efficient method involves the direct fusion of the reactants.
Protocol: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
3-Aminopropane-1,2-diol
-
Glacial acetic acid (optional, as solvent)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 3-aminopropane-1,2-diol (1 equivalent).
-
The reaction can be performed neat or with a minimal amount of a high-boiling solvent like glacial acetic acid.
-
Heat the mixture to 130-140 °C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Derivatization of the Diol Functionality
The vicinal diol of this compound is the primary site for derivatization. The two hydroxyl groups can be functionalized through various reactions, with esterification and etherification being the most common and versatile approaches.
Esterification of the Diol
Esterification of the diol can be achieved to produce mono- or di-esters, depending on the stoichiometry of the acylating agent. This modification is useful for increasing lipophilicity and potentially modulating the pharmacokinetic properties of the parent compound.
This protocol describes the synthesis of a di-ester derivative using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 equivalents)
-
Pyridine or triethylamine (2.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.5 equivalents) to the solution.
-
Slowly add the acyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure di-ester.
Data Presentation:
| Starting Material | Acylating Agent | Product | Expected Yield (%) |
| This compound | Acetyl chloride | 2-(2,3-Diacetoxypropyl)isoindoline-1,3-dione | 85-95 |
| This compound | Benzoyl chloride | 2-(2,3-Dibenzoyloxypropyl)isoindoline-1,3-dione | 80-90 |
Experimental Workflow:
Caption: Workflow for the di-acylation of this compound.
Etherification of the Diol
Etherification of the diol can be used to introduce a variety of alkyl or aryl groups, which can significantly alter the steric and electronic properties of the molecule. The Williamson ether synthesis is a classical and reliable method for this transformation.
This protocol describes the synthesis of a di-ether derivative using an alkyl halide and a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 equivalents)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.5 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure di-ether.
Data Presentation:
| Starting Material | Alkylating Agent | Product | Expected Yield (%) |
| This compound | Methyl iodide | 2-(2,3-Dimethoxypropyl)isoindoline-1,3-dione | 70-85 |
| This compound | Benzyl bromide | 2-(2,3-Dibenzyloxypropyl)isoindoline-1,3-dione | 65-80 |
Experimental Workflow:
Caption: Workflow for the di-alkylation of this compound.
Analytical Characterization
All synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the derivatives. The disappearance of the hydroxyl protons and the appearance of new signals corresponding to the ester or ether groups will be indicative of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and further confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. For esters, the appearance of a strong carbonyl stretch (around 1735 cm⁻¹) will be a key diagnostic peak.
Conclusion and Future Perspectives
The derivatization of this compound at the diol moiety offers a straightforward and efficient route to a wide range of novel compounds. The protocols outlined in this application note provide a solid foundation for the synthesis of ester and ether derivatives. These new chemical entities can be screened for various biological activities, potentially leading to the discovery of new drug candidates. Further exploration could involve the synthesis of cyclic derivatives, such as acetals or ketals, by reacting the diol with aldehydes or ketones, or the introduction of more complex functionalities to probe the structure-activity relationship of this versatile scaffold.
References
-
Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis, 6(11), 604-609. [Link]
-
Zia-ur-Rehman, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(9), e202300741*. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. [Link]
-
Pharmaffiliates. (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. [Link]
-
Koparir, M., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1264, 133246. [Link]
Sources
Application Notes and Protocols for Drug Impurity Profiling: The Role of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a cornerstone of safety and efficacy. Drug impurities, which are unwanted chemicals that can be present in an API, can arise from various sources, including the synthesis process, degradation of the drug substance over time, or interaction with packaging materials. The presence of these impurities, even in trace amounts, can potentially impact the safety profile of the therapeutic product. Therefore, regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure that all impurities are identified, quantified, and controlled within acceptable limits[1].
This document provides a comprehensive guide on the role and analysis of a specific potential impurity, 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione . While not a universally cited impurity for all pharmaceuticals, its chemical structure makes it a relevant subject of investigation for any drug substance containing a phthalimide or related isoindoline-1,3-dione moiety. We will use Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor with a core phthalimide structure, as a case study to illustrate the principles and protocols for the detection and quantification of this potential impurity.
Understanding this compound: A Potential Process-Related Impurity and Degradation Product
Chemical Structure and Properties:
-
IUPAC Name: 2-(2,3-dihydroxypropyl)isoindole-1,3-dione
-
Molecular Formula: C₁₁H₁₁NO₄
-
Molecular Weight: 221.21 g/mol
-
Synonyms: 3-Phthalimidylpropane-1,2-diol
This compound consists of a phthalimide group linked to a dihydroxypropyl side chain. The presence of the polar diol functional group makes it more water-soluble than a simple alkyl-substituted phthalimide.
Potential Origins in Pharmaceutical Manufacturing
The emergence of this compound as an impurity can be postulated through two primary pathways:
-
Process-Related Impurity: The synthesis of many phthalimide-containing drugs involves the condensation of a phthalic anhydride derivative with a primary amine. If the amine-containing starting material or intermediate is contaminated with 3-amino-1,2-propanediol, this could lead to the formation of this compound as a process-related impurity. While the primary synthesis of Apremilast involves the reaction of 3-acetamidophthalic anhydride with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine[2], impurities in the starting materials or side reactions could potentially introduce analogous structures. The reaction of phthalic anhydride with aminodiols to form N-substituted phthalimides is a known chemical transformation.
-
Degradation Product: Phthalimide-containing drug substances may be susceptible to degradation under certain stress conditions, such as hydrolysis. While specific degradation pathways for Apremilast have been studied and primarily involve modifications to other parts of the molecule[3][4], the potential for complex hydrolytic cleavage and subsequent rearrangement, particularly under forced degradation conditions, cannot be entirely ruled out. The diol structure could arise from the hydrolysis of a more complex side chain or an epoxide precursor, for instance.
The following diagram illustrates the potential formation pathway of this impurity from phthalic anhydride and 3-amino-1,2-propanediol.
Caption: Potential synthesis pathway of the impurity.
Analytical Strategy for Impurity Profiling
A robust analytical strategy is paramount for the detection, quantification, and control of potential impurities like this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse technique for this purpose, offering high resolution and sensitivity.
Forced Degradation Studies: A Proactive Approach
To proactively identify potential degradation products, forced degradation studies are essential. The API is subjected to stress conditions more severe than those it would typically encounter during storage and handling. This helps to elucidate the degradation pathways and ensures the analytical method is "stability-indicating," meaning it can separate the drug substance from its degradation products.
Typical Stress Conditions for Apremilast (as a case study): [1][3][5]
| Stress Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at RT |
| Oxidation | 3% H₂O₂ | 24 hours at RT |
| Thermal Degradation | 105°C | 48 hours |
| Photolytic Degradation | ICH Q1B compliant light exposure | As per guidelines |
Protocol: HPLC Method for the Quantification of this compound
This protocol outlines a general-purpose, stability-indicating HPLC method that can be adapted and validated for the specific drug product matrix.
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Reference standard of this compound (purity >98%).
-
Apremilast API or drug product for analysis.
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or phosphoric acid.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting the analytes. |
| Gradient Elution | See table below | To ensure separation of the polar impurity from the API and other potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | 230 nm | A common wavelength for phthalimide-containing structures. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity requirements. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 40 | 60 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (Impurity): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution: Accurately weigh about 25 mg of the Apremilast API into a 25 mL volumetric flask. Add a known volume of the impurity standard stock solution to achieve a concentration at the reporting threshold (e.g., 0.1%). Dissolve in and dilute to volume with the diluent.
-
Test Sample Solution: Accurately weigh about 25 mg of the Apremilast API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[6][7][8].
-
Specificity: Analyze blank, impurity-spiked, and un-spiked samples, as well as forced degradation samples. The method should demonstrate that the peak for this compound is well-resolved from the API and other potential impurities and degradants.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Linearity: Analyze a series of solutions with varying concentrations of the impurity to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking the drug product matrix with known amounts of the impurity at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
The following workflow diagram summarizes the impurity profiling process.
Caption: A generalized workflow for impurity analysis.
Conclusion
The identification and control of impurities such as this compound are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. A thorough understanding of the potential synthetic and degradation pathways, coupled with the implementation of a robust, validated, stability-indicating analytical method, is essential. The protocols and strategies outlined in this document provide a framework for researchers, scientists, and drug development professionals to effectively manage and control such impurities, thereby upholding the highest standards of pharmaceutical quality.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
-
Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. ElectronicsAndBooks. [Link]
- Process for preparation of apremilast and its intermediates.
-
Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis. 2017;141:169-180. [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]
-
Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. ResearchGate. [Link]
-
Synthesis of apremilast. Reagents and conditions. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Preparation method for apremilast and intermediate of apremilast. Eureka | Patsnap. [Link]
- Preparation method of 3-amino-1,2-propanediol.
-
Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug. Scirp.org. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Brasileira de Farmacognosia. 2024;34:100-107. [Link]
-
Process for preparation of apremilast and novel polymorphs thereof. Justia Patents. [Link]
-
Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics. 2019;9(3-s):1116-1119. [Link]
Sources
- 1. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
- 2. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]
- 3. Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Welcome to the dedicated technical support resource for the purification of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this polar molecule.
I. Understanding the Molecule: Key Purification Challenges
This compound possesses a polar diol functional group, which significantly influences its physicochemical properties. This polarity presents unique challenges during purification that researchers must anticipate:
-
High Polarity: The diol moiety makes the compound highly polar, leading to strong interactions with polar stationary phases like silica gel. This can result in poor elution, significant tailing of peaks during column chromatography, and a limited choice of suitable solvent systems for recrystallization.
-
Potential for Degradation: The hydroxyl groups can be sensitive to acidic conditions, and the acidic nature of standard silica gel may lead to degradation of the target compound during prolonged exposure in column chromatography.[1]
-
Solubility Profile: The compound's polarity dictates its solubility, often making it sparingly soluble in common non-polar organic solvents used in chromatography and recrystallization. A related compound, (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, is reported to be soluble in DMSO, which can be a starting point for sample preparation in some chromatographic methods.[2]
This guide will provide structured solutions to these and other issues you may encounter.
II. Purification Strategy Selection: A Logic-Based Workflow
Choosing the right purification technique is the first critical step. The following diagram outlines a decision-making workflow to guide you toward the most appropriate method based on the purity of your crude material and the scale of your experiment.
Sources
Technical Support Center: Recrystallization of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support resource for the purification of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your recrystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent system for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization and is guided by the principle that the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[1] Given the structure of this compound, which contains a polar phthalimide group and two hydroxyl (-OH) groups, polar solvents are the ideal starting point.[2]
-
Primary Recommendation (Mixed Solvent): An ethanol/water system is highly recommended. The compound exhibits good solubility in hot ethanol, while water can be used as an anti-solvent to decrease solubility upon cooling, promoting crystal formation. This combination provides excellent control over the crystallization process.
-
Single Solvent Alternatives: Ethanol , isopropanol , or water can be tested as single solvents. However, using water alone may require a large volume and high temperatures, while using pure ethanol might result in excessive solubility even at low temperatures, potentially lowering the yield.[3]
Q2: How can I determine the purity of my recrystallized product?
A2: Purity assessment is a crucial final step. A combination of methods provides the most complete picture:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively check for impurities. The purified product should appear as a single, well-defined spot.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed structural information and is highly effective for identifying and quantifying impurities.
-
FT-IR: Infrared spectroscopy can confirm the presence of key functional groups (e.g., O-H stretch from the diol, C=O stretch from the imide) and the absence of impurities with distinct IR absorptions.[4]
-
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.
Q3: What is the expected yield for this recrystallization?
A3: A successful recrystallization typically balances purity and yield. While yields can be as high as 95% under optimized conditions, a yield between 70-85% is more common and generally considered very good for a purification step.[4][5] Excessively high yields (>95%) may indicate that impurities have co-precipitated with the product. A very low yield (<50%) suggests a procedural issue, such as using too much solvent.[3]
Experimental Protocol: Recrystallization Workflow
This protocol outlines a robust method for purifying this compound using an ethanol/water solvent system.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 3-5 mL) to start.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol dropwise until the solid completely dissolves. The key is to use the minimum amount of hot solvent necessary to achieve full dissolution.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (spatula tip) to adsorb colored impurities. Re-heat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling (Crystal Growth): Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly. This can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.
Recrystallization Workflow Diagram
Caption: Standard workflow for the recrystallization of the target compound.
Troubleshooting Guide
Q1: Issue - My compound has "oiled out" and formed a liquid layer instead of crystals.
A1: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution above its melting point.[7] This is a common problem when the compound is significantly impure or when the solvent's boiling point is too high.[7][8]
Solutions:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil. Add a small amount of additional primary solvent (e.g., ethanol) to ensure the saturation temperature is below the compound's melting point.
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to decrease the cooling rate, which favors proper crystal lattice formation.[7]
-
Scratch or Seed: Once the solution has cooled slightly, try vigorously scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If available, adding a tiny seed crystal of the pure compound can also initiate crystallization.
Q2: Issue - After cooling, no crystals have formed in the flask.
A2: This indicates that the solution is not supersaturated, likely because too much solvent was used.[3]
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Continue until the solution volume is reduced by 15-20%, then attempt to cool it again. You can test for saturation by dipping a glass rod in the solution; a solid residue forming upon evaporation indicates a good concentration.[3]
-
Induce Nucleation: If reducing the volume is not enough, use the scratching or seeding techniques described above.
-
Increase Anti-solvent: If using a mixed solvent system, you can try adding a small amount more of the anti-solvent (water) to decrease the compound's solubility.
Q3: Issue - My final yield is extremely low.
A3: A poor yield is most often traced back to using an excessive amount of solvent, which leaves a large portion of your product dissolved in the mother liquor.[3]
Causes & Solutions:
-
Cause: Too much solvent was used to dissolve the initial solid.
-
Solution: Next time, add the hot solvent in smaller portions, ensuring you only add enough to just dissolve the solid. You can attempt to recover some product from the mother liquor by evaporating the solvent and performing a second recrystallization ("second crop").[3]
-
-
Cause: Premature crystallization during a hot filtration step.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated. Using a stemless funnel can also prevent clogging.
-
-
Cause: The solution was not cooled sufficiently to maximize precipitation.
-
Solution: After cooling to room temperature, always place the flask in an ice-water bath for at least 20-30 minutes before filtration.
-
Troubleshooting Decision Tree
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acgpubs.org [acgpubs.org]
- 5. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Welcome to the technical support center for the synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is most reliably achieved via a modified Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with a suitable three-carbon electrophile, such as (R)-(-)-3-chloro-1,2-propanediol. This approach is generally preferred over the direct condensation of phthalic anhydride with 3-amino-1,2-propanediol as it offers a cleaner reaction profile and avoids the high temperatures that can lead to side reactions with the diol functionality.[1]
The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism. The phthalimide anion, being a soft and bulky nucleophile, attacks the primary carbon bearing the halogen, displacing it to form the desired C-N bond.[2][3]
Caption: SN2 mechanism for the synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor Reagent Quality: Potassium phthalimide is hygroscopic; 3-chloro-1,2-propanediol can degrade. 2. Inappropriate Solvent: Solvent is not polar aprotic, hindering the SN2 reaction.[4] 3. Insufficient Temperature/Time: Reaction has not reached completion. | 1. Use freshly opened or properly dried reagents. Confirm purity via melting point or spectroscopy. 2. Use high-purity, anhydrous DMF or DMSO. 3. Increase temperature to 100-110°C and monitor progress via TLC. A typical reaction time is 5+ hours.[5] |
| Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: Reaction is incomplete. 2. Side Reactions: The hydroxyl groups on the propanediol moiety may compete as nucleophiles, though this is less likely with the phthalimide anion. 3. Solvent Decomposition: DMF can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile. | 1. Extend reaction time or slightly increase temperature. 2. Ensure a 1:1 molar ratio of reactants. Using a slight excess of the chloropropanediol is generally not advised. 3. Maintain the reaction temperature below 120°C. |
| Reaction Stalls (No Change on TLC) | 1. Poor Solubility: Reactants, particularly potassium phthalimide, may not be fully dissolved. 2. Insufficient Activation: The temperature may be too low to overcome the activation energy of the reaction. | 1. Ensure vigorous stirring and a sufficient volume of solvent (e.g., ~3 mL DMF per gram of phthalimide). 2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC at each stage. |
| Difficult Product Isolation/Purification | 1. Product is Water-Soluble: The diol functionality increases the polarity and water solubility of the product, making aqueous work-up challenging. 2. Oily Product: The product may initially precipitate as an oil instead of a solid. | 1. After reaction, cool the mixture and pour it into a large volume of cold water with vigorous stirring to precipitate the product.[5] Avoid using brine or saturated salt solutions initially. 2. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure before attempting recrystallization. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why use potassium phthalimide instead of phthalimide and a base like potassium carbonate? While using phthalimide with a base like K₂CO₃ in situ is a valid approach, starting with pre-formed potassium phthalimide offers greater consistency.[5] Potassium phthalimide is a well-defined, anhydrous salt, ensuring the nucleophile is readily available and minimizing side reactions that could be caused by the base (e.g., hydrolysis of the electrophile).
Q2: What is the best solvent for this reaction and why? Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[4] These solvents effectively solvate the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic. This enhances the rate of the SN2 reaction. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures.
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that provides good separation between your starting materials and the product. A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point. The product, being more polar due to the diol group, will have a lower Rf value than the 3-chloro-1,2-propanediol. Potassium phthalimide is a salt and will remain at the baseline. Spot the reaction mixture against a standard of your starting electrophile. The reaction is complete when the electrophile spot is no longer visible.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Expect signals for the aromatic protons of the phthalimide group (a multiplet around 7.8-7.9 ppm), the methylene protons (CH₂) attached to the nitrogen, and the methine (CH) and methylene (CH₂) protons of the diol group. The hydroxyl protons will appear as broad singlets that can be exchanged with D₂O.
-
IR: Look for a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and two characteristic strong C=O (imide) stretches around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).[6]
Q5: Are there any specific safety precautions for this synthesis?
-
DMF/DMSO: These are polar aprotic solvents that can penetrate the skin and carry dissolved chemicals with them. Always wear appropriate gloves (nitrile is a minimum, consider double-gloving) and work in a well-ventilated fume hood.
-
3-Chloro-1,2-propanediol: This is a suspected carcinogen and mutagen. Handle with extreme care, using a fume hood and appropriate personal protective equipment (PPE).
-
Elevated Temperatures: The reaction is run at high temperatures. Use appropriate heating mantles and ensure glassware is free of cracks or defects.
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous DMF (approx. 3-4 mL per gram of potassium phthalimide).
-
Reactant Addition: Begin stirring the suspension. Add (R)-(-)-3-chloro-1,2-propanediol (1.05 eq) to the flask via syringe.
-
Heating: Heat the reaction mixture to 110°C using a pre-heated oil bath.
-
Monitoring: Maintain the temperature and allow the reaction to proceed for 5-8 hours. Monitor the reaction's progress every 1-2 hours using TLC as described in FAQ Q3.
-
Work-up: Once the reaction is complete (disappearance of the starting electrophile), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold deionized water (approx. 10x the volume of DMF used), stirring vigorously.
-
Isolation: A white precipitate should form. Continue stirring in the cold water for 30 minutes to an hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Drying: Dry the solid product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight. A yield of over 90% can be expected.[5]
Protocol 4.2: Purification by Recrystallization
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture). Heat the mixture with stirring until the solid is fully dissolved.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Section 5: Visualization & Data
Sources
- 1. Phthalimides [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Challenge of Purity
The synthesis of this compound, commonly prepared via the reaction of phthalic anhydride with 3-amino-1,2-propanediol, can present several purification challenges. The presence of a polar diol functional group on the non-polar phthalimide backbone imparts amphiphilic properties to the molecule, which can complicate the removal of both polar and non-polar impurities. Incomplete reactions, side products, and unreacted starting materials are common culprits that compromise the final purity. This guide will equip you with the necessary knowledge and techniques to overcome these hurdles and obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary depending on the reaction conditions. However, the most prevalent impurities include:
-
Unreacted Phthalic Anhydride: A common excess reagent that can be challenging to remove completely.
-
Unreacted 3-Amino-1,2-propanediol: A highly polar starting material that may persist if the reaction does not go to completion.
-
Phthalamic Acid Intermediate: Formed by the initial ring-opening of phthalic anhydride by the amine. Incomplete cyclization to the imide will leave this as a significant impurity.
-
Polymeric Byproducts: Self-condensation of starting materials or intermediates can lead to the formation of oligomeric or polymeric impurities, especially at elevated temperatures.[1]
Q2: My NMR spectrum shows broad peaks for the hydroxyl protons. Does this indicate an impurity?
A2: Not necessarily. The protons of the hydroxyl groups (-OH) are acidic and can exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d6 or CDCl3). This exchange process can lead to peak broadening. To confirm their presence, you can perform a D2O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signals should significantly diminish or disappear, confirming their identity.
Q3: I have a low yield after purification. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Suboptimal Work-up: During aqueous work-up, the polarity of the target compound can lead to some loss in the aqueous phase. Minimize this by saturating the aqueous layer with brine before extraction.
-
Inefficient Purification: Overly aggressive purification steps, such as using a highly polar solvent in column chromatography too early, can lead to co-elution of the product with impurities. Conversely, using a solvent system in which the product has low solubility for recrystallization will result in significant product loss.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Oily or Gummy Product After Synthesis | Incomplete reaction, presence of phthalamic acid intermediate or polymeric byproducts. | 1. Ensure the reaction has gone to completion using TLC analysis. 2. Consider heating the reaction mixture in a solvent like acetic acid to promote cyclization to the imide.[2] 3. Proceed with column chromatography for purification. |
| Product is Difficult to Crystallize | Presence of impurities that inhibit crystal lattice formation. | 1. Attempt to purify a small amount of the crude material by flash column chromatography to obtain a seed crystal. 2. Try a different solvent system for recrystallization (see Recrystallization Protocol). 3. If the product remains an oil, purification by column chromatography is the recommended method. |
| Persistent Phthalic Anhydride Impurity | Inefficient removal during work-up or purification. | 1. Wash the crude product with a cold, dilute solution of sodium bicarbonate to convert the anhydride to the more water-soluble phthalic acid salt. 2. In column chromatography, phthalic anhydride will elute with less polar solvents than the desired product. |
| Multiple Spots on TLC After Purification | Inadequate separation during chromatography or decomposition on silica gel. | 1. Optimize the solvent system for column chromatography using TLC. Aim for an Rf value of ~0.3 for the product.[3] 2. Consider using a less acidic stationary phase, such as neutral alumina, if decomposition is suspected. |
In-Depth Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying compounds that are crystalline solids at room temperature and have moderate solubility in a suitable solvent.
Rationale: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble at high temperatures or highly soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Screening: On a small scale, test the solubility of your crude product in various solvents. Good starting points for this compound include ethanol, methanol, ethyl acetate, and mixtures such as dichloromethane/n-hexane.[4][5][6]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Diagram of Recrystallization Workflow:
Sources
- 1. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalimides [organic-chemistry.org]
- 3. columbia.edu [columbia.edu]
- 4. acgpubs.org [acgpubs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis, characterization and preliminary... | F1000Research [f1000research.com]
Technical Support Center: Synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Welcome to the dedicated technical support guide for the synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through two primary routes, each with its own set of potential side reactions.
-
Route A: Condensation of Phthalic Anhydride with 3-Amino-1,2-propanediol. This is a direct approach involving the formation of the imide ring through dehydration.
-
Route B: Nucleophilic Substitution of Potassium Phthalimide with 3-Chloro-1,2-propanediol. This method is a variation of the classic Gabriel synthesis.
This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Troubleshooting Guide & FAQs
Issue 1: Low Yield and Presence of a Water-Soluble Impurity
Question: My reaction of phthalic anhydride and 3-amino-1,2-propanediol results in a low yield of the desired product, and I observe a significant amount of a water-soluble byproduct. What is happening?
Answer: This is a classic case of incomplete cyclization. The initial step in the reaction between phthalic anhydride and an amine is the formation of a phthalamic acid intermediate.[1] This intermediate is an amide-acid, which is generally more water-soluble than the final imide product. The conversion of the phthalamic acid to the desired isoindoline-1,3-dione requires the removal of a molecule of water, which is typically achieved through heating.
Causality: Insufficient reaction temperature or time will lead to the accumulation of the phthalamic acid intermediate.
Troubleshooting Protocol:
-
Diagnosis:
-
FT-IR Spectroscopy: Look for a broad O-H stretch (around 3000 cm⁻¹) characteristic of a carboxylic acid, in addition to the amide N-H and C=O stretches. The final product should have a distinct imide C=O stretch (around 1700-1770 cm⁻¹) and O-H stretches from the diol.
-
¹H NMR Spectroscopy: The carboxylic acid proton of the phthalamic acid will appear as a broad singlet far downfield (typically >10 ppm).
-
-
Prevention and Resolution:
-
Increase Reaction Temperature: Ensure your reaction is heated sufficiently to drive off water and facilitate the cyclization. Temperatures in the range of 135-200°C are often required for this type of condensation.
-
Azeotropic Removal of Water: If the reaction solvent allows, use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product. Toluene is a common solvent for this purpose.
-
Post-Reaction Treatment: If you have already isolated the mixture, you can attempt to cyclize the remaining phthalamic acid by redissolving the crude product in a high-boiling solvent like toluene or xylene and heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Issue 2: Formation of a Sticky, Resinous, or Polymeric Material
Question: My reaction produced a soft, sticky, and stringy material that is very difficult to purify. What causes this and how can I obtain a clean, solid product?
Answer: The formation of resinous or polymeric material is a common issue when reacting multifunctional reagents like phthalic anhydride and an aminodiol at high temperatures. This is likely due to intermolecular side reactions, such as esterification.
Causality: The hydroxyl groups of the 3-amino-1,2-propanediol or the final product can react with phthalic anhydride or the phthalamic acid intermediate to form polyester or polyamidoester chains. This is especially prevalent at elevated temperatures. One potential side product is a complex ester like diphthalimidoethylphthalate, which has been observed in similar reactions.[2]
Troubleshooting Protocol:
-
Diagnosis:
-
Solubility: Polymeric materials will have very different solubility profiles compared to the desired product. They are often less soluble in common organic solvents.
-
Spectroscopy: NMR spectra of such materials will be broad and poorly resolved, which is characteristic of polymers.
-
-
Prevention and Resolution:
-
Control of Stoichiometry: Ensure a precise 1:1 molar ratio of phthalic anhydride to 3-amino-1,2-propanediol. An excess of phthalic anhydride can promote esterification.
-
Stepwise Temperature Gradient: Instead of immediately heating to a high temperature, consider a stepwise approach. First, heat at a moderate temperature (e.g., 100-120°C) to favor the initial formation of the phthalamic acid, then increase the temperature to induce cyclization.
-
Alternative Synthetic Route: Consider using the Gabriel synthesis approach (Route B) by reacting potassium phthalimide with 3-chloro-1,2-propanediol. This avoids the high temperatures needed for condensation and the presence of a reactive anhydride.
-
Issue 3: Unexpected Isomers When Using a Halogenated Precursor
Question: I am using the Gabriel synthesis route with potassium phthalimide and epichlorohydrin, followed by hydrolysis to get the diol. However, I seem to be getting isomeric impurities. What could be the cause?
Answer: When using epichlorohydrin as a precursor to 3-chloro-1,2-propanediol or reacting it directly, the phthalimide anion can act as a nucleophile and attack the epoxide ring. This can lead to the formation of isomeric products.
Causality: The phthalimide anion can attack either the terminal or the internal carbon of the epoxide ring of epichlorohydrin. Attack at the terminal carbon is desired, but attack at the internal carbon can also occur, leading to the formation of 1-chloro-3-phthalimido-propan-2-ol. Subsequent reactions can lead to a mixture of diol isomers. Such side reactions are a known complication in reactions involving phthalimide and epoxides.[3]
Troubleshooting Protocol:
-
Diagnosis:
-
Chromatography: Use a high-resolution TLC or HPLC method to check for the presence of multiple spots or peaks with the same mass.
-
NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR spectra can help identify the different isomers based on their unique chemical shifts and coupling patterns.
-
-
Prevention and Resolution:
-
Choice of Reagents: It is generally preferable to use 3-chloro-1,2-propanediol directly rather than epichlorohydrin to avoid this ambiguity.
-
Reaction Conditions: If using epichlorohydrin, carefully control the reaction temperature and the addition of base. Lower temperatures generally favor the more sterically accessible terminal attack. The use of specific bases like KF-Al₂O₃ has been shown to be effective for the N-alkylation of phthalimide with epichlorohydrin and may offer better selectivity.[4]
-
Experimental Protocols
Protocol 1: Synthesis via Condensation (Route A)
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phthalic anhydride (1.0 eq) and 3-amino-1,2-propanediol (1.0 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.
Protocol 2: Synthesis via Gabriel Synthesis (Route B)
-
In a round-bottom flask, dissolve phthalimide (1.0 eq) in ethanol and add a solution of potassium hydroxide (1.0 eq) in ethanol. Stir at room temperature for 1 hour to form potassium phthalimide.
-
Remove the ethanol under reduced pressure.
-
To the solid potassium phthalimide, add DMF and 3-chloro-1,2-propanediol (1.0 eq).
-
Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system for further purification.
Data Summary
| Issue | Probable Cause | Key Diagnostic Signature | Recommended Action |
| Low Yield & Water-Soluble Impurity | Incomplete cyclization (phthalamic acid intermediate) | Broad O-H stretch in IR; downfield proton in ¹H NMR | Increase temperature; azeotropic water removal |
| Resinous/Polymeric Material | Intermolecular esterification | Broad, unresolved NMR signals | Control stoichiometry; stepwise heating; switch to Gabriel route |
| Isomeric Impurities | Non-selective epoxide ring-opening | Multiple spots/peaks in chromatography | Use 3-chloro-1,2-propanediol instead of epichlorohydrin |
Visualizing Reaction Pathways
Main Synthetic Routes
Caption: Primary synthetic routes to the target compound.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. ElectronicsAndBooks. Available at: [Link]
-
Phthalimide- Preparation, Chemical Reactions & Uses. Turito. Available at: [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. Available at: [Link]
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Available at: [Link]
-
Process for preparing glycidylphthalimide. European Patent Office. Available at: [Link]
- Preparation method of (S) -glycidol phthalimide. Google Patents.
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
-
REACTION OF PHTHALIC ANHYDRIDE WITH 2-AMINOETHANOL HYDROCHLORIDE. PJSIR. Available at: [Link]
-
Phthalimides. Organic Chemistry Portal. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]
-
Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Online Press. Available at: [Link]
-
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Pharmaffiliates. Available at: [Link]
-
2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. PubChem. Available at: [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]
-
Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central. Available at: [Link]
- Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]
Sources
Stability issues of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione under different conditions
Welcome to the technical support center for 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a versatile molecule with a phthalimide core and a diol side chain. The stability of this compound is paramount for reproducible and reliable experimental outcomes. The primary modes of degradation for N-substituted phthalimides are hydrolysis of the imide ring and potential oxidation of the diol moiety. The rate and extent of these degradation pathways are highly dependent on the experimental conditions. This guide will help you navigate potential stability issues.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpectedly Low Yield or Purity After Synthesis and Work-up
Scenario: You've synthesized this compound, but after purification, the yield is significantly lower than expected, and you observe impurities in your analytical data (e.g., NMR, LC-MS).
Possible Cause: Degradation of the phthalimide ring during the work-up procedure, especially if it involves strongly acidic or basic conditions.
Troubleshooting Steps:
-
Review Your Work-up Conditions:
-
pH: Phthalimides are susceptible to hydrolysis under both acidic and basic conditions, which is accelerated by heat.[1][2][3] If your work-up involves washing with strong acids or bases (e.g., >1M HCl or NaOH), consider using milder alternatives like saturated sodium bicarbonate solution for neutralizing acids or dilute (e.g., 0.1M) HCl for neutralizing bases.
-
Temperature: Avoid excessive heating during work-up and purification steps. If you are performing extractions, do them at room temperature. When concentrating your product, use a rotary evaporator at a moderate temperature.
-
-
Analytical Investigation:
-
Characterize the impurities. The primary hydrolysis product will be phthalic acid and 2-amino-1,2-propanediol. Look for the characteristic signals of these compounds in your analytical data.
-
-
Modified Work-up Protocol:
-
After the reaction, quench it with a neutral or slightly acidic aqueous solution.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a controlled temperature.
-
Issue 2: Compound Degradation in Aqueous Solution During Biological Assays
Scenario: You have prepared an aqueous stock solution of this compound for a biological assay. Over the course of the experiment, you notice a decrease in the compound's activity or the appearance of degradation products in your analytical monitoring.
Possible Cause: Hydrolysis of the imide ring in the aqueous buffer. The rate of hydrolysis is pH and temperature-dependent.
Troubleshooting Steps:
-
pH of the Buffer:
-
The stability of N-substituted phthalimides is generally highest in neutral to slightly acidic conditions (pH 4-6).[1]
-
If your assay allows, consider using a buffer in this pH range. If the biological assay requires a specific pH outside of this range (e.g., physiological pH of 7.4), be aware that the compound may have limited stability.
-
-
Temperature and Time:
-
Prepare fresh solutions immediately before use.
-
If you need to store solutions, do so at low temperatures (e.g., 2-8°C) and for the shortest possible duration.[4]
-
For longer-term storage, consider preparing aliquots of a stock solution in an anhydrous organic solvent (e.g., DMSO) and storing them at -20°C or -80°C. Dilute into your aqueous buffer just before the experiment.
-
-
Stability Assessment:
-
Perform a preliminary stability study of your compound in the assay buffer. Incubate the compound in the buffer at the experimental temperature for the duration of the assay and monitor its concentration over time using a suitable analytical method like HPLC.[5]
-
Issue 3: Inconsistent Results in Cell Culture Experiments
Scenario: You are using this compound in cell culture experiments and observe variability in the biological response between experiments.
Possible Cause: In addition to the previously mentioned aqueous instability, degradation can be influenced by components in the cell culture medium or exposure to light.
Troubleshooting Steps:
-
Interaction with Media Components:
-
Some components in cell culture media, such as certain amino acids or reducing agents, could potentially interact with the phthalimide moiety.
-
Prepare the final concentration of the compound in the media immediately before adding it to the cells.
-
-
Photostability:
-
Phthalimide-containing compounds can be susceptible to photolytic degradation.[6]
-
Protect your stock solutions and experimental plates from direct light by using amber vials and covering plates with foil.
-
ICH guidelines for photostability testing recommend exposure to a combination of UV and visible light to assess potential degradation.[7]
-
-
Workflow for Stability Testing in Cell Culture:
Caption: Experimental workflow for assessing the stability of the compound in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: As a solid, the compound is expected to be relatively stable. However, to minimize potential degradation from atmospheric moisture and heat, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it at 2-8°C is advisable.[4]
Q2: How can I monitor the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for stability testing.[5] A reversed-phase C18 column is typically suitable. The mobile phase can be a gradient of water (often with a small amount of acid like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. This method can separate the parent compound from its more polar degradation products, such as phthalic acid.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are likely to result from the hydrolysis of the imide ring. This would yield phthalic acid and 2-amino-1,2-propanediol. Under oxidative conditions, the diol side chain could be oxidized.
Q4: Is this compound sensitive to oxidation?
A4: The diol moiety in the side chain could be susceptible to oxidation, especially in the presence of strong oxidizing agents or metal ions that can catalyze oxidation. If your experimental conditions involve such reagents, you should consider the possibility of oxidative degradation. It is good practice to degas aqueous buffers and use chelating agents like EDTA if metal-catalyzed oxidation is a concern.
Summary of Stability under Different Conditions
The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of N-substituted phthalimides.
| Condition | Stability | Primary Degradation Pathway | Recommendations |
| Solid State | Generally stable | Negligible | Store in a cool, dark, dry place. |
| Acidic (pH < 4) | Low | Imide hydrolysis | Avoid prolonged exposure to strong acids. |
| Neutral (pH 6-7.5) | Moderate | Slow imide hydrolysis | Prepare fresh solutions; store at low temperatures for short periods. |
| Basic (pH > 8) | Low | Rapid imide hydrolysis | Avoid basic conditions, especially with heating. |
| Elevated Temperature | Low | Accelerated hydrolysis | Avoid heating in solution. |
| Light Exposure | Potentially unstable | Photolytic degradation | Protect solutions from light. |
| Oxidizing Agents | Potentially unstable | Oxidation of the diol | Avoid strong oxidizing agents. |
Visualizing the Primary Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
Caption: Hydrolytic degradation of this compound.
References
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Retrieved from [Link]
-
MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Retrieved from [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
-
ResearchGate. (2019). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Retrieved from [Link]
-
PubChem. (n.d.). N-(hydroxymethyl)phthalimide. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Phthalimide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
PMC. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Retrieved from [Link]
-
PMC. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Phthalimide stability in the presence of excess amine nucleophile. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and characterization of degradation products of Nateglinide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
ACS Publications. (2023). A Nonpillar Shaped Pillararene Derivative, Oxgens2 Pillar[8]arene: Synthesis, Structure, and Iodine Adsorption. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Retrieved from [Link]
-
Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]
-
Filo. (n.d.). Hydrolysis of the following N-substituted phthalimide in concentrated HCl. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
Sources
- 1. Phthalimides [organic-chemistry.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Hydrolysis of the following N-substituted phthalimide in concentrated HCl.. [askfilo.com]
- 4. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. sepscience.com [sepscience.com]
- 6. photochemcad.com [photochemcad.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
Introduction: The successful separation of enantiomers is a critical step in the development of chiral pharmaceuticals and fine chemicals. 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione possesses a chiral center, and its individual enantiomers, (R)- and (S)-, may exhibit distinct pharmacological profiles. This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the enantiomeric resolution of this compound. We will cover troubleshooting for common techniques like chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization, along with answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The most common and effective methods are:
-
Chiral HPLC: This is a direct and analytical-to-preparative scalable method that uses a chiral stationary phase (CSP) to differentiate between the enantiomers.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic compound with a chiral resolving agent to form diastereomeric salts.[1] These salts have different solubilities, allowing one to be selectively crystallized.[1]
-
Enzymatic Resolution: This technique uses an enzyme, often a lipase, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the modified and unmodified forms.[2]
Q2: Which method should I try first?
A2: For initial feasibility and analytical purity checks, chiral HPLC is typically the fastest and most versatile approach. It requires minimal sample and provides rapid information on whether a separation is possible. For larger-scale production, diastereomeric salt crystallization is often more cost-effective and scalable, provided a suitable resolving agent and crystallization conditions can be identified.[3]
Q3: How can I determine the absolute configuration (R/S) of the separated enantiomers?
A3: Determining the absolute configuration is a crucial final step. The most definitive method is single-crystal X-ray crystallography .[4] Other techniques include:
-
Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration by comparing the experimental spectrum to a computationally predicted one.[5]
-
Chemical Correlation: If a related compound with a known absolute configuration can be synthesized from your separated enantiomer without affecting the chiral center, the configuration can be inferred.[6] It is important to note that the sign of optical rotation [(+) or (-)] does not directly correlate to the R/S designation.[6][7]
Troubleshooting Guide: Chiral HPLC
Q4: I am seeing poor or no resolution between the enantiomer peaks on my chiral column. What should I do?
A4: Poor resolution is a common issue that can be systematically addressed by optimizing three key factors: efficiency, selectivity, and retention.
Causality: The resolution of two peaks in chromatography is governed by the resolution equation, which shows that resolution is dependent on column efficiency (N), selectivity (α), and the retention factor (k). To improve resolution, one or more of these factors must be enhanced.[8]
Troubleshooting Steps:
-
Confirm Column Health: First, ensure the column itself is performing correctly. A sudden drop in performance can indicate a clogged frit or column contamination.[9] Try reversing the flow through the column (disconnect from the detector) at a low flow rate to wash away particulates from the inlet frit.[10]
-
Optimize the Mobile Phase:
-
Change the Alcohol Modifier: For polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (typically hexane or heptane) is the most critical parameter affecting selectivity. Systematically vary the alcohol percentage (e.g., from 5% to 20% in 5% increments).
-
Switch the Alcohol: If varying the concentration is insufficient, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically alter selectivity due to different hydrogen bonding interactions with the CSP.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.[11]
-
Modify the Column Temperature: Temperature affects both viscosity and molecular interactions.
-
Try a Different Chiral Stationary Phase (CSP): If extensive mobile phase optimization fails, the chosen CSP may not be suitable for your molecule. The interactions required for chiral recognition (e.g., hydrogen bonding, π-π stacking, steric hindrance) are highly specific. Screening a small set of columns with different selectors (e.g., amylose vs. cellulose derivatives) is a highly effective strategy.
Example HPLC Conditions for Screening:
| Parameter | Condition A | Condition B | Condition C |
| Column | Chiralpak® IA | Chiralpak® IB | Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol (80:20) | Hexane/Ethanol (90:10) | Heptane/Isopropanol (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 20°C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q5: I have formed diastereomeric salts, but my crystallization attempt failed (e.g., oiling out, no crystals, or low enantiomeric excess). How can I optimize this process?
A5: Successful diastereomeric resolution depends on creating a significant difference in solubility between the two diastereomeric salts.[3][13] Failure often stems from poor solvent choice, an unsuitable resolving agent, or non-optimal concentration and temperature.
Causality: The process works by forming two diastereomers, (R)-acid•(R)-base and (S)-acid•(R)-base. Because these are no longer mirror images, they have different physical properties, including solubility. The goal is to find conditions where one diastereomer is significantly less soluble and crystallizes, leaving the other in the mother liquor.[1]
Troubleshooting Steps & Workflow:
Caption: Workflow for Diastereomeric Resolution.
-
Re-evaluate the Resolving Agent: The interaction between your compound and the resolving agent is crucial for forming stable, crystalline salts.[13] Since this compound is neutral, derivatization to introduce an acidic or basic handle might be necessary before forming a salt. Alternatively, co-crystallization with a chiral host could be explored. If salt formation is possible, screen a variety of readily available, inexpensive, and optically pure agents (e.g., tartaric acid derivatives, mandelic acid, camphor-10-sulfonic acid).
-
Address "Oiling Out": This occurs when the salt comes out of solution as a liquid phase instead of a solid, often because the concentration is too high or the solvent is a poor choice.
-
Solution: Dilute the solution with more solvent or add an anti-solvent. Alternatively, increase the temperature to bring the oil back into solution and then cool it very slowly to promote proper crystal nucleation.[1]
-
-
Improve Low Enantiomeric Excess (e.e.):
-
Cause: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.
-
Solution: Conduct a solvent screen. The ideal solvent will maximize the solubility difference.[14] Try a range of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water).
-
Recrystallization: A single crystallization is often not enough. Recrystallizing the isolated solid one or more times from the same or a different solvent system can significantly upgrade the enantiomeric purity.
-
-
No Crystals Formed:
-
Cause: The solution may be undersaturated, or nucleation is inhibited.
-
Solution: Try to concentrate the solution by slowly evaporating the solvent. If that fails, try cooling the solution to a lower temperature (e.g., 4°C or -20°C). Scratching the inside of the flask with a glass rod can sometimes induce nucleation. Seeding the solution with a tiny crystal from a previous successful batch is the most reliable method.
-
Example Protocol: Diastereomeric Salt Liberation
This protocol outlines the essential step of recovering the enantiomerically enriched free compound after the diastereomeric salt has been isolated and purified.
Objective: To liberate the pure enantiomer from its purified diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the purified and dried diastereomeric salt in a suitable solvent mixture, such as ethyl acetate and water.[1]
-
Salt Breaking: Add a base (e.g., 1M NaOH solution) if the resolving agent was an acid, or an acid (e.g., 1M HCl solution) if the resolving agent was a base.[1] This neutralizes the resolving agent, liberating the free enantiomer. Adjust the pH to ensure the complete conversion.
-
Extraction: The liberated enantiomer, being an organic molecule, will preferentially partition into the organic layer (ethyl acetate). Separate the layers using a separatory funnel. Extract the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified enantiomer.
-
Analysis: Crucially, confirm the chemical identity (e.g., by NMR) and determine the final enantiomeric purity (e.g., by chiral HPLC).
References
-
ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available at: [Link].
-
PubChem. 2-(3-Hydroxypropyl)isoindoline-1,3-dione. Available at: [Link].
-
PubChem. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Available at: [Link].
-
precisionFDA. 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Available at: [Link].
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at: [Link].
-
Skemman. Chemoenzymatic resolution of selected vicinal diols. Available at: [Link].
-
Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. Available at: [Link].
-
APC. Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. Available at: [Link].
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link].
-
Chemistry Steps. How to Determine the R and S Configuration. Available at: [Link].
- Google Patents. US4379941A - Resolution of racemic amino acids.
-
ResearchGate. (PDF) Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. Available at: [Link].
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link].
-
ResearchGate. Direct Crystallization of Enantiomers and Dissociable Diastereomers | Request PDF. Available at: [Link].
-
Chemistry Stack Exchange. How do I determine the absolute configuration experimentally?. Available at: [Link].
-
RSC Publishing. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Available at: [Link].
-
MDPI. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link].
-
ResearchGate. Enantioselective synthesis of vicinal diols by an enzymatic approach. Available at: [Link].
-
NIH National Library of Medicine. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Available at: [Link].
-
Wikipedia. Absolute configuration. Available at: [Link].
-
ResearchGate. Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Available at: [Link].
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. Available at: [Link].
-
Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Available at: [Link].
-
ResearchGate. Enzymatic resolution of 1,2-diols: preparation of optically pure dropropizine. Available at: [Link].
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link].
-
Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. approcess.com [approcess.com]
Technical Support Center: Scaling Up 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione Production
Welcome to the technical support center for the synthesis and scale-up of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work, from bench-scale synthesis to pilot-plant production.
Introduction to Synthetic Strategies
The production of this compound, a key building block in various pharmaceutical syntheses, is primarily achieved through two synthetic routes. The choice of route often depends on factors such as raw material availability, cost, and desired scale of production. Understanding the nuances of each pathway is critical for successful scale-up.
Route 1: Direct Condensation of Phthalic Anhydride with 3-Amino-1,2-propanediol
This method involves the direct reaction of phthalic anhydride with 3-amino-1,2-propanediol. The reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes cyclization to the desired phthalimide. While seemingly straightforward, this route presents several challenges, particularly at a larger scale.
Troubleshooting Guide: Route 1
Question 1: My reaction mixture becomes a thick, unmanageable slurry or a resinous material upon adding 3-amino-1,2-propanediol to molten phthalic anhydride. What is happening and how can I prevent this?
Answer: This is a common issue when scaling up this reaction and is often due to poor mixing and localized overheating. The initial reaction between the amine and the anhydride is highly exothermic.[1][2] Without adequate heat dissipation and homogenous mixing, side reactions and polymerization can occur, leading to the formation of a "soft, stringy, sticky, resinous-appearing material" that is difficult to process.[3]
Root Cause Analysis and Solutions:
-
Exotherm Control: The rapid, uncontrolled addition of the amine to molten phthalic anhydride can lead to a dangerous thermal runaway. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Solution: Implement a controlled addition of 3-amino-1,2-propanediol, potentially as a solution in a suitable solvent, to the phthalic anhydride. Utilize a jacketed reactor with an efficient heat transfer fluid to maintain a consistent temperature. For pilot-scale production, modeling the heat evolution of the reaction is crucial for safe operation.[1][4]
-
-
Mixing Efficiency: Inadequate mixing leads to localized "hot spots" where the concentration of reactants is high, promoting side reactions.
-
Solution: Employ a reactor with an appropriate agitation system (e.g., anchor or turbine agitator) to ensure thorough mixing. The use of a solvent can also improve mass transfer and create a more manageable slurry.
-
-
Solvent Selection: Performing the reaction neat (without solvent) is often challenging on a larger scale.
-
Solution: The use of a high-boiling point, inert solvent such as glacial acetic acid, toluene, or N,N-dimethylformamide (DMF) can help to moderate the reaction temperature and maintain a stirrable slurry.[5] Acetic acid can also act as a catalyst for the cyclization of the intermediate phthalamic acid.[6]
-
Experimental Protocol: Controlled Condensation in a Solvent
-
Charge a jacketed glass reactor with phthalic anhydride (1.0 eq) and glacial acetic acid (2-3 volumes).
-
Heat the mixture to 80-90 °C with stirring to dissolve the phthalic anhydride.
-
Prepare a solution of 3-amino-1,2-propanediol (1.05 eq) in glacial acetic acid (1 volume).
-
Slowly add the 3-amino-1,2-propanediol solution to the reactor over 1-2 hours, maintaining the internal temperature below 110 °C.
-
After the addition is complete, heat the reaction mixture to reflux (around 118 °C) for 2-4 hours to drive the cyclization and removal of water.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature to crystallize the product.
-
Isolate the product by filtration, wash with cold water to remove residual acetic acid and unreacted starting materials, and dry under vacuum.
Route 2: Gabriel Synthesis Approach
This classic method involves the N-alkylation of potassium phthalimide with a suitable three-carbon electrophile, such as 3-chloro-1,2-propanediol or glycidol. This route can offer better control and avoid some of the issues associated with the direct condensation method.[3][7][8]
Troubleshooting Guide: Route 2
Question 2: My Gabriel synthesis reaction is sluggish, and I observe a significant amount of unreacted potassium phthalimide even after prolonged reaction times. What could be the issue?
Answer: A slow or incomplete reaction in a Gabriel synthesis is often related to the reactivity of the alkylating agent, solvent choice, and the solubility of the reactants.
Root Cause Analysis and Solutions:
-
Leaving Group Ability: The reactivity of the electrophile is crucial. While 3-chloro-1,2-propanediol can be used, the corresponding bromide or tosylate would be more reactive, leading to faster reaction times.
-
Solvent and Solubility: Potassium phthalimide has limited solubility in many organic solvents. N,N-Dimethylformamide (DMF) is a common choice, but its quality is important, as residual water can hydrolyze the phthalimide and the product.[9]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the solvent (DMF) and the formation of byproducts.
-
Solution: Optimize the reaction temperature. A typical range for this reaction in DMF is 80-120 °C.
-
Experimental Protocol: Phase-Transfer Catalyzed Gabriel Synthesis
-
To a stirred suspension of potassium phthalimide (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene (5 volumes), add 3-chloro-1,2-propanediol (1.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by HPLC or TLC.
-
After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium chloride byproduct.
-
Wash the filtrate with water to remove the phase-transfer catalyst and any remaining salts.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General FAQs for Scaling Up Production
Q1: How do I effectively remove unreacted phthalic anhydride or phthalimide from my final product?
A: Both unreacted phthalic anhydride and phthalimide can be challenging to remove due to their similar polarities to the dihydroxypropyl-substituted product.
-
Phthalic Anhydride: Can be hydrolyzed to the more water-soluble phthalic acid by treating the crude product with hot water. The resulting phthalic acid can then be removed by a basic wash (e.g., with a dilute sodium bicarbonate solution).
-
Phthalimide: Can be removed by recrystallization. A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective. The desired product, being more hydrophilic due to the diol functionality, will have different solubility characteristics compared to the starting phthalimide.
Q2: I am observing the formation of an epoxy-substituted byproduct, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. How can I minimize this?
A: The formation of the epoxide is more likely when using a base in the presence of 3-chloro-1,2-propanediol, as intramolecular cyclization can occur.
-
Control of Basicity: If using a base to facilitate the reaction, ensure it is not in large excess and that the temperature is well-controlled.
-
Alternative Reagents: Consider using glycidol as the starting material, which directly introduces the epoxy group that can then be hydrolyzed to the diol in a subsequent step. This provides a more controlled pathway to the final product.
Q3: What are the key analytical techniques for monitoring the reaction and assessing the purity of the final product?
A: A robust analytical package is essential for process control and quality assurance.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of the final product. A reversed-phase method with a C18 column and a water/acetonitrile or water/methanol gradient is typically effective.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative monitoring of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the thermal stability of the product.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Direct Condensation | Route 2: Gabriel Synthesis |
| Starting Materials | Phthalic anhydride, 3-amino-1,2-propanediol | Potassium phthalimide, 3-chloro-1,2-propanediol |
| Key Challenge | Exotherm control, potential for polymerization | Slower reaction rates, solubility of reactants |
| Typical Solvents | Glacial acetic acid, Toluene, DMF | DMF, Toluene (with PTC) |
| Byproducts | Polymeric materials, unreacted starting materials | Unreacted potassium phthalimide, KCl |
| Scale-up Consideration | Requires excellent heat transfer and mixing | May require a phase-transfer catalyst for efficiency |
Visualizations
Workflow for Troubleshooting Low Yield in Direct Condensation (Route 1)
Caption: Troubleshooting flowchart for low yield in the direct condensation synthesis.
Reaction Mechanism: Gabriel Synthesis Approach
Caption: Simplified reaction mechanism for the Gabriel synthesis of the target molecule.
References
-
Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
-
Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Retrieved from [Link]
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
-
MDPI. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]
-
RSC Publishing. (2022). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Retrieved from [Link]
-
Richard Turton. Fluid Mechanics, Heat Transfer, Thermodynamics Design Project Production of Phthalic Anhydride from o-Xylene. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
ResearchGate. (2021). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Retrieved from [Link]
-
ias.ac.in. (n.d.). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Retrieved from [Link]
-
MDPI. (2021). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Retrieved from [Link]
-
RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Reddit. (n.d.). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
-
MDPI. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from [Link]
-
HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
F1000Research. (2024, April 2). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Retrieved from [Link]
-
PMC. (n.d.). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acid Anhydrides. Retrieved from [Link]
Sources
- 1. coecs.ou.edu [coecs.ou.edu]
- 2. juanrodriguezc.wordpress.com [juanrodriguezc.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Rivaroxaban Impurities: Profiling 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione Against Other Related Substances
Introduction: The Critical Role of Impurity Profiling in Rivaroxaban Quality Control
Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1] The therapeutic efficacy and safety of Rivaroxaban are contingent upon the purity of the active pharmaceutical ingredient (API). During synthesis, formulation, and storage, various related substances, known as impurities, can arise.[2] These impurities, which can be starting materials, intermediates, by-products, or degradation products, may impact the drug's quality, safety, and efficacy.[3] Therefore, rigorous identification, characterization, and control of these impurities are mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3]
This guide provides a comprehensive comparison of a key Rivaroxaban impurity, 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, with other significant process-related and degradation impurities. We will delve into their origins, analytical detection methodologies, and the importance of their control, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and assurance of Rivaroxaban.
Understanding the Landscape of Rivaroxaban Impurities
Rivaroxaban impurities can be broadly categorized into process-related impurities, which are formed during the synthesis of the API, and degradation products, which arise from the decomposition of the drug substance under various stress conditions such as acid, base, oxidation, heat, and light.[2]
Focus Impurity: this compound
This compound is a potential process-related impurity in the synthesis of Rivaroxaban.[4] Its formation can be logically inferred from the common synthetic routes of Rivaroxaban, which often utilize (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a starting material.[1] The opening of the epoxide ring in this starting material under aqueous conditions can lead to the formation of the diol, this compound.
Comparative Analysis of Rivaroxaban Impurities
A thorough understanding of the different impurities is crucial for developing robust analytical methods for their detection and control. The following table summarizes the key characteristics of this compound and other notable Rivaroxaban impurities.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| This compound | 62457-35-6 | C₁₁H₁₁NO₄ | 221.21 | Process-Related |
| Rivaroxaban Related Compound B (USP) | 1429334-00-8 | C₁₆H₁₉N₃O₅ | 333.34 | Process-Related |
| Rivaroxaban Related Compound D (USP) | 1365267-35-1 | C₂₉H₃₂N₆O₉ | 608.61 | Process-Related |
| Rivaroxaban Related Compound G (USP) | 446292-08-6 | C₂₂H₁₉N₃O₆ | 421.41 | Process-Related |
| Rivaroxaban Related Compound J (USP) | 1632463-24-1 | C₃₈H₃₆Cl₂N₆O₁₀S₂ | 871.76 | Process-Related |
| N-Nitroso Rivaroxaban Impurity | Not Available | C₁₉H₁₇ClN₄O₆S | 464.88 | Degradation |
Formation Pathways of Rivaroxaban Impurities
The following diagram illustrates a plausible formation pathway for this compound during Rivaroxaban synthesis, alongside the general classification of other impurities.
Caption: Plausible formation pathway of this compound and other Rivaroxaban impurities.
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of Rivaroxaban impurities necessitate the use of stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique.[5]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example of a stability-indicating method for the analysis of Rivaroxaban and its impurities.[2]
1. Chromatographic System:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm).
-
Column Temperature: Ambient.
-
Detector Wavelength: 249 nm.
-
Injection Volume: 15 µL.
-
Flow Rate: 1.0 mL/min.
2. Mobile Phase:
-
Mobile Phase A: 25 mM potassium phosphate monobasic buffer (adjusted to pH 2.9).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Isocratic mode with 70% Mobile Phase A and 30% Mobile Phase B.
3. Sample Preparation:
-
Standard Solution: Prepare a solution of Rivaroxaban reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Prepare a solution of the Rivaroxaban drug substance or product in the same diluent.
4. System Suitability:
-
Perform system suitability tests as per USP guidelines to ensure the performance of the chromatographic system. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the Rivaroxaban peak.
Workflow for Analytical Method Development and Validation
The development and validation of a stability-indicating method is a systematic process to ensure its suitability for its intended purpose.
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Comparative Performance and Physicochemical Properties
While direct comparative studies are limited, we can infer the behavior of these impurities based on their chemical structures and the conditions under which they are formed.
-
This compound: Being a diol, this impurity is expected to be more polar than Rivaroxaban and many of its other impurities. This higher polarity would result in an earlier elution time in reversed-phase HPLC. Its formation via hydrolysis of an epoxide-containing starting material suggests it is a process-related impurity that should be controlled in the starting material and early stages of the synthesis.
-
Other Process-Related Impurities (e.g., Related Compounds B, D, G, J): These are often structurally similar to Rivaroxaban, resulting from side reactions or incomplete reactions during synthesis.[1] Their chromatographic behavior will vary depending on their specific structures, but they are typically well-separated from Rivaroxaban using validated HPLC methods.[6]
-
Degradation Products (e.g., N-Nitroso Rivaroxaban): These impurities are formed under specific stress conditions. For instance, N-nitroso impurities can form in the presence of nitrosating agents.[7] Forced degradation studies are essential to identify and characterize these potential degradants and to develop analytical methods capable of separating them from the parent drug.[5][8]
Toxicological Considerations and Regulatory Perspectives
The toxicological profiles of individual impurities are often not extensively studied. However, regulatory guidelines mandate strict control of all impurities to ensure the safety of the drug product. The International Council for Harmonisation (ICH) provides thresholds for reporting, identification, and qualification of impurities.
Conclusion
The effective control of impurities is a cornerstone of ensuring the quality, safety, and efficacy of Rivaroxaban. This compound is a significant process-related impurity whose formation is linked to the hydrolysis of an epoxide-containing starting material. A thorough understanding of its formation pathway, along with those of other process-related and degradation impurities, is essential for the development of robust and reliable analytical methods.
The use of validated, stability-indicating HPLC methods is critical for the accurate profiling of Rivaroxaban impurities. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can effectively monitor and control the impurity profile of Rivaroxaban, thereby ensuring compliance with global regulatory standards and delivering a safe and effective medication to patients.
References
-
The Pharma Innovation Journal. (2023, March 13). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]
- Google Patents. (n.d.). CN106588903A - Rivaroxaban intermediate impurities and preparation and separation and purification methods thereof.
-
ResearchGate. (n.d.). Synthetic route for preparation drug substance, Rivaroxaban. Retrieved from [Link]
- Google Patents. (n.d.). CN106588903B - Rivaroxaban intermediate impurity, preparation method and isolation and purification method.
-
Symbiosis Online Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Retrieved from [Link]
-
PubMed. (n.d.). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Acid Degradation Study of Rivaroxaban by RP-HPLC in bulk. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Retrieved from [Link]
-
Phenomenex. (n.d.). Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Retrieved from [Link]
-
MDPI. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY. Retrieved from [Link]
-
Frontiers. (n.d.). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Retrieved from [Link]
-
International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
-
PubMed. (2018, April 12). In vitro Toxicity Assessment of Rivaroxaban Degradation Products and Kinetic Evaluation to Decay Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Rivaroxaban HPLC-MS/MS method comparison. Retrieved from [Link]
-
EDQM. (n.d.). Detailed view - CRS catalogue. Retrieved from [Link]
-
ResearchGate. (2018, April 12). (PDF) In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. Retrieved from [Link]
-
CORE. (n.d.). Rivaroxaban-induced hepatotoxicity: review of the literature and report of new cases. Retrieved from [Link]
-
Phenomenex. (n.d.). Separation of Rivaroxaban and its Chiral Impurities per USP Monograph. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
Scribd. (n.d.). USP NF Rivaroxaban. Retrieved from [Link]
-
NIH. (2023, February 16). Rivaroxaban - LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2024, May 21). Public Assessment Report Scientific discussion Rivaroxaban Vocate 10 mg, 15 mg and 20 mg, film-coated tablets (rivaroxaban) NL/H/5417/001-003/DC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Blog Details [chemicea.com]
- 4. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione synthesis methods
In the landscape of pharmaceutical research and development, the isoindoline-1,3-dione scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Among these, 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, also known as N-(2,3-dihydroxypropyl)phthalimide, serves as a critical intermediate in the synthesis of various pharmaceutically active compounds.[3][4] The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in the field. This guide provides a comparative analysis of the prevalent methods for the synthesis of this key intermediate, offering detailed protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.
Introduction to Synthesis Strategies
The synthesis of this compound primarily revolves around the formation of the N-C bond between the phthalimide nitrogen and the dihydroxypropyl moiety. The two main strategies to achieve this are:
-
Nucleophilic Substitution of a Halogenated Propanediol with Phthalimide: This is a direct and widely employed approach, analogous to the first step of the Gabriel synthesis.[5][6]
-
Condensation of Phthalic Anhydride with 3-Amino-1,2-propanediol: This method involves the formation of the imide ring through a dehydration reaction.
This guide will delve into the specifics of these methods, providing the necessary information for a researcher to make an informed decision based on their specific laboratory capabilities and research objectives.
Method 1: Nucleophilic Substitution of 3-Chloro-1,2-propanediol with Phthalimide
This method is a robust and high-yielding approach for the synthesis of this compound. It relies on the nucleophilic attack of the phthalimide anion on 3-chloro-1,2-propanediol.
Mechanistic Rationale
The reaction proceeds via a classical SN2 mechanism. The phthalimide nitrogen is first deprotonated by a suitable base, typically a carbonate, to form a potent nucleophile. This nucleophile then displaces the chloride ion from 3-chloro-1,2-propanediol. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phthalimide anion, while not interfering with the nucleophile through hydrogen bonding.
Caption: SN2 reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[7]
Materials:
-
Phthalimide
-
(R)-(-)-3-Chloro-1,2-propanediol (or the racemic mixture)[8][9]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add phthalimide (1.0 eq), potassium carbonate (1.0 eq), and DMF.
-
Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.
-
Add 3-chloro-1,2-propanediol (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 5 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water (approximately 5 times the volume of DMF used) with stirring.
-
A precipitate of the product will form. Continue stirring for 2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with deionized water.
-
Dry the product in a vacuum oven at 70 °C to a constant weight.
Performance and Considerations
This method is reported to provide a high yield of the desired product, with one source citing a yield of 94.9%.[7] The use of potassium carbonate as the base is advantageous due to its low cost and ease of handling compared to stronger bases like sodium hydride. The workup procedure is straightforward, involving precipitation and filtration. However, the use of a high-boiling point solvent like DMF requires careful removal during the drying process. For large-scale synthesis, the disposal of DMF can also be a consideration.
Method 2: Condensation of Phthalic Anhydride with 3-Amino-1,2-propanediol
This approach represents a more classical method for the formation of N-substituted phthalimides, involving the direct reaction of an amine with an anhydride.
Mechanistic Rationale
The reaction proceeds in two stages. First, the primary amine of 3-amino-1,2-propanediol acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. In the second stage, intramolecular cyclization occurs upon heating, with the elimination of a molecule of water to form the stable five-membered imide ring.
Caption: Condensation pathway for the synthesis of this compound.
Detailed Experimental Protocol
The following is a general protocol for the direct fusion method, which can be adapted for this specific synthesis.[1]
Materials:
-
Phthalic anhydride
-
3-Amino-1,2-propanediol
-
Microwave synthesizer (optional, for rapid synthesis) or oil bath
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, mix equimolar amounts of phthalic anhydride and 3-amino-1,2-propanediol.
-
Conventional Heating: Heat the mixture in an oil bath to 150-200 °C for 15-20 minutes, or until the reaction is complete as monitored by TLC.[10]
-
Microwave Irradiation: Alternatively, heat the mixture in a microwave synthesizer at a suitable power (e.g., 450 W) for 4-5 minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Performance and Considerations
This method offers the advantage of being solvent-free, which is environmentally benign. The use of microwave irradiation can significantly reduce the reaction time. However, the high temperatures required for the thermal condensation may lead to the formation of byproducts and potentially lower yields compared to the nucleophilic substitution method. The purification of the final product by recrystallization might be necessary to achieve high purity. The yields for the synthesis of N-substituted phthalimides by this method are reported to be in the range of 61-87%.[1]
Comparative Analysis
| Feature | Method 1: Nucleophilic Substitution | Method 2: Condensation |
| Starting Materials | Phthalimide, 3-Chloro-1,2-propanediol | Phthalic Anhydride, 3-Amino-1,2-propanediol |
| Key Reagents | Potassium Carbonate, DMF | None (thermal or microwave) |
| Reaction Conditions | 110 °C, 5 hours | 150-200 °C, 15-20 min (thermal); 4-5 min (microwave) |
| Yield | High (up to 94.9%)[7] | Moderate to Good (61-87%)[1] |
| Workup | Precipitation and filtration | Recrystallization |
| Advantages | High yield, clean reaction | Solvent-free, rapid (with microwave) |
| Disadvantages | Use of high-boiling point solvent (DMF) | High temperatures may lead to byproducts, potentially lower purity before recrystallization |
Conclusion
Both the nucleophilic substitution and the condensation methods are viable for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher. For high-yield and high-purity synthesis on a laboratory scale, the nucleophilic substitution of 3-chloro-1,2-propanediol with phthalimide in the presence of potassium carbonate and DMF is the recommended approach. For a more environmentally friendly and rapid synthesis, particularly for screening purposes, the solvent-free condensation of phthalic anhydride with 3-amino-1,2-propanediol, especially with microwave assistance, is an attractive alternative. It is imperative for the researcher to consider factors such as reagent availability, equipment, desired yield and purity, and environmental impact when selecting the optimal synthetic route.
References
-
Omran Fhid, et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2):234-238. Available at: [Link]
- Google Patents. (2015). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
Ingale YN, Ugale RB. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Int J. Pharm. Drug. Anal, 6(11), 604-609. Available at: [Link]
-
ACG Publications. (2020). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 14(5), 345-353. Available at: [Link]
-
ResearchGate. (2020). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Beilstein Journal of Organic Chemistry, 13, 2236-2242. Available at: [Link]
-
SciELO. (2015). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 32(1), 255-262. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]
-
ResearchGate. (2021). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link]
- Google Patents. (2013). CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide.
-
Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. ResearchGate. Available at: [Link]
-
YouTube. (2023). Gabriel Phthalimide Synthesis. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. media.neliti.com [media.neliti.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. As a known impurity and metabolite, for instance, in the synthesis of Rivaroxaban, robust and reliable analytical methods are paramount for ensuring drug safety and quality[1]. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights into method validation.
Introduction: The Analytical Challenge
This compound is a polar molecule characterized by a phthalimide core and a dihydroxypropyl side chain[1]. Its high polarity presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), often resulting in poor retention and co-elution with the solvent front[2][3]. Therefore, selecting and validating a suitable analytical method is a critical exercise in ensuring accurate quantification, particularly at the low levels required for impurity testing. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[4][5].
Strategic Selection of the Primary Analytical Technique
A systematic approach to selecting the optimal analytical technique is crucial. The choice must be guided by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, selectivity).
Comparative Analysis of Potential Techniques
Several chromatographic techniques can be considered for the analysis of polar compounds like this compound.
| Technique | Principle | Advantages for this Analyte | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a polar mobile phase and a nonpolar stationary phase. | Ubiquitous in QC labs; high efficiency. | Poor retention of the highly polar analyte without specialized columns or mobile phase modifiers. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the analyte between a water-enriched layer on the stationary phase and a less polar mobile phase. | Excellent retention for very polar analytes; MS-compatible mobile phases. | Can have longer equilibration times and may be less robust than RP-HPLC.[6] |
| Aqueous Normal Phase (ANP) Chromatography | Uses a silica hydride-based stationary phase and can operate in both reversed-phase and normal-phase modes. | Versatile for analyzing polar compounds; often more robust and faster equilibration than HILIC.[6] | Less common than RP-HPLC and HILIC in some laboratories. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and semi-volatile compounds. | Not suitable due to the low volatility and thermal lability of the dihydroxypropyl phthalimide structure. Derivatization would be required. |
Justification for Selecting HILIC
For this guide, Hydrophilic Interaction Liquid Chromatography (HILIC) is selected as the primary technique for validation.
-
Causality behind the choice: The diol and imide functionalities render the molecule highly polar. HILIC is specifically designed to retain and separate such compounds by utilizing a polar stationary phase and a mobile phase with a high organic solvent content, promoting the partitioning of the polar analyte into the aqueous layer on the particle surface. This directly addresses the primary challenge of poor retention in RP-HPLC.
The following diagram illustrates the decision-making process for selecting the analytical method.
Caption: Decision tree for analytical method selection.
Validation of the HILIC-UV Method
The validation of the analytical procedure is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for the intended purpose[4][7][8].
Proposed HILIC Method Parameters
| Parameter | Condition | Rationale |
| Column | Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) | Amide phases provide excellent retention and peak shape for polar neutral and acidic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides ionic strength and controls the ionization state of silanols, improving peak shape. |
| Mobile Phase B | Acetonitrile | The strong, aprotic organic solvent is ideal for HILIC elution. |
| Gradient | 95% B to 50% B over 5 minutes | A gradient is used to ensure elution of the analyte with good peak shape and to clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves efficiency and reduces mobile phase viscosity. |
| UV Detection | 220 nm | The phthalimide chromophore exhibits strong absorbance at lower UV wavelengths. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
| Diluent | 90:10 Acetonitrile:Water | A high organic content diluent is necessary to ensure good peak shape in HILIC. |
Validation Protocol and Acceptance Criteria
The following diagram outlines the workflow for validating the analytical method.
Caption: Workflow for analytical method validation.
3.2.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Protocol: A solution of the main drug substance (e.g., Rivaroxaban) is spiked with this compound and other potential impurities. The chromatograms of the spiked and unspiked samples are compared. Peak purity analysis using a photodiode array (PDA) detector is performed.
-
Acceptance Criteria: The peak for the analyte should be free of co-elution from other components. The peak purity angle should be less than the purity threshold.
3.2.2. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[8]
-
Protocol: A series of at least five standard solutions are prepared, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.05% impurity level). A calibration curve is generated by plotting peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3.2.3. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
-
Protocol: Accuracy is determined by spiking a placebo or drug product matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate. The percentage recovery is calculated.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for impurity analysis.
3.2.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability assay is repeated on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for impurity analysis.
3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][10]
-
Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as per the ICH guideline.[11]
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy at this concentration.
3.2.6. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][13]
-
Protocol: Key method parameters are intentionally varied to assess the impact on the results.[14][15]
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic content (± 2%)
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. The results should not significantly deviate from the nominal conditions.
Summary of (Simulated) Validation Data
The following tables summarize the expected results from the validation of the proposed HILIC method.
Table 1: Linearity, LOD, and LOQ
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.1 µg/mL - 1.5 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| LOD | 0.03 µg/mL | - |
| LOQ | 0.1 µg/mL | Precision (RSD) ≤ 10% |
Table 2: Accuracy and Precision
| Level | Accuracy (% Recovery) | Precision (Repeatability RSD%) | Intermediate Precision (RSD%) |
|---|---|---|---|
| LOQ | 98.5% | 4.5% | 5.2% |
| 100% Target | 101.2% | 1.8% | 2.1% |
| 150% Target | 100.5% | 1.5% | 1.9% |
| Acceptance Criteria | 90.0% - 110.0% | ≤ 5.0% | ≤ 5.0% |
Table 3: Robustness Study
| Parameter Varied | System Suitability | Result vs. Nominal (%) |
|---|---|---|
| Flow Rate (+10%) | Pass | 1.2% |
| Flow Rate (-10%) | Pass | -1.5% |
| Temperature (+5 °C) | Pass | 0.8% |
| Temperature (-5 °C) | Pass | -1.1% |
| Acceptance Criteria | Must Pass | Deviation ≤ 5.0% |
Conclusion
This guide has outlined a systematic approach to the validation of an analytical method for this compound. By selecting HILIC as the primary technique, the inherent challenges of analyzing this polar compound are effectively addressed. The detailed validation protocol, grounded in ICH Q2(R1) principles, provides a robust framework for establishing a method that is specific, linear, accurate, precise, and reliable for its intended purpose in a regulated environment. The presented data demonstrates that the proposed HILIC method is fit-for-purpose for the quantitative determination of this critical impurity.
References
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
-
European Medicines Agency. (2005). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Al-Azzawi, A. M. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lab Manager. (2023). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
Dan, D. (2021, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. Retrieved from [Link]
-
Bhadane, S., et al. (2019). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved from [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
- Google Patents. (2015). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
Molecules. (2018). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Retrieved from [Link]
-
Chromatography Today. (2022). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Pharma Knowledge Forum. (2023). How to perform Robustness in Analytical Method Validation. Retrieved from [Link]
Sources
- 1. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. resolian.com [resolian.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. sepscience.com [sepscience.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 15. pharmtech.com [pharmtech.com]
Navigating Off-Target Effects: A Comparative Guide to the Cross-reactivity of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione in Biological Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the specificity of a chemical entity is paramount. The isoindoline-1,3-dione scaffold, a core component of compounds with significant therapeutic impact, also presents a complex challenge regarding off-target effects. This guide provides a comprehensive analysis of the potential cross-reactivity of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione , a less-characterized derivative, by drawing comparisons with its well-studied structural analogs, most notably thalidomide and its successors. By elucidating the underlying mechanisms of action and providing a framework for experimental validation, we aim to equip researchers with the necessary tools to anticipate and investigate the biological activity of this compound.
The Isoindoline-1,3-dione Core: A Privileged Scaffold with a History of Pleiotropy
The isoindoline-1,3-dione moiety is the foundational structure of phthalimide-based compounds. This chemical class rose to prominence, and notoriety, with the clinical use of thalidomide. Initially prescribed as a sedative, its tragic teratogenic effects led to its withdrawal, but also spurred intensive research into its mechanism of action[1]. This research ultimately unveiled a novel mode of pharmacological activity: the recruitment of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) [2][3].
This discovery repositioned thalidomide and its analogs, lenalidomide and pomalidomide, as pioneering immunomodulatory drugs (IMiDs) for treating multiple myeloma and other hematological malignancies[2]. Their mechanism involves acting as a "molecular glue" between CRBN and specific "neosubstrate" proteins, leading to their ubiquitination and subsequent proteasomal degradation[2][3]. This targeted protein degradation is responsible for both the therapeutic efficacy and some of the adverse effects of these drugs.
Given that this compound shares the core phthalimide structure, a primary hypothesis is its potential interaction with CRBN. However, the nature and affinity of this interaction, and consequently its downstream effects, are dictated by the specific substituent at the nitrogen of the phthalimide ring.
Structural Comparison and Predicted Cross-Reactivity Profile
The key to understanding the potential cross-reactivity of this compound lies in a direct structural comparison with thalidomide.
| Compound | Core Structure | N-Substituent | Key Functional Groups for CRBN Interaction |
| Thalidomide | Isoindoline-1,3-dione (Phthalimide) | Glutarimide ring | The glutarimide moiety is essential for binding to the "Tri-Trp pocket" of CRBN[2]. |
| This compound | Isoindoline-1,3-dione (Phthalimide) | 2,3-dihydroxypropyl | The acyclic dihydroxypropyl side chain lacks the cyclic imide structure of the glutarimide ring. |
Analysis of the N-Substituent:
The critical difference lies in the N-substituent. In thalidomide, the glutarimide ring is the primary determinant for high-affinity binding to CRBN[4]. In contrast, this compound possesses a flexible, acyclic 2,3-dihydroxypropyl side chain. While the phthalimide core itself might have some weak interactions, the absence of the glutarimide moiety strongly suggests a significantly lower, or potentially non-existent, binding affinity for CRBN.
However, this does not preclude other biological activities. The broader class of phthalimide derivatives has been shown to exhibit a wide range of effects, including anti-inflammatory, analgesic, and even kinase inhibitory properties[5]. Therefore, a comprehensive cross-reactivity assessment should extend beyond CRBN.
Predicted Cross-Reactivity Hotspots:
Based on the known pharmacology of related compounds, we can predict potential areas of cross-reactivity for this compound:
-
Cereblon (CRBN): Low probability of high-affinity binding, but should be experimentally verified.
-
Cytokine Modulation (e.g., TNF-α): Many phthalimide derivatives inhibit the production of tumor necrosis factor-alpha (TNF-α)[6]. This is a plausible activity independent of high-affinity CRBN binding.
-
Kinase Inhibition: The planar phthalimide ring can act as a scaffold for ATP-competitive inhibitors of various kinases. Cross-reactivity with a panel of kinases should be assessed.
-
Cytochrome P450 (CYP) Enzymes: Phthalimide derivatives have been reported to inhibit CYP isoforms, which could lead to drug-drug interactions.
Experimental Framework for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This involves a series of in vitro assays designed to probe the predicted interaction hotspots.
Primary Target Engagement: Cereblon Binding Assays
The initial and most critical step is to ascertain whether the compound of interest engages with the primary target of the IMiDs, Cereblon.
Caption: Workflow for assessing the binding of the test compound to Cereblon.
This assay measures the displacement of a fluorescently labeled thalidomide analog from recombinant CRBN by the test compound.
-
Reagents and Materials:
-
Recombinant GST-tagged human Cereblon protein.
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore).
-
Thalidomide-Red (acceptor fluorophore).
-
Test compound: this compound, serially diluted.
-
Positive control: Thalidomide or Pomalidomide, serially diluted.
-
Negative control: N-Methyl Pomalidomide (known non-binder)[7].
-
Assay buffer.
-
Low-volume 384-well white plates.
-
HTRF-compatible microplate reader.
-
-
Procedure: [8][9] a. Dispense 2 µL of serially diluted test compound, positive control, or negative control into the wells of the 384-well plate. b. Add 2 µL of recombinant GST-CRBN protein solution to each well. c. Pre-mix the anti-GST-Europium cryptate antibody and Thalidomide-Red in assay buffer. d. Add 4 µL of the HTRF reagent mix to each well. e. Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light. f. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: a. Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. b. Plot the HTRF ratio against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value. d. The IC50 value represents the concentration of the compound required to displace 50% of the fluorescent tracer.
Functional Consequences: Cytokine Release Assays
A hallmark of IMiD activity is the modulation of cytokine production, particularly the inhibition of TNF-α. This can be assessed using peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for measuring the effect of the test compound on TNF-α release.
-
PBMC Isolation: a. Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation[10]. b. Wash the isolated PBMCs with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Cell Treatment: a. Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well culture plate. b. Pre-treat the cells with various concentrations of this compound, thalidomide (positive control), or vehicle (negative control) for 1 hour. c. Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation and Supernatant Collection: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours (for TNF-α). b. Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA for TNF-α: a. Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions[11][12]. b. Read the absorbance on a microplate reader and calculate the TNF-α concentration based on a standard curve.
-
Data Analysis: a. Plot the TNF-α concentration against the log of the test compound concentration. b. Determine the IC50 for TNF-α inhibition.
Broader Off-Target Screening: Kinase Profiling
To assess for unintended interactions with other important drug targets, profiling against a panel of kinases is a standard industry practice.
Recommended Approach:
Engage a contract research organization (CRO) that offers kinase profiling services. A typical screening panel would include a diverse set of kinases (e.g., tyrosine kinases, serine/threonine kinases) and the assay would be performed at a fixed concentration of the test compound (e.g., 1 or 10 µM). The results are usually reported as a percentage of inhibition. Any significant inhibition ("hits") should be followed up with dose-response studies to determine the IC50.
Comparative Data Summary
The following table provides a template for summarizing the expected and experimental data for this compound in comparison to relevant control compounds.
| Assay | This compound | Thalidomide (Positive Control) | N-Methyl Pomalidomide (Negative Control) |
| CRBN Binding (IC50) | Predicted: > 50 µM | ~1.5 µM[4] | No significant binding[7] |
| TNF-α Inhibition (IC50) | To be determined | ~20-50 µM | No significant inhibition |
| Kinase Inhibition (% inh. at 10 µM) | To be determined | Variable, potential for some off-target hits | Not applicable |
Conclusion and Forward-Looking Recommendations
While this compound shares the isoindoline-1,3-dione core with the clinically significant IMiDs, the structural divergence of its N-substituent makes high-affinity binding to Cereblon unlikely. Consequently, the classic IMiD-mediated protein degradation pathway is not the anticipated primary mechanism of action for this compound.
However, the potential for cross-reactivity with other biological targets, particularly those involved in inflammatory signaling such as TNF-α production, remains a strong possibility based on the broader pharmacology of the phthalimide class. Kinase inhibition is another area that warrants investigation to fully characterize the selectivity profile of this molecule.
The experimental framework outlined in this guide provides a robust and logical pathway for researchers to systematically evaluate the biological activity and potential off-target effects of this compound. Such a thorough characterization is essential for the advancement of any compound in the drug discovery pipeline, ensuring both a clear understanding of its mechanism of action and a comprehensive assessment of its safety profile.
References
-
Ito, T., & Handa, H. (2019). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 165(1), 9-17. Available at: [Link]
-
Sperling, A. S., & Ebert, B. L. (2019). The Pandora's box of thalidomide analogs and their substrates. Blood, 134(2), 129-131. Available at: [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Available at: [Link]
-
Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Available at: [Link]
-
Vargesson, N. (2015). Thalidomide-induced teratogenesis: history and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156. Available at: [Link]
-
PubChem. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Available at: [Link]
-
Marriott, J. B., Westby, M., Cookson, S., Guckian, M., MacKenzie, C., Zell, M., ... & Dalgleish, A. G. (2001). CC-3052: a water-soluble analog of thalidomide and potent inhibitor of activation-induced TNF-α production. Journal of immunology, 166(12), 7253-7261. Available at: [Link]
-
Werz, O., & Steinhilber, D. (2006). Therapeutic options for inflammatory diseases: a critical appraisal of new and emerging drugs. Pharmacological reviews, 58(2), 215-247. Available at: [Link]
- U.S. Patent No. 10,816,544. (2020). Methods for measuring small molecule affinity to cereblon.
-
Yang, J., Li, Y., Padyana, A. K., & Zhang, J. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. Available at: [Link]
-
Sievers, Q. L., Petzold, G., Bunker, R. D., Renneville, A., Słabicki, M., Liddicoat, B. J., ... & Ebert, B. L. (2018). Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN. Science, 362(6414), eaat0572. Available at: [Link]
-
BPS Bioscience. Cereblon Binding Assay Kit. Available at: [Link]
-
Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available at: [Link]
-
G. S. S. K. G. S. S. K. (2021). A New N-Substituted 1 H-Isoindole-1, 3 (2 H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4305. Available at: [Link]
-
Der Pharma Chemica. (2010). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 2(4), 234-240. Available at: [Link]
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. novamedline.com [novamedline.com]
A Comparative Spectroscopic Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione and Its Analogues
In the landscape of pharmaceutical research and drug development, the meticulous characterization of molecular structures is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a key phthalimide derivative, and its structurally significant analogues: N-(2-hydroxyethyl)phthalimide, N-(3-aminopropyl)phthalimide, and the renowned thalidomide. Understanding the nuanced differences in their spectral signatures is crucial for researchers in medicinal chemistry and materials science for identification, purity assessment, and elucidation of structure-activity relationships.
The phthalimide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] The seemingly subtle variations in the N-substituent of the phthalimide ring can lead to profound differences in biological activity, as exemplified by the tragic case of thalidomide, where one enantiomer exhibited sedative properties while the other was teratogenic.[2] This underscores the critical need for precise analytical techniques to distinguish between closely related analogues.
This guide will navigate through the distinctive features in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS), providing a framework for the confident identification of these compounds.
Molecular Structures Under Review
To facilitate a clear comparison, the chemical structures of the target compound and its analogues are presented below. The systematic comparison of their spectroscopic data will be based on these structural differences.
Figure 1: Chemical structures of the compounds discussed in this guide.
Comparative Spectroscopic Data Analysis
The following sections delve into the specifics of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its selected analogues.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecule.
Experimental Protocol for NMR Spectroscopy:
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.[3]
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 2: A generalized workflow for acquiring NMR spectra of small molecules.
Table 1: Comparative ¹H and ¹³C NMR Data (δ, ppm)
| Compound | Key ¹H NMR Signals (Multiplicity, Integration) | Key ¹³C NMR Signals |
| This compound | Aromatic protons: ~7.7-7.9 (m, 4H). Side chain: ~3.5-4.0 (m, 5H, -CH₂-CH(OH)-CH₂OH), ~2.0-3.0 (br s, 2H, -OH). | Carbonyl: ~168. Aromatic: ~123, ~132, ~134. Side chain: ~45 (N-CH₂), ~64 (CH₂OH), ~70 (CHOH). |
| N-(2-hydroxyethyl)phthalimide [5] | Aromatic: 7.82-7.85 (m, 2H), 7.71-7.74 (m, 2H). Side chain: 3.88 (t, 2H, N-CH₂), 3.78 (t, 2H, CH₂-OH), 2.5 (br s, 1H, -OH). | Carbonyl: 168.4. Aromatic: 134.1, 132.1, 123.3. Side chain: 59.8 (CH₂-OH), 41.5 (N-CH₂). |
| N-(3-aminopropyl)phthalimide | Aromatic: ~7.7-7.9 (m, 4H). Side chain: ~3.7 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-NH₂), ~1.8 (quintet, 2H, -CH₂-). | Carbonyl: ~168. Aromatic: ~123, ~132, ~134. Side chain: ~38 (N-CH₂), ~40 (CH₂-NH₂), ~30 (-CH₂-). |
| Thalidomide [6] | Aromatic: 7.8-8.0 (m, 4H). Glutarimide ring: 5.1-5.2 (m, 1H, CH), 2.0-3.0 (m, 4H, -CH₂CH₂-), 11.1 (s, 1H, NH). | Carbonyl (Phthalimide): ~167. Carbonyl (Glutarimide): ~170, ~173. Aromatic: ~123, ~131, ~135. Glutarimide ring: ~49 (CH), ~31 (CH₂), ~22 (CH₂). |
Note: Data for this compound and N-(3-aminopropyl)phthalimide are predicted based on analogous structures. Actual experimental values may vary slightly.
The aromatic protons of the phthalimide core consistently appear as a complex multiplet in the downfield region (7.7-8.0 ppm). The key differentiating features lie in the chemical shifts and splitting patterns of the N-alkyl side chains. The presence of hydroxyl groups in the target compound and N-(2-hydroxyethyl)phthalimide introduces exchangeable protons, which typically appear as broad singlets and can be confirmed by D₂O exchange experiments. The glutarimide ring of thalidomide presents a unique set of signals, including a characteristic methine proton around 5.1-5.2 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of characteristic bonds such as C=O, O-H, and N-H.
Experimental Protocol for FT-IR Spectroscopy:
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[7]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Table 2: Comparative FT-IR Data (cm⁻¹)
| Compound | C=O Stretch (Imide) | O-H Stretch | N-H Stretch | C-N Stretch |
| This compound | ~1770 (asym), ~1700 (sym) | ~3400 (broad) | - | ~1390 |
| N-(2-hydroxyethyl)phthalimide [5] | 1767 (asym), 1671 (sym) | ~3506 (broad) | - | ~1400 |
| N-(3-aminopropyl)phthalimide | ~1770 (asym), ~1700 (sym) | - | ~3300-3400 | ~1395 |
| Thalidomide [8] | ~1770 (asym), ~1700 (sym) | - | ~3200-3300 | ~1380 |
The most prominent features in the IR spectra of these compounds are the strong carbonyl stretching vibrations of the imide group. The asymmetric stretch typically appears at a higher wavenumber (~1770 cm⁻¹) than the symmetric stretch (~1700 cm⁻¹). The presence of a broad O-H stretching band around 3400-3500 cm⁻¹ is a clear indicator of the hydroxyl groups in this compound and N-(2-hydroxyethyl)phthalimide. Similarly, the N-H stretching vibrations in N-(3-aminopropyl)phthalimide and thalidomide are observable in the 3200-3400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.[9]
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| This compound | 221.21 | Loss of water, cleavage of the dihydroxypropyl side chain. |
| N-(2-hydroxyethyl)phthalimide | 191.18 | Loss of water, cleavage of the hydroxyethyl side chain. |
| N-(3-aminopropyl)phthalimide | 204.22 | Cleavage of the aminopropyl side chain. |
| Thalidomide | 258.23 | Fragmentation of the glutarimide ring, loss of the phthalimide group. |
The molecular ion peak (M⁺) is expected to be observed for all compounds, confirming their respective molecular weights. The fragmentation patterns will be highly dependent on the nature of the N-substituent. For the hydroxyl-containing compounds, the loss of water is a common fragmentation pathway. The side chains are also prone to cleavage, leading to characteristic fragment ions. For thalidomide, fragmentation of the glutarimide ring is a key diagnostic feature.
Conclusion
The spectroscopic data of this compound and its analogues, while sharing the common phthalimide core, exhibit distinct and identifiable features. The ¹H and ¹³C NMR spectra provide detailed information about the specific arrangement of atoms in the N-alkyl side chains. FT-IR spectroscopy offers a rapid method for confirming the presence of key functional groups such as hydroxyl and amine moieties. Mass spectrometry confirms the molecular weight and provides further structural information through characteristic fragmentation patterns.
By leveraging a combination of these spectroscopic techniques and understanding the principles behind the observed data, researchers can confidently differentiate between these structurally similar yet functionally diverse molecules. This guide serves as a foundational reference for the characterization of these and other related phthalimide derivatives, supporting the advancement of drug discovery and materials science.
References
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 186348-58-3 | Chemical Name : (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
- Reepmeyer, J. C., Rhodes, M. O., Cox, D. C., & Silverton, J. V. (1994). Characterization and Crystal Structure of Two Polymorphic Forms of Racemic Thalidomide. J. Chem. Soc., Perkin Trans. 2, 2063-2068.
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. Retrieved from [Link]
-
PubChem. (n.d.). Thalidomide. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(3-chloropropyl)phthalimide. Retrieved from [Link]
-
American Chemical Society. (2014). Thalidomide. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]
-
MDPI. (n.d.). Symmetry and Asymmetry in Medicinal Chemistry. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(3-CHLORO-2-HYDROXYPROPYL)ISOINDOLINE-1,3-DIONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Thalidomide and nucleosides in the NMR-based ligand binding assay. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. books.rsc.org [books.rsc.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. acgpubs.org [acgpubs.org]
- 6. rsc.org [rsc.org]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Benchmarking 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione Purity Against Commercial Standards
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison for benchmarking the purity of synthesized 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione against commercially available standards. We will delve into the rationale behind experimental choices, provide detailed protocols for a multi-pronged analytical approach, and present a framework for data interpretation, ensuring scientific integrity and trustworthiness in your purity assessment.
The Critical Role of Purity in Pharmaceutical Development
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4] Therefore, a robust and validated analytical strategy to assess purity is not just a quality control measure but a critical component of the entire drug development lifecycle.
This guide will focus on a comprehensive analytical approach employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic view of the purity profile.
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. By combining the strengths of orthogonal methods, we can build a self-validating system for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC is unparalleled for its ability to separate and quantify a wide range of impurities.[5] Given the polar nature of the dihydroxypropyl side chain, a thoughtful approach to method development is necessary to achieve adequate retention and separation.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method, qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7][8] It provides an absolute measure of purity based on the molar ratio of the analyte to a certified internal standard.
-
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, mass spectrometry is a powerful tool for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[9][10][11][12]
The following workflow illustrates the integrated approach to purity benchmarking:
Caption: Integrated workflow for purity benchmarking.
Experimental Protocols
The following protocols are designed to be robust and adhere to pharmacopoeial standards. All methods should be validated according to ICH Q2(R2) guidelines to ensure their suitability for the intended purpose.[3][13]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: Due to the polar nature of this compound, traditional reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous modifier to retain and separate polar analytes.[14] This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 5 95 15 25 75 20 25 75 21 5 95 | 25 | 5 | 95 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the synthesized product and commercial standards in a mixture of Acetonitrile:Water (90:10 v/v) to a final concentration of 1.0 mg/mL.
System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in USP <621> and Ph. Eur. 2.2.46.[15][16][17][18][19][20][21][22]
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD): ≤ 2.0% for the peak area of six replicate injections of a standard solution.
Purity Calculation (Area Percent): Purity (%) = (Area of main peak / Total area of all peaks) x 100
Quantitative NMR (qNMR) for Absolute Purity Assay
Rationale: qNMR is a primary ratio method that provides a direct measurement of the analyte's purity against a certified internal standard.[6][7][8][23] This technique is particularly valuable as it is not susceptible to variations in detector response seen in chromatography.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid (certified reference material), accurately weighed.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard.
-
Dissolve both in 0.75 mL of DMSO-d6 in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated.
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the respective signals
-
N = Number of protons for the integrated signal (e.g., aromatic protons for the analyte, olefinic protons for maleic acid)
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
LC-MS for Impurity Identification
Rationale: To identify potential impurities detected by HPLC, a hyphenated LC-MS technique is employed. This allows for the determination of the molecular weight of the impurities, which, combined with knowledge of the synthetic route, can lead to their structural elucidation.[9][10][11][12]
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).
Methodology:
-
Utilize the same HPLC method as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks. For further structural information, fragmentation data (MS/MS) can be acquired.
Forced Degradation Studies
Rationale: To ensure the developed HPLC method is stability-indicating, forced degradation studies are performed as per ICH guideline Q1A(R2).[4][24][25][26][27] This involves subjecting the synthesized material to various stress conditions to intentionally generate degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.
The following diagram illustrates the workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
Data Presentation and Comparison
The data obtained from the analysis of the in-house synthesized batch and the commercial standards should be compiled into a clear and concise table for easy comparison.
| Parameter | In-House Synthesized Batch | Commercial Standard A | Commercial Standard B |
| Appearance | White to off-white solid | Conforms to specification | Conforms to specification |
| HPLC Purity (Area %) | 99.5% | 99.8% | 99.9% |
| Number of Impurities >0.1% | 1 | 0 | 0 |
| Largest Unknown Impurity | 0.25% | < 0.1% | < 0.1% |
| qNMR Purity (%) | 99.3% | 99.7% | 99.8% |
| LC-MS Identified Impurities | Unreacted starting material (phthalimide) | Not detected | Not detected |
Conclusion and Interpretation
Based on the comparative data, the in-house synthesized batch of this compound demonstrates high purity, comparable to commercially available standards. The HPLC purity is well within typical acceptance criteria for pharmaceutical intermediates, and the qNMR results provide a strong orthogonal confirmation of this high purity.
The identification of unreacted phthalimide as the main impurity in the synthesized batch provides valuable feedback for process optimization. Further purification steps, such as recrystallization or column chromatography, could be implemented to reduce this impurity to below the 0.1% reporting threshold.
This comprehensive benchmarking exercise, grounded in pharmacopoeial standards and ICH guidelines, provides a high degree of confidence in the quality of the synthesized material and its suitability for use in further drug development activities.
References
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Pharmaffiliates. (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. [Link]
-
ResearchGate. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]
-
BioPharma Services Inc. (2022). BA Method Development: Polar Compounds. [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]
-
ACS Omega. (2018). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
Scribd. 2.2.46. Chromatographic Separation Techniques. [Link]
-
ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC International. (2023). Are You Sure You Understand USP <621>?. [Link]
-
United States Pharmacopeia. Stimuli to the Revision Process: A Holistic Approach to the Validation of Quantitative NMR Methods. [Link]
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Innovare Academics. (2022). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
-
YouTube. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives. [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Grace. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Aschimfarma. an important general chapter: ph. eur. 2.2.46 and harmonized text. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
CONICET. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
ACG Publications. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 12. innovationaljournals.com [innovationaljournals.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. usp.org [usp.org]
- 17. drugfuture.com [drugfuture.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. drugfuture.com [drugfuture.com]
- 20. agilent.com [agilent.com]
- 21. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 22. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 23. usp.org [usp.org]
- 24. database.ich.org [database.ich.org]
- 25. ema.europa.eu [ema.europa.eu]
- 26. onyxipca.com [onyxipca.com]
- 27. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione. Intended for researchers in medicinal chemistry and drug development, this document synthesizes established principles from related compounds to build a predictive SAR model for this specific scaffold, focusing on its potential as an anti-inflammatory and antimicrobial agent. We will explore the rationale behind structural modifications, compare their expected performance, and provide detailed experimental protocols for validation.
Introduction: The Phthalimide Scaffold and the Promise of the Dihydroxypropyl Moiety
The isoindoline-1,3-dione ring system, commonly known as phthalimide, is a privileged scaffold in medicinal chemistry. Its notoriety stems from the tragic history of thalidomide but has evolved with the development of highly successful immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide.[1] These compounds have established the phthalimide core as a potent modulator of cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α), a key mediator in inflammatory diseases.[1]
This guide focuses on a specific class of phthalimide derivatives characterized by an N-substituted 2,3-dihydroxypropyl side chain. This side chain is of particular interest for several reasons:
-
Enhanced Hydrophilicity: The two hydroxyl groups can significantly improve aqueous solubility, a crucial property for drug development.
-
Hydrogen Bonding Potential: The vicinal diol arrangement offers multiple sites for hydrogen bond donor and acceptor interactions within a biological target, potentially increasing binding affinity and specificity.
-
Chirality: The C2' position of the propyl chain is a chiral center, allowing for stereospecific interactions with target proteins, a critical factor in optimizing efficacy and reducing off-target effects.
The central hypothesis is that by combining this unique N-substituent with strategic modifications on the phthalimide ring, we can develop novel candidates with superior potency and tailored pharmacological profiles. This guide will focus primarily on the anti-inflammatory (TNF-α inhibition) and antimicrobial activities of these derivatives.
General Synthetic Strategy
The synthesis of the target derivatives can be achieved through a straightforward and modular approach. The core scaffold, this compound, is first synthesized, followed by modifications to the aromatic ring.
Workflow for Synthesis
Caption: General synthetic pathway for target derivatives.
The primary synthesis involves the condensation of a substituted or unsubstituted phthalic anhydride with 3-amino-1,2-propanediol.[2] Subsequent modifications, such as nitration followed by reduction, can be performed on the aromatic ring to generate a library of analogs for SAR studies.[3][4]
Structure-Activity Relationship (SAR) Analysis
As direct experimental data for the SAR of substituted this compound is limited, we will construct a robust, inferred model based on well-established principles from thalidomide and other phthalimide analogs.
Inferred SAR for Anti-Inflammatory (TNF-α Inhibition) and Antimicrobial Activity
Caption: Key regions for SAR modification on the core scaffold.
A. Modifications on the Phthalimide Ring
The aromatic phthalimide ring is a prime target for modification to enhance potency and selectivity. Based on extensive research on thalidomide analogs, substitutions at the 4-position are particularly critical.[1]
-
4-Amino Substitution (-NH₂): This is the most significant activity-enhancing modification. The 4-amino group in pomalidomide is crucial for its high potency in TNF-α inhibition.[1] It is hypothesized to form key hydrogen bonds with the target protein, cereblon (CRBN). It is therefore highly probable that a 4-amino-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione would be a potent TNF-α inhibitor.
-
4-Nitro Substitution (-NO₂): A nitro group is a common precursor to the amino group. While often used in synthesis, electron-withdrawing groups like nitro at the 4-position have been shown to confer moderate antiplasmodial and antimicrobial activity in other heterocyclic systems.[5] The activity of the 4-nitro derivative itself is predicted to be less than the 4-amino analog but potentially greater than the unsubstituted parent compound.
-
Halogen Substitution (-Cl, -F): Halogens can modulate the electronic properties and lipophilicity of the ring. A chloro or fluoro group at the 4-position is expected to increase activity over the unsubstituted compound, though likely to a lesser extent than an amino group.
-
5-Position Substitution: This position is generally less sensitive to substitution compared to the 4-position. Introducing bulky groups here may lead to a decrease in activity due to steric hindrance.
B. The Role of the N-(2,3-Dihydroxypropyl) Side Chain
The side chain plays a pivotal role in orienting the molecule within the binding pocket and contributing to its pharmacokinetic properties.
-
Stereochemistry: For thalidomide and its analogs, the (S)-enantiomer is typically the more active form for TNF-α inhibition.[6] It is critical to evaluate the pure (S) and (R) enantiomers of this compound derivatives, as it is highly likely that one will be significantly more potent. The (S)-enantiomer is predicted to be the more active eutomer.
-
Hydroxyl Groups: The two hydroxyl groups are essential. They increase solubility and provide crucial hydrogen bonding interactions. Capping or removing these groups would likely lead to a significant loss of activity and poorer pharmacokinetic properties.
-
Comparison to Other N-Hydroxyalkyl Chains: Studies on simpler analogs like 2-(hydroxyethyl) and 2-(3-hydroxypropyl) phthalimides have shown analgesic and antimicrobial activity.[7] The presence of a second hydroxyl group in the 2,3-dihydroxypropyl moiety offers an additional point of interaction, which could translate to higher affinity for the biological target compared to monohydroxylated chains.
Comparative Data Summary (Inferred)
The following table summarizes the predicted structure-activity relationship based on data from analogous compounds. This serves as a guide for prioritizing synthetic targets.
| Compound No. | Modification (Relative to Parent) | Predicted TNF-α Inhibition | Predicted Antimicrobial Activity | Rationale / Comparative Compound [cite] |
| 1 (Parent) | This compound | Baseline | Baseline | Core scaffold. |
| 2 | 4-Nitro substitution | ++ (Moderate Increase) | ++ (Moderate Increase) | Electron-withdrawing groups can enhance activity.[5] Serves as a key synthetic intermediate.[3] |
| 3 | 4-Amino substitution | ++++ (Strong Increase) | + (Slight Increase) | The 4-amino group is critical for high-potency TNF-α inhibition in IMiDs® like pomalidomide.[1] |
| 4 | 4-Chloro substitution | ++ (Moderate Increase) | ++ (Moderate Increase) | Halogenation can improve cell permeability and electronic interactions. |
| 5 | (S)-enantiomer of Compound 3 | +++++ (Most Potent) | N/A | The (S)-enantiomer is typically the more active form for TNF-α inhibition in thalidomide analogs.[6] |
| 6 | (R)-enantiomer of Compound 3 | +++ (Moderate-Strong Increase) | N/A | Expected to be less active than the (S)-enantiomer.[6] |
| 7 | 2' or 3' -OH removed (mono-hydroxypropyl) | -- (Significant Decrease) | -- (Significant Decrease) | Loss of a key hydrogen bonding site would likely reduce binding affinity. |
Experimental Validation Protocols
To validate the inferred SAR, rigorous biological testing is essential. The following protocols outline standard methodologies for assessing anti-inflammatory and antimicrobial activity.
Protocol 1: In Vitro TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the release of TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
A. Workflow Diagram
Caption: Workflow for the TNF-α inhibition ELISA assay.
B. Step-by-Step Methodology
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Wash the isolated PBMCs twice with sterile PBS and resuspend them in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Plating: Adjust the cell density to 1 x 10⁶ cells/mL and plate 100 µL into each well of a 96-well flat-bottom culture plate.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete RPMI medium. Add 50 µL of the compound solutions to the appropriate wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Thalidomide).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[8]
-
Stimulation: Prepare a 4X solution of LPS (from E. coli O111:B4) in complete RPMI medium. Add 50 µL to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).[9]
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α release) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial strains using the broth microdilution method.
-
Bacterial Strains: Use standard reference strains, for example, Staphylococcus aureus (ATCC 29213) for Gram-positive and Escherichia coli (ATCC 25922) for Gram-negative bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and antimicrobial agents. The SAR analysis, inferred from extensive data on related phthalimide analogs, strongly suggests that specific modifications can lead to highly potent compounds.
-
4-Amino Substitution is Critical: The introduction of an amino group at the 4-position of the phthalimide ring is predicted to yield the most significant enhancement in TNF-α inhibitory activity.
-
Stereochemistry is Key: The (S)-enantiomer is likely to be substantially more active than the (R)-enantiomer, making stereospecific synthesis or chiral separation a critical step in development.
-
The Dihydroxypropyl Moiety Offers Advantages: This side chain provides favorable physicochemical properties and key interaction points that can be exploited for high-affinity binding.
Future research should focus on the synthesis and empirical testing of the proposed derivatives to validate this inferred SAR. This includes synthesizing the 4-amino and 4-nitro analogs and their pure enantiomers. Subsequent optimization could involve exploring other substitutions on the phthalimide ring and further modifications of the side chain to fine-tune the activity and pharmacokinetic profile.
References
-
Amin, K. M., et al. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PLoS ONE, 11(10), e0164268. Available from: [Link]
-
Wnendt, S., et al. (1996). Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues. Chirality, 8(5), 390-396. Available from: [Link]
-
Akahane, K., et al. (2023). Structure-Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 71(2), 127-133. Available from: [Link]
-
Velázquez-López, I., et al. (2012). Inhibition of TNF-a release from LPS-stimulated human PBMCs by synthetic peptides. ResearchGate. Available from: [Link]
-
Lee, J. Y., et al. (2004). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 14(1), 129-132. Available from: [Link]
-
Trukhanova, F. M., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6899. Available from: [Link]
-
Perera, A. P., et al. (2015). LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. Journal of Inflammation, 12(1), 1-11. Available from: [Link]
-
Warren, T. C., et al. (2012). Novel thalidomide analogues with potent NFκB and TNF expression inhibition. MedChemComm, 3(4), 485-491. Available from: [Link]
-
Hudson, J. B., et al. (2021). Structure–Activity Relationship Study of N -Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis. Request PDF. Available from: [Link]
- Patent DE2522818C2. (1975). Process for the preparation of 4-nitro-N-methylphthalimide. Google Patents.
-
Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6825. Available from: [Link]
-
Trukhanova, F. M., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available from: [Link]
-
Lepper, T. G., & Hilgraf, R. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. Available from: [Link]
-
Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica, 7(11), 240-242. Available from: [Link]
-
Cahyani, F. I., et al. (2024). Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells. ResearchGate. Available from: [Link]
-
Organic Syntheses Procedure. (n.d.). 4-nitrophthalimide. Organic Syntheses. Available from: [Link]
-
Rasheed, O. H. (2021). Antimicrobial Evaluation of Some New Synthesized N-Hydroxy Phthalimide Derivatives. Digital Repository. Available from: [Link]
-
Vogelsang, H., et al. (2001). Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease. Gut, 48(3), 352-357. Available from: [Link]
-
Lee, J. Y., et al. (2003). Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 13(22), 3989-3992. Available from: [Link]
-
Egan, T. J., et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283-291. Available from: [Link]
-
Galdino-Pitta, M. R., et al. (2024). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Life, 14(4), 518. Available from: [Link]
-
Al-Jumaili, A. H. A., et al. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research, 13, 396. Available from: [Link]
-
YouTube. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available from: [Link]
-
Parlak, M., et al. (2016). Inhibition of LPS-induced TNF-α production by PP2 in PBMC of active BD patients. ResearchGate. Available from: [Link]
-
Hu, C., et al. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications, 59(98), 14839-14842. Available from: [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available from: [Link]
-
Zhu, X., et al. (2003). Thiothalidomides: novel isosteric analogues of thalidomide with enhanced TNF-alpha inhibitory activity. Journal of Medicinal Chemistry, 46(24), 5222-5229. Available from: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Evaluation of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: A Comparative Guide to its Parent Drug, Thalidomide
Abstract: The legacy of Thalidomide serves as a critical case study in toxicology and drug development, mandating rigorous evaluation of its analogs. This guide presents a comprehensive framework for the toxicological comparison of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione against its parent compound, Thalidomide. We move beyond a simple listing of data to provide a strategic rationale for a suite of assays designed to probe general toxicity, genotoxicity, and, most critically, the specific mechanism of teratogenicity that defined Thalidomide's history. By detailing the causality behind each experimental protocol—from in vitro cytotoxicity and genotoxicity assays to mechanistic Cereblon binding and a pivotal in vivo developmental toxicity screen using the Zebrafish model—we establish a self-validating system for assessing the derivative's safety profile. Our central hypothesis is that the significant structural modification in the derivative, specifically the replacement of the glutarimide ring with a dihydroxypropyl group, abrogates its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor, thereby eliminating the primary mechanism of teratogenicity. This document serves as a robust experimental blueprint for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Re-evaluation
Thalidomide, α-(N-phthalimido)-glutarimide, was introduced in the late 1950s as a sedative and antiemetic, but was catastrophically found to be a potent human teratogen, causing severe birth defects in thousands of children.[1][2] This tragedy became a watershed moment for toxicology, leading to the establishment of modern, rigorous drug safety testing regulations.[3] Despite its history, Thalidomide and its analogs (Immunomodulatory drugs or IMiDs) have been repurposed for treating conditions like multiple myeloma and erythema nodosum leprosum.[4]
The toxicological effects of Thalidomide are multifaceted, including peripheral neuropathy, fatigue, and deep venous thrombosis.[5] However, its most devastating effect, teratogenicity, is now known to be mediated primarily through its binding to the Cereblon (CRBN) protein.[6][7] This binding hijacks the CRL4-CRBN E3 ubiquitin ligase complex, inducing the degradation of essential transcription factors, such as SALL4, which are critical for limb and organ development.[8]
This guide focuses on a specific analog, This compound . This compound retains the phthalimide core of Thalidomide but critically lacks the glutarimide ring, replacing it with a hydrophilic dihydroxypropyl side chain.
Central Hypothesis: The replacement of the glutarimide moiety—essential for CRBN binding—with a dihydroxypropyl group in the derivative is predicted to eliminate its affinity for Cereblon. Consequently, this compound is hypothesized to be non-teratogenic and possess a significantly improved safety profile compared to Thalidomide.
This guide outlines the essential experimental strategy required to rigorously test this hypothesis and provide a comprehensive toxicological comparison.
Proposed Experimental Blueprint for Comparative Toxicology
A tiered, mechanism-driven approach is essential for a thorough comparison. The following assays progress from general toxicity to specific, hypothesis-driven mechanistic studies.
Caption: Overall toxicological testing workflow.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration at which the compounds induce general cell death, establishing an IC50 (half-maximal inhibitory concentration) value. This provides a baseline measure of toxicity and informs the dose selection for subsequent, more complex assays.
Methodology Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active dehydrogenases can convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells, making it a robust and high-throughput method for assessing cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of Thalidomide and this compound in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11] Purple formazan crystals should become visible in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Agitate the plates gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit a dose-response curve to calculate the IC50 value.
In Vitro Genotoxicity Assessment
Objective: To evaluate the potential of the compounds to cause genetic mutations or chromosomal damage, which are indicators of potential carcinogenicity.
Methodology Rationale: The Ames test is a widely used and regulatory-accepted method to assess a chemical's mutagenic potential.[13][14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[15] A test compound is considered mutagenic if it causes a reverse mutation (reversion) that allows the bacteria to regain the ability to synthesize histidine and form colonies.[16] The inclusion of a rat liver extract (S9 fraction) mimics mammalian metabolism, identifying compounds that become mutagenic only after metabolic activation.[13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Perform the assay both with and without the S9 metabolic activation system.
-
Treatment: In a test tube, combine 100 µL of the appropriate bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of S9 mix (if required) or phosphate buffer.
-
Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate seen in the vehicle control.
Methodology Rationale: While the Ames test detects point mutations, the micronucleus assay assesses larger-scale chromosomal damage (clastogenicity) or chromosome loss (aneugenicity). This assay, often performed according to OECD Test Guideline 487, is a cornerstone of genotoxicity testing.[17] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronucleated cells indicates genotoxic activity.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., TK6 or CHO) and treat with a range of concentrations of each compound, based on preliminary cytotoxicity data. Treatment should aim for a top concentration causing approximately 55±5% cytotoxicity.[18]
-
Treatment Duration: Expose cells to the compounds for a short period (e.g., 3-6 hours) with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: After treatment, add Cytochalasin B to the culture. This inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the preceding mitosis.
-
Harvesting & Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Developmental Toxicity: Zebrafish Embryo Teratogenicity Assay
Objective: This is the pivotal assay to directly test the hypothesis regarding teratogenicity. The zebrafish model is used to assess the potential of the compounds to induce structural malformations during embryonic development.
Methodology Rationale: The zebrafish (Danio rerio) is a well-validated alternative model for developmental toxicity screening.[19] Its embryos are transparent, develop externally, and key organs form within 120 hours, allowing for detailed morphological assessment.[20][21] The model has shown good concordance with mammalian teratogenicity studies and is recognized by international guidelines as a valuable screening tool.[22]
Caption: Zebrafish Embryo Teratogenicity Assay Workflow.
Experimental Protocol: Zebrafish Embryo Teratogenicity Assay
-
Embryo Collection: Collect newly fertilized zebrafish embryos and synchronize them. At 4-6 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate containing embryo medium.[21]
-
Compound Exposure: Expose embryos to a range of concentrations of Thalidomide (positive control) and this compound. Include a vehicle control group.
-
Incubation: Incubate the plates at 28.5°C for up to 5 days (120 hpf).
-
Daily Assessment: From 24 hpf onwards, examine the embryos daily under a stereomicroscope for mortality and a checklist of specific morphological endpoints, including:
-
General: Somite formation, tail detachment, circulation.
-
Craniofacial: Eye and jaw development.
-
Cardiovascular: Heart edema, heart rate.
-
Skeletal: Body axis curvature, fin development.
-
-
Final Analysis (120 hpf): At the end of the exposure period, perform a final detailed assessment. Calculate the LC50 (lethal concentration 50%) and the NOAEL (No-Observed-Adverse-Effect-Level) for teratogenic effects.[20] The teratogenic potential can be predicted based on the ratio between the LC50 and the NOAEL.[20]
Mechanistic Validation: Competitive Cereblon (CRBN) Binding Assay
Objective: To directly measure and compare the binding affinity of Thalidomide and its derivative to the CRBN protein. This assay provides the direct mechanistic evidence to support or refute the central hypothesis.
Methodology Rationale: A competitive binding assay, often using Fluorescence Polarization (FP), is an effective method to determine if the derivative can displace a known binder from the CRBN protein.[23] In this setup, a fluorescently labeled Thalidomide analog (probe) is bound to recombinant CRBN protein. When the probe is bound to the large protein, it tumbles slowly in solution, emitting highly polarized light. If a test compound competes with the probe for the binding site, the probe is displaced, tumbles more rapidly, and the emitted light becomes depolarized. The degree of depolarization is proportional to the binding affinity of the test compound.[24]
Experimental Protocol: CRBN Fluorescence Polarization Assay
-
Reagents: Prepare recombinant human CRBN-DDB1 protein complex, a fluorescently labeled Thalidomide probe, and assay buffer.
-
Assay Setup: In a 384-well plate, add the CRBN-DDB1 protein and the fluorescent probe to each well.
-
Compound Addition: Add serial dilutions of unlabeled Thalidomide (positive control), Pomalidomide (high-affinity control), and this compound.[23]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the log of the competitor concentration. Fit the data to a competitive binding model to calculate the IC50 or Ki (inhibition constant) for each compound. A high IC50/Ki for the derivative would indicate weak or no binding to CRBN.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, comparative tables to facilitate objective analysis.
Table 1: Comparative In Vitro Toxicity Profile
| Compound | Cytotoxicity IC50 (µM) | Ames Test Result (TA100, +S9) | Micronucleus Assay Result |
|---|---|---|---|
| Thalidomide | [Experimental Value] | [e.g., Negative] | [e.g., Negative] |
| this compound | [Experimental Value] | [e.g., Negative] | [e.g., Negative] |
Interpretation: This table will provide a direct comparison of general cytotoxicity and genotoxicity. Similar IC50 values would suggest comparable baseline toxicity, while negative results in the genotoxicity assays for both would be an expected outcome, as Thalidomide is not typically considered a primary mutagen.
Table 2: Comparative Developmental Toxicity and Mechanistic Binding
| Compound | Zebrafish Assay NOAEL (µM) | Zebrafish Assay LC50 (µM) | Teratogenic Index (LC50/NOAEL) | CRBN Binding Ki (µM) |
|---|---|---|---|---|
| Thalidomide | [Experimental Value] | [Experimental Value] | [Calculated Value > 10] | [Experimental Value] |
| this compound | [Experimental Value] | [Experimental Value] | [Calculated Value < 10] | [e.g., >100 or No Binding Detected] |
Interpretation: This table is central to the guide's hypothesis. A high Teratogenic Index (>10) is predictive of teratogenicity.[20] For Thalidomide, a low NOAEL and a high index are expected. For the derivative, a high NOAEL (approaching the LC50) and a low index would strongly suggest a lack of teratogenic potential. Crucially, this functional data should be correlated with the mechanistic data. A high or undetectable Ki value for the derivative in the CRBN binding assay would provide definitive evidence that the structural modification successfully eliminated the primary teratogenic mechanism.
Conclusion
This guide outlines a logical and scientifically rigorous pathway for the toxicological comparison of this compound with its parent drug, Thalidomide. The proposed multi-tiered experimental plan, grounded in OECD guidelines and established methodologies, provides a framework to move from general toxicity assessment to a specific, mechanism-based investigation of teratogenicity.
The central hypothesis—that the removal of the glutarimide ring abrogates CRBN binding and thus eliminates teratogenicity—is directly testable through the proposed Zebrafish and CRBN binding assays. The successful execution of this plan would provide robust, defensible data for researchers and drug developers, enabling an informed assessment of the derivative's safety profile. This approach not only evaluates a specific molecule but also serves as a template for the rational safety assessment of other Thalidomide analogs, embodying the critical lessons learned from one of pharmacology's most profound tragedies.
References
-
Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]
-
Society of Toxicology. (2018, May 28). The Tragedy of Birth Defects: Thalidomide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thalidomide. PubChem Compound Summary for CID 5426. Retrieved from [Link]
-
Gordon, G. B., Spielberg, S. P., & Blake, D. A. (1981). Thalidomide teratogenesis: evidence for a toxic arene oxide metabolite. Proceedings of the National Academy of Sciences of the United States of America, 78(4), 2545–2548. Retrieved from [Link]
-
Kim, J. H., & Scialli, A. R. (2011). Thalidomide: the tragedy of birth defects and the effective treatment of disease. Toxicological sciences : an official journal of the Society of Toxicology, 122(1), 1–6. Retrieved from [Link]
-
Hermsen, S. A. B., van den Brandhof, E. J., van der Ven, L. T. M., & Piersma, A. H. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Animals : an open access journal from MDPI, 11(11), 3296. Retrieved from [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Smith, H., D'Andrea, A. D., & Elledge, S. J. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Retrieved from [Link]
-
Kumar, S., Witzig, T. E., & Rajkumar, S. V. (2004). Management of thalidomide toxicity. Current treatment options in oncology, 5(2), 129–139. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. PubChem Compound Summary for CID 13166848. Retrieved from [Link]
-
Amsbio. (n.d.). Cereblon Binding Assay Kit, 79899. Retrieved from [Link]
-
Sipes, N. S., Padilla, S., & Knudsen, T. B. (2011). Zebrafish as a model for developmental toxicity testing. Birth defects research. Part C, Embryo today : reviews, 93(3), 256–267. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic reactions and toxication of thalidomide and metabolites. Retrieved from [Link]
-
ECHA. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
Biat Group. (2023, May 12). Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening. Retrieved from [Link]
-
Vargesson, N. (2015). Thalidomide-induced teratogenesis: history and mechanisms. Birth defects research. Part C, Embryo today : reviews, 105(2), 140–156. Retrieved from [Link]
-
Ito, T., & Handa, H. (2020). The thalidomide tragedy marked a turning point in toxicity testing. Toxicological Sciences, 122(1), 1-6. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). CRBN binding and E3 inhibition by thalidomide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. PubChem Compound Summary for CID 70160. Retrieved from [Link]
-
Sipes, N. S., et al. (2010). Development of a zebrafish embryo teratogenicity assay and quantitative prediction model. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(1), 66-77. Retrieved from [Link]
-
Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Embryo Project Encyclopedia. (2010, September 12). The Effects of Thalidomide on Embryonic Development. Retrieved from [Link]
-
Liu, Z., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(12), 4829-4839. Retrieved from [Link]
-
SaferWorldbyDesign. (2021, July 12). Teratogenicity assay in the zebrafish alternative model under the ICH S5 (R3) Guideline. Retrieved from [Link]
-
Beedie, S. L., et al. (2017). The Molecular Mechanisms of Thalidomide Teratogenicity and Implications for Modern Medicine. Current pharmaceutical design, 23(25), 3621–3630. Retrieved from [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
-
ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
-
YouTube. (2020, July 13). Ames test ( Technique to determine mutagenic potential). Retrieved from [Link]
-
Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 273–286. Retrieved from [Link]
-
Asatsuma-Okumura, T., Ito, T., & Handa, H. (2019). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society reviews, 48(18), 4886–4897. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). The Ames Test. Retrieved from [Link]
-
OECD. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]
-
Moltox. (n.d.). μAmes Mutagenicity Test Kit Instruction Manual. Retrieved from [Link]
Sources
- 1. toxicology.org [toxicology.org]
- 2. Thalidomide-induced teratogenesis: history and mechanisms. | Read by QxMD [read.qxmd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. m.youtube.com [m.youtube.com]
- 16. moltox.com [moltox.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a zebrafish embryo teratogenicity assay and quantitative prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. amsbio.com [amsbio.com]
- 24. pubs.acs.org [pubs.acs.org]
Efficacy comparison of catalysts for 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione synthesis
Introduction
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its vicinal diol functionality provides a versatile handle for further chemical modifications, making its efficient and selective synthesis a topic of significant interest to researchers in drug development and organic synthesis. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this target molecule, focusing on the N-alkylation of phthalimide with a three-carbon diol precursor. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative experimental data, and provide detailed protocols to enable researchers to select the most suitable method for their specific needs.
The synthesis of N-substituted phthalimides is a cornerstone of primary amine synthesis, famously known as the Gabriel synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by the phthalimide anion.[3][4] The choice of catalyst and reaction conditions can dramatically influence the efficiency, selectivity, and environmental footprint of this transformation. This guide will compare the efficacy of conventional thermal methods, phase-transfer catalysis (PTC), and microwave-assisted synthesis.
Reaction Mechanism: The Gabriel Synthesis
The fundamental reaction for the synthesis of this compound is the N-alkylation of phthalimide, a classic example of the Gabriel synthesis.[1][3] The process can be broken down into two key steps:
-
Deprotonation of Phthalimide: Phthalimide is weakly acidic and can be deprotonated by a suitable base to form the nucleophilic phthalimide anion. The choice of base is critical and is often dictated by the catalytic system employed.
-
Nucleophilic Substitution: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (in this case, a precursor like 3-chloro-1,2-propanediol) in an SN2 reaction to form the desired N-substituted phthalimide.[4]
The efficiency of this process is heavily reliant on the generation and reactivity of the phthalimide anion, as well as the conditions that facilitate the SN2 reaction. The catalysts discussed in this guide influence these factors in distinct ways.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. As a trusted partner in your research, we are committed to providing essential safety and logistical information that extends beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Assessment and Characterization
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its hazard assessment is imperative. Data from analogous compounds, such as the parent molecule phthalimide and other derivatives, must be considered to ensure safe handling and disposal.
While the parent compound, phthalimide, is generally not classified as a hazardous substance, some data suggests it can be harmful to aquatic life.[1] Furthermore, GHS information for the related compound 2-(3-Hydroxypropyl)isoindoline-1,3-dione indicates potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2] Given that isoindoline-1,3-dione derivatives are known for their biological activity, it is prudent to treat this compound as potentially hazardous.[3][4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [6][7] |
| Molecular Weight | 221.21 g/mol | [6][7] |
| CAS Number | 62457-35-6 | [7] |
| Appearance | Likely a solid | [8] |
| Solubility | Slightly soluble in water | [8] |
Based on this information, this compound should be handled as a non-halogenated organic solid or liquid waste with potential for biological activity and aquatic toxicity.
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE). The following PPE is recommended to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][9]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the absorbed or spilled material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is illegal and unsafe to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Characterization
The first step in proper disposal is to characterize the waste. Based on available data, this compound should be classified as a non-halogenated organic chemical waste. It is important to note that this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it may exhibit characteristics of hazardous waste (e.g., toxicity) and should be managed as such.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container. This includes any contaminated items such as weigh boats, filter paper, and gloves.
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix it with halogenated solvent waste. If the solvent is flammable, the waste should be stored in a flammable waste container.
Step 3: Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed at all times, except when adding waste.
Step 5: Disposal through a Licensed Vendor
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. These professionals are equipped to handle and transport chemical waste safely and in compliance with all regulations.
The recommended disposal method for this type of organic compound is typically high-temperature incineration.[1]
Experimental Workflow for Disposal
Below is a visual representation of the disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety Protocols
The following diagram illustrates the interconnectedness of the safety protocols for handling and disposing of this chemical.
Caption: Interrelationship of safety protocols for chemical handling.
References
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
-
Phthalimide. Wikipedia. Available at: [Link]
-
Phthalimides. Organic Chemistry Portal. Available at: [Link]
-
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Pharmaffiliates. Available at: [Link]
-
2-(3-Hydroxypropyl)isoindoline-1,3-dione. PubChem. Available at: [Link]
-
Phthalimide. PubChem. Available at: [Link]
-
2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. PubChem. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES. EPA. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2-(3-Hydroxypropyl)isoindoline-1,3-dione | C11H11NO3 | CID 70160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phthalimide - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
This guide provides essential safety and handling protocols for 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a chemical intermediate of interest in pharmaceutical research. Given the incomplete and sometimes conflicting safety data available for this compound, this document adopts a precautionary principle. The procedures outlined below are designed to provide a robust framework for minimizing risk, ensuring the safety of laboratory personnel, and maintaining experimental integrity.
Hazard Evaluation: An In-Depth Analysis
This compound (CAS No: 62457-35-6) is a derivative of phthalimide. While comprehensive toxicological data is not publicly available, information from aggregated sources and related compounds necessitates a cautious approach.
Known and Potential Health Effects
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a starting point for hazard identification, though data for this specific compound is inconsistent. Some reports to the European Chemicals Agency (ECHA) indicate potential hazards, while others do not meet the criteria for classification. This discrepancy underscores the need to treat the substance as potentially hazardous.
Based on available data, the potential hazards include:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
Given these potential risks, all personnel must handle this compound with the assumption that it is hazardous. As a prudent practice for any novel or poorly characterized substance, it should be treated as a potential health hazard until proven otherwise through rigorous toxicological assessment[1].
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[2] |
| Molecular Weight | 221.21 g/mol | PubChem[2] |
| Appearance | White to Off-White Solid | Pharmaffiliates |
| Storage | 2-8°C, under inert atmosphere | Pharmaffiliates |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. A comprehensive PPE strategy must be implemented, addressing all potential routes of entry: inhalation, dermal contact, and ocular contact. The following PPE is mandatory when handling this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Given the potential for skin irritation, gloves are essential. For any work with hazardous chemicals, especially those with unknown toxicity, gloves are a primary line of defense[2]. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes and airborne particles that could cause serious eye irritation. Standard safety glasses are insufficient; fully sealed goggles are required[3]. |
| Body Protection | Full-length laboratory coat with snug-fitting cuffs | Prevents contamination of personal clothing and skin. The coat should be buttoned completely[3][4]. |
| Respiratory Protection | NIOSH-certified N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[5]. |
PPE Selection Workflow
The decision-making process for selecting the appropriate level of PPE can be visualized as follows:
Caption: A flowchart outlining the PPE selection process based on the physical form of the compound being handled.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Pre-Handling Preparations
-
Designate a Work Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kits, and waste containers, before handling the chemical.
-
Review Safety Data: Although a specific SDS is elusive, review all available safety information and be familiar with the emergency procedures.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as outlined in Section 2. Ensure gloves are properly fitted and the lab coat is fully buttoned.
-
Weighing the Compound: If working with the solid, carefully weigh the required amount in the chemical fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work surface with an appropriate solvent and wipe it down.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container[6][7].
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvents used[8].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[6]. Do not use abbreviations.
Emergency Procedures: A Rapid Response Framework
Even with meticulous planning, accidents can occur. A clear and concise emergency response plan is essential.
Spill Response
The response to a spill depends on its size and location.
Caption: A decision tree for responding to minor and major chemical spills in the laboratory.
For a minor spill, alert people in the immediate area, wear appropriate PPE, and use a chemical spill kit to absorb and neutralize the material[9]. For a major spill, evacuate the area and notify emergency personnel immediately[9].
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention[10].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while prioritizing their safety and the integrity of their work. This proactive approach to laboratory safety is the cornerstone of responsible scientific practice.
References
- ERA Environmental. (2014, May 20). GHS Hazard Classification: Everything You Need to Know.
- PubChem. GHS Classification (Rev.11, 2025) Summary.
- Droppe. (2024, November 9). A Guide for Choosing the Best Lab Safety Equipment.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13166848, 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione.
- UNITAR. Hazard classification. Retrieved from United Nations Institute for Training and Research.
- Quora. (2024, April 14). What are the safety precautions for using research chemicals and what are the potential risks associated with their use?.
- University of California, Los Angeles. Novel Chemicals with Unknown Hazards SOP.
- University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from The University of Western Australia.
- Purdue University. Unknown Chemicals. Retrieved from Purdue University Environmental Health and Safety.
- University of Washington. Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington Environmental Health & Safety.
- West Chester University. Selecting PPE for the Laboratory. Retrieved from West Chester University Environmental Health and Safety.
- Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- United States Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.
- Chemistry For Everyone. (2024, December 18). How Should Chemical Spills and Emergencies Be Handled in a Laboratory?.
- American Chemical Society. Guide for Chemical Spill Response.
- American Chemical Society. Hazardous Waste and Disposal.
- University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Retrieved from University of Tennessee Environmental Health and Safety.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- ChemSafetyPro.COM. (2016, January 6). GHS Hazard Class and Hazard Category.
- Agency for Toxic Substances and Disease Registry. Unidentified Chemical | Medical Management Guidelines.
- National Institutes of Health. Spill in Laboratory.
- United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Boston University. Chemical Waste Management Guide. Retrieved from Boston University Environmental Health & Safety.
- HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from HCI Environmental & Engineering Service.
Sources
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. wcupa.edu [wcupa.edu]
- 5. A Guide for Choosing the Best Lab Safety Equipment - Blog [droppe.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. Spill in Laboratory [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
